molecular formula C6H4OS B14668842 Thieno[2,3-b]furan CAS No. 39872-91-8

Thieno[2,3-b]furan

货号: B14668842
CAS 编号: 39872-91-8
分子量: 124.16 g/mol
InChI 键: IWVMCIAPBOORJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Thieno[2,3-b]furan is a fused heterocyclic compound of significant interest in advanced chemical research and development. Its molecular formula is C6H4OS, with an average mass of approximately 124.16 g/mol . This structure belongs to a class of molecules where furan and thiophene rings are annulated, creating a rigid, planar scaffold that is valuable for constructing complex molecular systems. Fused heterocycles containing furan, such as this compound and its analogs, are pivotal in several cutting-edge research fields. In materials science , similar furan-containing semiconductors are actively investigated for application in organic electronics, including organic field-effect transistors (OFETs) and as hole-transporting materials . The oxygen atom in the furan ring contributes to distinct electronic properties, such as influencing the highest occupied molecular orbital (HOMO) level, which can be beneficial for charge transport . Furthermore, such fused ring systems are key building blocks in the synthesis of π-conjugated polymers for use in flexible, solution-processable electronic devices . In medicinal and bioorganic chemistry , the structural motif of fused bicyclic heteroaromatics is frequently explored. While specific biological data for this compound is limited in the searched literature, closely related frameworks like thieno[2,3-b]pyridine and thieno[2,3-b]thiophene have demonstrated notable pharmacological potential. Research indicates that these analogs can exhibit potent antiproliferative activity against various cancer cell lines and act as inhibitors of key biological targets such as the epidermal growth factor receptor (EGFR) and phosphoinositide specific-phospholipase C-γ (PLC-γ) . This underscores the value of the thieno-fused core as a privileged structure in the design of new bioactive molecules and pharmaceutical lead compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this chemical with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

39872-91-8

分子式

C6H4OS

分子量

124.16 g/mol

IUPAC 名称

thieno[2,3-b]furan

InChI

InChI=1S/C6H4OS/c1-3-7-6-5(1)2-4-8-6/h1-4H

InChI 键

IWVMCIAPBOORJL-UHFFFAOYSA-N

规范 SMILES

C1=COC2=C1C=CS2

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Thieno[2,3-b]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]furan, a bicyclic aromatic heterocycle, represents a significant scaffold in medicinal chemistry and materials science. Its unique electronic properties and versatile chemical reactivity make it an attractive building block for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the synthesis, properties, and reactivity of the this compound core. Detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways are presented to facilitate its application in research and development.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through several synthetic strategies, primarily involving the formation of either the thiophene (B33073) or the furan (B31954) ring onto a pre-existing furan or thiophene, respectively. While numerous methods exist for the synthesis of substituted derivatives, the preparation of the parent, unsubstituted this compound presents a more focused challenge.

General Synthetic Strategies

Several named reactions in heterocyclic chemistry provide the foundation for the synthesis of this compound and its analogs. These include:

  • Paal-Knorr Furan Synthesis: This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of a this compound, a suitably substituted thiophene bearing a 1,4-dicarbonyl moiety would be the key intermediate.

  • Fiesselmann Thiophene Synthesis: This reaction allows for the construction of a thiophene ring from α,β-acetylenic esters and thioglycolic acid derivatives. This approach can be adapted to form a thiophene ring fused to a furan ring.

  • Gewald Aminothiophene Synthesis: This multicomponent reaction yields 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur. While primarily used for aminothiophene derivatives, modifications can be envisioned for the construction of the this compound system.

A conceptual workflow for a generalized synthesis of the this compound core is depicted below.

G A Substituted Thiophene C Ring Annulation (e.g., Paal-Knorr, Fiesselmann) A->C B Substituted Furan B->C E This compound Core C->E D Intramolecular Cyclization D->E

Caption: Generalized synthetic approaches to the this compound core.

Experimental Protocol: Synthesis of a Substituted this compound Derivative

Reaction: Synthesis of 2-phenylthis compound-5-methanol.[1]

Materials:

  • Appropriate substituted thiophene precursor

  • Reagents for the introduction of the furan ring components

  • Solvents (e.g., THF, DMF)

  • Catalysts (if required by the specific reaction)

Procedure:

A detailed, step-by-step procedure would be outlined here based on a specific literature precedent. This would include reaction setup, reagent addition, temperature control, reaction monitoring (e.g., by TLC), workup, and purification (e.g., by column chromatography).

Characterization:

  • The final product would be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its structure and purity.

Physicochemical and Spectroscopic Properties

The physicochemical and spectroscopic properties of this compound are crucial for its characterization and for predicting its behavior in various applications.

Physical Properties

Experimentally determined physical properties for the unsubstituted this compound are not extensively reported. However, computed data from reputable chemical databases can provide valuable estimates. For comparison, the properties of the related isomeric compound, thieno[3,2-b]furan, and the sulfur analog, thieno[2,3-b]thiophene, are also presented.

PropertyThis compound (Computed)[2]Thieno[3,2-b]furan (Computed)[3]Thieno[2,3-b]thiophene (Experimental)[4]
Molecular Formula C₆H₄OSC₆H₄OSC₆H₄S₂
Molecular Weight 124.16 g/mol 124.16 g/mol 140.23 g/mol
Melting Point --7 °C
Boiling Point --226 °C
XLogP3 2.32.1-
Hydrogen Bond Donors 000
Hydrogen Bond Acceptors 110
Rotatable Bond Count 000
Spectroscopic Data

Spectroscopic data is essential for the structural elucidation of this compound and its derivatives.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H-2Estimated from derivativesEstimated from derivatives
H-3Estimated from derivativesEstimated from derivatives
H-4Estimated from derivativesEstimated from derivatives
H-5Estimated from derivativesEstimated from derivatives
C-2Estimated from derivativesEstimated from derivatives
C-3Estimated from derivativesEstimated from derivatives
C-3aEstimated from derivativesEstimated from derivatives
C-4Estimated from derivativesEstimated from derivatives
C-5Estimated from derivativesEstimated from derivatives
C-6aEstimated from derivativesEstimated from derivatives

Mass Spectrometry: Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and providing clues about the structure. The molecular ion peak for this compound is expected at m/z = 124.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic peaks for C-H aromatic stretching, C=C aromatic stretching, and C-O-C and C-S-C stretching vibrations.

Chemical Reactivity

The chemical reactivity of this compound is governed by the electron distribution in the bicyclic aromatic system. The presence of both a thiophene and a furan ring leads to a unique reactivity profile.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution is a key reaction for functionalizing aromatic rings. The regioselectivity of this reaction on the this compound core is of significant interest for the synthesis of derivatives. Theoretical studies on the isomeric benzofused thieno[3,2-b]furans suggest that the 2-position is the most reactive site for electrophilic attack.[5] By analogy, it is expected that the α-positions of the thiophene and furan rings in this compound would be the most susceptible to electrophilic substitution.

The general mechanism for electrophilic substitution on the this compound ring is depicted below.

G A This compound C Sigma Complex (Arenium Ion) A->C + E+ B Electrophile (E+) B->C D Substituted This compound C->D - H+ E Proton (H+)

Caption: General mechanism of electrophilic aromatic substitution on this compound.

Biological Activity and Potential Applications

While the biological activity of the unsubstituted this compound core is not extensively documented, a wide range of derivatives have shown significant pharmacological potential. In particular, thieno[2,3-b]pyridine (B153569) and thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated for their anticancer and anti-inflammatory properties.

These derivatives have been shown to act as inhibitors of various kinases and other enzymes involved in cellular signaling pathways. For instance, certain thieno[2,3-b]pyridine derivatives have been found to restore the activity of the anticancer drug topotecan (B1662842), suggesting an interaction with DNA repair pathways.[6]

A simplified representation of a hypothetical signaling pathway that could be targeted by this compound derivatives is shown below.

G A Growth Factor B Receptor Tyrosine Kinase A->B C Downstream Signaling (e.g., MAPK, PI3K/Akt) B->C D Cell Proliferation, Survival, Angiogenesis C->D E This compound Derivative E->B Inhibition

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Conclusion

The this compound scaffold holds considerable promise for the development of new molecules with diverse applications. This technical guide has provided a foundational overview of its synthesis and properties, drawing from available literature. Further research is warranted to develop efficient and scalable synthetic routes to the parent heterocycle and to fully elucidate its physicochemical and biological properties. The continued exploration of this compound and its derivatives is expected to yield novel and valuable contributions to the fields of medicinal chemistry and materials science.

References

The Synthesis and Characterization of Thieno[2,3-b]furan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]furan scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its unique electronic properties and rigid, planar structure make it an attractive core for the development of novel therapeutic agents and functional organic materials. This technical guide provides an in-depth overview of the synthesis, characterization, and biological significance of this compound derivatives, with a focus on providing practical experimental details and comparative data.

Synthetic Strategies for the this compound Core

The construction of the this compound ring system can be achieved through various synthetic methodologies. The choice of a particular route often depends on the desired substitution pattern and the availability of starting materials. Key strategies include intramolecular cyclization reactions, palladium-catalyzed cross-coupling reactions, and multi-component reactions.

A prevalent method involves the ring closure of appropriately substituted thiophene (B33073) precursors. For instance, the synthesis of 2-substituted thieno[2,3-b]pyrazines can be accomplished through the cyclization of 1,4-dicarbonyl compounds.[1] Another effective approach is the cyclodehydration of furan-3-carboxaldehyde derivatives under Knoevenagel conditions to yield thieno[2,3-e]furan-2-sulfonamides.[2] The Fischer indolization reaction has also been successfully employed for the construction of more complex, fused systems like benzofuro[2',3':4,5]thieno[3,2-b]indoles.[3]

More advanced techniques, such as palladium-catalyzed intramolecular C–H/C–H coupling of diaryl ethers, offer a direct and efficient route to thieno[3,2-b]benzofurans.[4] These modern synthetic methods provide access to a wide array of derivatives with diverse functionalities.

Experimental Protocol: Synthesis of 3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide

This protocol describes the synthesis of a key intermediate used in the preparation of various bioactive bis-heterocycles.[5]

Materials:

Procedure:

  • A mixture of the starting thieno[2,3-b]thiophene (B1266192) derivative (10 mmol) and hydrazine hydrate (20 mmol) in absolute ethanol (100 mL) is refluxed for 2 hours.

  • Upon cooling, a white solid precipitates.

  • The solid is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is recrystallized from an ethanol/DMF mixture to afford the pure 3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazide.

Expected Yield: 87% Melting Point: 204-206 °C

Characterization of this compound Derivatives

The structural elucidation and purity assessment of synthesized this compound derivatives are performed using a combination of spectroscopic and analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are fundamental for determining the chemical structure, including the substitution pattern on the heterocyclic core.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds, confirming their identity.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups within the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound, which is crucial for confirming the molecular formula.

  • Melting Point: A physical property used to assess the purity of the synthesized compound.

The following tables summarize key characterization data for representative this compound derivatives reported in the literature.

CompoundMolecular FormulaYield (%)M.p. (°C)Spectroscopic DataReference
3-Methyl-4-phenylthieno[2,3-b]thiophene-2,5-dicarbohydrazideC17H14N4O2S287204-206IR (νmax, cm-1): 3304, 3220, 3159 (NH, NH2), 1639 (C=O). 1H-NMR (DMSO-d6, δ ppm): 1.85 (s, 3H, CH3), 4.39–4.50 (br. s, 4H, 2xNH2), 7.30-7.55 (m, 5H, Ar-H), 9.50 (s, 2H, 2xNH).[5]
6H-Benzofuro[2′,3′:4,5]thieno[3,2-b]indoleC16H9NOS75285-2861H NMR (500 MHz, DMSO-d6) δ: 12.11 (s, 1H), 7.92–7.86 (m, 1H), 7.82 (d, J = 7.9 Hz, 1H), 7.80–7.75 (m, 1H), 7.56 (d, J = 8.2 Hz, 1H), 7.43–7.36 (m, 2H), 7.31–7.26 (m, 1H), 7.19–7.14 (m, 1H). 13C NMR (126 MHz, DMSO-d6) δ: 157.8, 143.8, 140.7, 126.3, 124.43, 124.37, 123.7, 123.1, 122.3, 120.3, 119.7, 119.4, 118.9, 118.2, 112.8, 112.6.[3]
9-Methyl-6H-benzofuro[2′,3′:4,5]thieno[3,2-b]indoleC17H11NOS77272-2731H NMR (400 MHz, DMSO-d6) δ: 11.95 (s, 1H), 7.90–7.84 (m, 1H), 7.80–7.73 (m, 1H), 7.59 (s, 1H), 7.44 (d, J = 8.4 Hz, 1H), 7.41–7.36 (m, 2H), 7.11 (dd, J = 8.4, 1.2 Hz, 1H), 2.44 (s, 3H). 13C NMR (126 MHz, DMSO-d6) δ: 157.7, 143.9, 139.0, 128.4, 126.4, 124.6, 124.4, 124.3, 123.6, 122.4, 120.0, 119.0, 118.8, 117.7, 112.5, 21.0.[3]

Biological Activities and Applications

This compound derivatives have demonstrated a wide spectrum of biological activities, making them promising candidates for drug discovery and development.

Anticancer and Enzyme Inhibitory Activity
CompoundBiological TargetActivityReference
Benzothieno[3,2-b]furan derivative 13aIKKβPotent inhibitory activity[6]
Thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (15a)MCF-7 cells78.23% inhibition[7]
Thiophene-substituted 4,6-dihydro-5H-thieno[2,3-b]pyrrol-5-one (15a)EGFR Tyrosinase KinaseIC50 = 52.43 µg/mL[7]
Thieno[2,3-b]thiophene derivative 2bβ-glucuronidaseIC50 = 1.3 ± 0.2 µM[8]
Thieno[2,3-b]thiophene derivative 5aα-glucosidaseIC50 = 22.0 ± 0.3 µM[8]
Antimicrobial and Antioxidant Properties

Visualizing Synthetic and Biological Pathways

Graphical representations of synthetic routes and biological pathways can greatly aid in understanding the complex relationships between chemical structures and their biological functions.

Synthesis_of_Thieno_Pyrazines Diketone 1,4-Diketones RingClosure Ring Closure Diketone->RingClosure Oxothione 1,4-Oxothiones Oxothione->RingClosure FuroPyrazine Furo[2,3-b]pyrazines RingClosure->FuroPyrazine ThienoPyrazine Thieno[2,3-b]pyrazines RingClosure->ThienoPyrazine caption Synthesis of Furo- and Thieno[2,3-b]pyrazines

Caption: Synthetic route to furo- and thieno[2,3-b]pyrazines.

IKKbeta_Signaling_Pathway cluster_stimulus Stimulus cluster_IKK_complex IKK Complex TNFa TNF-α IKKbeta IKKβ TNFa->IKKbeta IL1 IL-1 IL1->IKKbeta IkB IκB IKKbeta->IkB phosphorylates IKKalpha IKKα NEMO NEMO/IKKγ NFkB NF-κB IkB->NFkB degrades, releasing Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Expression (Inflammation, Proliferation) Nucleus->Gene ThienoFuran Thieno[3,2-b]furan (B2985385) Derivative ThienoFuran->IKKbeta inhibits caption IKKβ Inhibition by Thieno[3,2-b]furan Derivatives

Caption: Inhibition of the IKKβ pathway by thieno[3,2-b]furan derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel molecules with significant biological potential. The synthetic methodologies outlined in this guide provide a robust toolkit for chemists to access a wide range of derivatives. The compelling pharmacological data, particularly in the areas of oncology and infectious diseases, underscores the importance of continued research into this versatile heterocyclic system. The detailed characterization and quantitative biological data presented herein serve as a valuable resource for researchers aiming to design and develop the next generation of this compound-based therapeutics.

References

Spectroscopic Analysis of Thieno[2,3-b]furan Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]furan and its derivatives represent a significant class of heterocyclic compounds that have garnered considerable interest in the fields of medicinal chemistry and materials science. Their unique fused ring structure imparts distinct physicochemical properties, making them valuable scaffolds in the design of novel therapeutic agents and functional organic materials. A thorough understanding of the spectroscopic characteristics of these compounds is paramount for their unambiguous identification, structural elucidation, and the establishment of structure-activity relationships. This technical guide provides an in-depth overview of the core spectroscopic techniques utilized in the analysis of this compound compounds, complete with experimental protocols and data interpretation.

Core Spectroscopic Techniques

The primary spectroscopic methods for the characterization of this compound compounds include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each technique provides complementary information, and a combined analysis is essential for a comprehensive structural assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For the parent this compound, the aromatic protons exhibit characteristic chemical shifts and coupling patterns.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environment. The chemical shifts of the carbon atoms in the this compound core are indicative of their position within the heterocyclic system.

Table 1: Exemplary ¹H and ¹³C NMR Spectral Data for Thieno[2,3-b]thiophene (B1266192) Derivatives

Compound/Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Compound A
CH₃2.00 (s, 3H)12.3
Ar-H7.36-7.57 (m, 13H)123.6, 127.3, 128.8, 129.5, 131.6, 135.4, 136.7
-CH=N-6.85 (s, 2H)150.8
NH9.57 (br. s, 2H)-
OH9.98 (s, 1H), 11.7 (s, 1H)-
C=O-172.8
Ring C-159.3
Compound B
CH₃1.85 (s, 3H)14.4
NH₂4.39–4.50 (br. s, 4H)-
Ar-H7.39–7.49 (m, 5H)128.8, 130.2, 132.9, 134.5, 136.3, 138.8, 146.0
NH8.26 (s, 1H), 9.41(s, 1H)-
C=O-162.1, 162.8, 171.3
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can offer valuable clues about the compound's structure. For this compound, the molecular ion peak is expected to be prominent.[2][3] A study on the fragmentation of 2,3-dihydrothieno-[2,3-b] quinoline-S-oxide, a related structure, showed that the molecular ion was the base peak and fragmented through the loss of various small molecules and radicals.[4]

Table 2: GC-MS Data for this compound

m/zInterpretation
124Molecular Ion [M]⁺

Source: SpectraBase[3]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives will show characteristic absorption bands for C-H, C=C, and C-O-C and C-S stretching and bending vibrations. A theoretical and experimental study on the isomeric benzofused thieno[3,2-b]furan (B2985385) compounds provides insights into the expected vibrational modes.[5] The C-H stretching modes for aromatic compounds are typically observed in the 3100-3000 cm⁻¹ region.[6]

Table 3: General IR Absorption Frequencies for Related Functional Groups

Functional GroupAbsorption Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C Stretch (Aromatic)1600 - 1450
C-O Stretch (Aryl Ether)1270 - 1230
C-S Stretch700 - 600

This table provides general ranges for functional groups present in and related to thieno[2,3-b]furans.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems. This compound, being an aromatic heterocyclic system, is expected to exhibit characteristic absorption bands in the UV region. Studies on related thiophene (B33073) derivatives show absorption maxima that are influenced by the extent of conjugation and the presence of substituents.[7][8]

Table 4: UV-Vis Absorption Data for Related Thiophene Derivatives

CompoundSolventλmax (nm)
1,4-bis(thien-2-yl)-2,3,5,6-tetrafluorobenzeneTetrahydrofuran323
Methylated derivative of the aboveTetrahydrofuran329
Benzo[b]thieno[2,3-d]thiophene derivative 1Chloroform335
Benzo[b]thieno[2,3-d]thiophene derivative 2Chloroform350

Data from related thiophene-containing compounds to illustrate typical absorption ranges.[7][8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

Protocol 1: NMR Spectroscopic Analysis
  • Sample Preparation: Dissolve 5-10 mg of the this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer to the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: pulse angle of 30-45 degrees, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).

Protocol 2: Mass Spectrometric Analysis
  • Sample Introduction: Introduce the sample into the mass spectrometer. For volatile and thermally stable compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal. For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more suitable.

  • GC-MS Method:

    • GC Column: Use a suitable capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250-280 °C).

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Analyzer: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-400).

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Protocol 3: Infrared (IR) Spectroscopic Analysis
  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing the solid sample directly on the ATR crystal.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr for pellets).

    • Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Protocol 4: UV-Vis Spectroscopic Analysis
  • Sample Preparation: Prepare a dilute solution of the this compound compound in a UV-transparent solvent (e.g., ethanol, methanol, cyclohexane). The concentration should be adjusted to give an absorbance reading between 0.2 and 0.8 at the λmax.

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution.

    • Scan a wavelength range from approximately 200 to 400 nm.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a novel this compound compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (e.g., GC-MS, HRMS) Purification->MS IR Infrared Spectroscopy (FT-IR) Purification->IR UV_Vis UV-Vis Spectroscopy Purification->UV_Vis Interpretation Combined Spectral Data Analysis NMR->Interpretation MS->Interpretation IR->Interpretation UV_Vis->Interpretation Structure Structure Confirmation or Elucidation Interpretation->Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of this compound compounds.

Key Spectroscopic Techniques and Their Contributions

The interplay between different spectroscopic techniques is crucial for a complete structural analysis.

Spectroscopic_Techniques Thieno_furan This compound Compound NMR NMR Thieno_furan->NMR Connectivity, Stereochemistry MS MS Thieno_furan->MS Molecular Weight, Formula IR IR Thieno_furan->IR Functional Groups UV_Vis UV-Vis Thieno_furan->UV_Vis Conjugated System Structure Complete Structure NMR->Structure MS->Structure IR->Structure UV_Vis->Structure

Caption: Contributions of key spectroscopic techniques to the structural elucidation of this compound compounds.

Structure-Spectra Relationship

The electronic and steric effects of substituents on the this compound core have a predictable influence on the resulting spectroscopic data.

Structure_Spectra_Relationship cluster_structure Chemical Structure cluster_spectra Spectroscopic Signatures Structure This compound Core + Substituents (R) EWG Electron-Withdrawing Group (EWG) Structure->EWG EDG Electron-Donating Group (EDG) Structure->EDG NMR_shift ¹H/¹³C NMR: Downfield Shifts EWG->NMR_shift deshielding IR_freq IR: Shift in ν(C=C), ν(C-O) EWG->IR_freq alters bond polarity UV_Vis_shift UV-Vis: Bathochromic/ Hypsochromic Shift EWG->UV_Vis_shift red shift EDG->NMR_shift shielding (upfield) EDG->IR_freq alters bond polarity EDG->UV_Vis_shift blue shift

Caption: Conceptual relationship between the chemical structure of substituted thieno[2,3-b]furans and their spectroscopic signatures.

Conclusion

The spectroscopic analysis of this compound compounds is a multifaceted process that relies on the synergistic application of NMR, MS, IR, and UV-Vis techniques. This guide has provided a foundational understanding of these methods, including generalized experimental protocols and expected data characteristics based on related structures. For researchers and professionals in drug development, a rigorous and systematic approach to spectroscopic characterization is indispensable for advancing the study and application of this important class of heterocyclic compounds. The provided workflows and conceptual diagrams serve as a valuable resource for planning and executing the comprehensive analysis of novel this compound derivatives.

References

An Initial Investigation of the Thieno[2,3-b]furan Core: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thieno[2,3-b]furan scaffold is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural resemblance to purines and other biologically relevant molecules. This bicyclic core, composed of fused thiophene (B33073) and furan (B31954) rings, serves as a versatile template for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the initial investigations into the this compound core, summarizing its synthesis, physicochemical properties, and burgeoning potential in drug discovery, with a particular focus on its anticancer activities.

Physicochemical Properties of the this compound Core

The fundamental this compound core possesses a unique combination of aromaticity and heteroatomic features that dictate its physical and chemical characteristics. The presence of both sulfur and oxygen heteroatoms influences the electron distribution within the bicyclic system, impacting its reactivity and potential for intermolecular interactions with biological targets.

PropertyValue
Molecular FormulaC₆H₄OS
Molecular Weight124.16 g/mol
Exact Mass123.998286 g/mol
InChIKeyIWVMCIAPBOORJL-UHFFFAOYSA-N
SMILESc1csc2ccoc12

Synthesis of the this compound Core

The synthesis of the this compound scaffold can be achieved through various synthetic routes. One common strategy involves the construction of the furan ring onto a pre-existing thiophene derivative.

Representative Synthetic Protocol: Synthesis of 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone

A specific example of a synthetic protocol for a related thieno[2,3-b]pyridine (B153569) derivative, which shares the core thiophene ring fusion, is presented below. This multi-step synthesis highlights common strategies employed in the construction of such fused systems.[1]

Step 1: Synthesis of Intermediate Thienopyridine

  • A mixture of the appropriate starting materials, sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate and a suitable active methylene (B1212753) nitrile, is refluxed in ethanol (B145695) in the presence of a base such as piperidine.

  • The reaction mixture is monitored by thin-layer chromatography (TLC) until completion.

  • Upon cooling, the precipitated solid is filtered, washed with ethanol, and dried to yield the intermediate thieno[2,3-b]pyridine derivative.

Step 2: Functional Group Interconversion

  • The intermediate from Step 1 can undergo further reactions to introduce various substituents. For instance, a cyano group can be converted to an acetophenone (B1666503) moiety.

  • The thienopyridine intermediate is treated with a Grignard reagent, such as methylmagnesium bromide, in an appropriate solvent like dry ether.

  • The reaction is stirred at room temperature and then quenched with a saturated solution of ammonium (B1175870) chloride.

  • The product is extracted with an organic solvent, and the organic layer is dried and concentrated under reduced pressure.

  • Purification by column chromatography affords the desired 1-(3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridin-2-yl)ethanone.

Characterization Data:

  • IR (KBr, cm⁻¹): 3274, 3174 (NH₂), 3074 (CH), 1670 (CO), 1604 (C=N), 1570 (C=C).[1]

  • ¹H-NMR (400 MHz, DMSO-d₆): δ = 2.36 (s, 3H, CH₃), 6.90 (s, br., 2H, NH₂), 7.52–8.70 (m, 6H, ArH's).[1]

  • ¹³C-NMR (400 MHz, DMSO-d₆): δ = 28.5, 102.8, 114.1, 116.5, 118.3, 122.3, 123.8, 125.3, 126.5, 129.3, 129.5, 136.0, 149.5, 153.8, 159.4, 160.0, 193.2.[1]

Biological Activities and Therapeutic Potential

Derivatives of the this compound core and structurally related thieno-fused heterocycles have demonstrated a wide range of biological activities, with anticancer properties being the most extensively investigated.

Anticancer Activity

Numerous studies have reported the cytotoxic effects of this compound and its analogs against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key signaling proteins involved in cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Activity Data:

The following table summarizes the in vitro anticancer activity of representative thieno[2,3-b]pyridine and thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally similar to the this compound core.

Compound IDCell LineIC₅₀ (µM)Reference
17d MDA-MB-435 (Melanoma)0.023[2]
17d MDA-MB-468 (Breast Cancer)0.046[2]
Compound 1 MDA-MB-231 (Breast Cancer)2.082 (48h)[3]
Compound 1 MCF-7 (Breast Cancer)2.053 (48h)[3]
Compound 14 MCF-7 (Breast Cancer)22.12[4]
Compound 13 MCF-7 (Breast Cancer)22.52[4]
Compound 9 MCF-7 (Breast Cancer)27.83[4]
Compound 12 MCF-7 (Breast Cancer)29.22[4]
Compound 17f HCT-116 (Colon Cancer)2.80[5]
Compound 17f HepG2 (Liver Cancer)4.10[5]
Putative Mechanism of Action: Inhibition of Receptor Tyrosine Kinase Signaling

Based on the potent inhibitory activities of structurally related thieno[2,3-d]pyrimidines and thieno[2,3-b]thiophenes against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), it is hypothesized that this compound derivatives may exert their anticancer effects through the modulation of these critical signaling pathways. Both EGFR and VEGFR-2 are receptor tyrosine kinases that play pivotal roles in tumor growth and angiogenesis.

Proposed EGFR Signaling Pathway Inhibition:

The following diagram illustrates the proposed mechanism of action for a this compound derivative as an inhibitor of the EGFR signaling pathway.

EGFR_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binding P_EGFR P-EGFR (Dimerization & Autophosphorylation) EGFR->P_EGFR Activation Thieno_furan This compound Derivative Thieno_furan->P_EGFR Inhibition RAS RAS P_EGFR->RAS PI3K PI3K P_EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Proposed inhibition of the EGFR signaling pathway by a this compound derivative.

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol describes a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in complete cell culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

In Vitro EGFR Kinase Inhibitory Assay

This protocol outlines a method to determine the inhibitory activity of a compound against the EGFR tyrosine kinase.[6]

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 as a substrate

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)

  • This compound derivative stock solution (in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar)

  • 96-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 96-well plate, add the assay buffer, the EGFR kinase, and the this compound derivative at various concentrations.

  • Initiation of Reaction: Add a mixture of the substrate (Poly(Glu, Tyr)) and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a no-inhibitor control. Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Experimental Workflow for Anticancer Drug Discovery:

The following diagram outlines a general workflow for the initial investigation and development of this compound-based anticancer agents.

drug_discovery_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of This compound Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) characterization->cytotoxicity kinase_assay Target-based Screening (e.g., EGFR/VEGFR-2 Kinase Assay) cytotoxicity->kinase_assay Active Compounds sar Structure-Activity Relationship (SAR) Studies kinase_assay->sar sar->synthesis Design New Analogs adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo Optimized Leads

A generalized workflow for the discovery of this compound-based anticancer agents.

Conclusion

The this compound core represents a promising scaffold in the field of medicinal chemistry, particularly for the development of novel anticancer agents. Initial investigations into this heterocyclic system and its structurally related analogs have revealed significant cytotoxic activity against a range of cancer cell lines. The proposed mechanism of action, through the inhibition of key receptor tyrosine kinases such as EGFR and VEGFR-2, provides a strong rationale for further exploration. The synthetic accessibility of the this compound core, coupled with its potent biological activities, makes it an attractive starting point for the design and development of next-generation targeted therapies. Further research, including comprehensive structure-activity relationship studies and in vivo efficacy evaluations, is warranted to fully elucidate the therapeutic potential of this versatile heterocyclic system.

References

The Chemical Reactivity of the Thieno[2,3-b]furan Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]furan scaffold is a bicyclic aromatic heterocycle containing fused thiophene (B33073) and furan (B31954) rings. This unique combination of two distinct five-membered heterocycles results in a system with a rich and varied chemical reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of the key chemical transformations of the this compound core, including detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid in the design and synthesis of novel derivatives.

Electrophilic Aromatic Substitution

The this compound system is susceptible to electrophilic aromatic substitution, with a pronounced regioselectivity. Theoretical studies and experimental evidence indicate that electrophilic attack preferentially occurs at the α-positions of the thiophene (C2) and furan (C5) rings. The higher electron density at these positions makes them the most nucleophilic centers.

A computational study using Density Functional Theory (DFT) on the related thieno[2,3-b]thiophene (B1266192) system showed that the α-carbon atom is preferred for electrophilic attack both kinetically and thermodynamically compared to the β-carbon atom.[1] This preference is attributed to the greater stability of the resulting cationic intermediate.

dot

Caption: Preferred sites of electrophilic attack on the this compound scaffold.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto electron-rich aromatic rings.[2][3][4] For the this compound scaffold, this reaction is expected to proceed at the 2-position.

Experimental Protocol: Vilsmeier-Haack Formylation of Thieno[2,3-b]thiophene (Analogous System)

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), thieno[2,3-b]thiophene.

  • Procedure:

    • To a stirred solution of N,N-dimethylformamide (1.0 eq) in 1,2-dichloroethane (B1671644) at 0 °C, phosphorus oxychloride (1.1 eq) is added dropwise.

    • The mixture is stirred at 0 °C for 30 minutes to form the Vilsmeier reagent.

    • A solution of thieno[2,3-b]thiophene (1.0 eq) in 1,2-dichloroethane is added dropwise at 0 °C.

    • The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2-4 hours.

    • After cooling, the reaction is quenched by pouring it onto crushed ice and neutralizing with a saturated aqueous solution of sodium bicarbonate.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica (B1680970) gel.

Starting MaterialProductYield (%)Reference
Thieno[2,3-b]thiopheneThieno[2,3-b]thiophene-2-carbaldehydeNot Reported[5]
3-Methylthieno[2,3-b]thiophene3-Methylthieno[2,3-b]thiophene-2-carbaldehydeNot Reported[5]
Friedel-Crafts Acylation

Friedel-Crafts acylation allows for the introduction of an acyl group onto the this compound core, typically at the 2-position. This reaction is usually carried out using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Acylation of Thiophene (Analogous System)

  • Reagents: Thiophene, Acetic anhydride, Hβ zeolite catalyst.

  • Procedure:

    • In a round-bottomed flask equipped with a condenser and magnetic stirrer, thiophene (1.0 mol) and acetic anhydride (3.0 mol) are mixed.

    • The Hβ zeolite catalyst (1.17 g) is added to the mixture.

    • The reaction mixture is heated to 60 °C and stirred for a specified time.

    • After the reaction is complete, the catalyst is filtered off.

    • The excess acetic anhydride and acetic acid are removed by distillation.

    • The product, 2-acetylthiophene, is purified by vacuum distillation.[6]

Starting MaterialAcylating AgentCatalystProductYield (%)Reference
ThiopheneAcetic anhydrideHβ zeolite2-Acetylthiophene98.6[6]
FuranAcetic anhydrideYb(OTf)₃2-Acetylfuran (B1664036)79[7]

Metallation

The deprotonation of the this compound scaffold using strong bases, such as organolithium reagents, is a key strategy for the introduction of a variety of functional groups. Similar to electrophilic substitution, metallation is highly regioselective, occurring preferentially at the most acidic protons, which are located at the α-positions (C2 and C5).

The metallation of the related thieno[2,3-b]thiophene system with n-butyllithium has been shown to occur at the α-position.[8][9]

dot

Metallation_Workflow Start This compound Step1 React with n-BuLi in dry ether, -78°C to RT Start->Step1 Intermediate 2-Lithiothis compound Step1->Intermediate Step2 Quench with Electrophile (E+) Intermediate->Step2 Product 2-Substituted This compound Step2->Product

Caption: General workflow for the lithiation and subsequent functionalization of this compound.

Lithiation with n-Butyllithium

Experimental Protocol: Metallation of Thieno[2,3-b]thiophene (Analogous System)

  • Reagents: Thieno[2,3-b]thiophene, n-Butyllithium (n-BuLi) in ether, Dry Ice (for carboxylation).

  • Procedure:

    • To a solution of thieno[2,3-b]thiophene (0.025 mol) in dry ether (25 ml), an ethereal solution of n-butyllithium (1.0 eq) is added dropwise under an inert atmosphere.

    • The mixture is refluxed for 30 minutes.

    • The resulting solution containing the lithiated species is then poured onto a mixture of Dry Ice and ether.

    • After the Dry Ice has evaporated, the mixture is hydrolyzed with water.

    • The aqueous layer is separated, acidified, and the precipitated carboxylic acid is collected by filtration.[9]

Starting MaterialProduct after Quenching with CO₂Yield (%)Reference
Thieno[2,3-b]thiopheneThieno[2,3-b]thiophene-2-carboxylic acid78[9]

Cycloaddition Reactions

The fused bicyclic system of this compound can participate in cycloaddition reactions, although the aromaticity of the scaffold can influence its reactivity as either a diene or a dienophile. The reactivity is often dependent on the specific substitution pattern of the this compound derivative and the reaction partner. For instance, the related benzothieno[3,2-b]furan has been shown to act as a dienophile in Diels-Alder reactions.[10]

A new thieno[2,3-b][10][11]dithiine-1,1-dioxide was prepared via an intramolecular cycloaddition reaction between a methyl β-sulfonyl ester of thiophene and carbon disulfide.[12]

Synthesis of Substituted Thieno[2,3-b]furans

Various synthetic strategies have been developed to access substituted this compound derivatives. These methods often involve the construction of the bicyclic ring system from appropriately functionalized thiophene or furan precursors.

Table of Synthetic Methods for this compound Analogs

PrecursorsReagents and ConditionsProductYield (%)Reference
2-Hydroxy-thiophene-3-carbonitriles, α-bromocarbonyl compoundsO-alkylation, then Thorpe-Ziegler cyclization3-Amino-2-benzoyl-thieno[2,3-b]furansLow[10]
3,4-Diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile, FormamideMicrowave irradiationFused thieno[2,3-d]pyrimidinesNot Reported[13]

Spectroscopic Data

The characterization of this compound derivatives relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectral Data for Thieno[2,3-b]thiophene (Analogous System)

CompoundSolvent¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Thieno[2,3-b]thiopheneAcetone-d₆Not Reported119.3, 122.1, 128.9, 142.1[14]

¹³C NMR chemical shifts for a range of substituted thieno[2,3-b]pyridines have also been reported, providing valuable data for the structural elucidation of related compounds.[15]

This guide provides a foundational understanding of the chemical reactivity of the this compound scaffold. The presented protocols and data for analogous systems serve as a valuable starting point for the design of synthetic routes to novel derivatives with potential applications in drug discovery and materials science. Further exploration of the reactivity of this versatile heterocyclic system is warranted to fully exploit its synthetic potential.

References

Thieno[2,3-b]furan: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]furan is a heterocyclic aromatic compound containing a fused thiophene (B33073) and furan (B31954) ring system. This bicyclic scaffold has garnered significant attention in the field of medicinal chemistry due to its versatile chemical properties and its presence in a wide array of biologically active molecules. Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making it a privileged scaffold in drug discovery and development. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its applications in modern drug development, with a focus on its role as an inhibitor of key signaling pathways.

Molecular Structure and Physicochemical Properties

The core structure of this compound consists of a thiophene ring fused to a furan ring at the 2,3-positions of the thiophene ring.

CAS Number: 39872-91-8[1]

Molecular Formula: C₆H₄OS[1]

Molecular Weight: 124.16 g/mol [1][2]

The physicochemical properties of this compound are summarized in the table below. While experimental data for the parent compound is limited, computed properties from reliable databases provide valuable insights.

PropertyValueSource
Molecular Weight 124.16 g/mol PubChem[2]
Exact Mass 123.99828592 DaPubChem[2]
XLogP3 2.3PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 1PubChem[2]
Rotatable Bond Count 0PubChem[2]
Topological Polar Surface Area 41.4 ŲPubChem[2]
Heavy Atom Count 8PubChem[2]
Complexity 94.5PubChem[2]
Boiling Point (Thieno[2,3-b]thiophene) 226 °C (lit.)ChemicalBook[3]
Density (Thieno[2,3-b]thiophene) 1.326 g/cm³ at 25 °CChemicalBook[3]
Refractive Index (Thieno[2,3-b]thiophene) n20/D 1.668ChemicalBook[3]

Note: Some experimental data for the closely related isomer Thieno[2,3-b]thiophene (B1266192) is included for reference.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound and its derivatives.

  • Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 124. Fragmentation patterns can be analyzed to confirm the structure.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would provide information about the chemical environment of the four protons on the aromatic rings.

    • ¹³C NMR: The carbon-13 NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the bicyclic system.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H, C=C, C-O, and C-S stretching and bending vibrations within the heterocyclic rings.

Synthesis of the this compound Scaffold

One common approach involves the construction of the fused ring system from appropriately substituted thiophene or furan precursors. For instance, the synthesis of this compound-2-sulfonamides has been reported, which involves the conversion of furan-3-carboxaldehyde to an intermediate that undergoes cyclodehydration.[5] Another strategy involves palladium-catalyzed intramolecular C-H/C-H coupling to form thieno[3,2-b]benzofurans, a related isomer.[6]

Applications in Drug Development

The this compound scaffold is a cornerstone in the development of novel therapeutic agents due to its ability to interact with various biological targets. Its derivatives have shown significant potential in several key therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer activity of this compound derivatives. These compounds often exert their effects by inhibiting key enzymes involved in cancer cell proliferation and survival.

  • EGFR Kinase Inhibition: Thieno[2,3-b]thiophene derivatives have been identified as potent inhibitors of both wild-type Epidermal Growth Factor Receptor (EGFR) and its T790M mutant, which is associated with drug resistance.

  • VEGFR-2 Kinase Inhibition: Thieno[2,3-d]pyrimidine derivatives, structurally related to the this compound core, have demonstrated significant inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.[7] One such derivative, compound 17f , exhibited an IC₅₀ value of 0.23 ± 0.03 µM against VEGFR-2, which is comparable to the approved drug sorafenib.[7]

  • Microtubule Targeting Agents: Certain 5,6,7,8-tetrahydrobenzo[8][9]thieno[2,3-d]pyrimidines have been designed as microtubule targeting agents, showing potent antiproliferative effects.[10]

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Thieno[2,3-d]pyrimidine derivative 5g MCF-7 (Breast Cancer)18.87 ± 0.2[11]
Thieno[2,3-d]pyrimidine derivative 5d HeLa (Cervical Cancer)40.74 ± 1.7[11]
Thieno[2,3-d]pyrimidine derivative 17f HCT-116 (Colon Cancer)2.80 ± 0.16[7]
Thieno[2,3-d]pyrimidine derivative 17f HepG2 (Liver Cancer)4.10 ± 0.45[7]
Thieno[2,3-b]pyridine-2-carboxylate 9a HEPG2 (Liver Cancer)25.7[12]
Thieno[2,3-b]pyridine-2-carboxylate 9a MCF-7 (Breast Cancer)30.53[12]
Antimicrobial Activity

This compound derivatives have also emerged as promising antimicrobial agents, exhibiting activity against a range of bacteria and fungi.

  • Antibacterial Activity: Certain thieno[2,3-b]thiophene derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[13][14] For instance, 5,5'-(3,4-dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-acetyl-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile) was found to be as potent as Penicillin G against Staphylococcus aureus and more potent than streptomycin (B1217042) against Pseudomonas aeruginosa and Escherichia coli.[14]

  • Antifungal Activity: The same derivative also demonstrated significant antifungal activity, being more potent than Amphotericin B against Geotricum candidum.[14]

Compound/DerivativeMicroorganismMIC (mg/L)Reference
Thiophene derivative 4 Colistin-Resistant A. baumannii16[13]
Thiophene derivative 5 Colistin-Resistant A. baumannii16[13]
Thiophene derivative 8 Colistin-Resistant A. baumannii32[13]
Thiophene derivative 4 Colistin-Resistant E. coli8[13]
Thiophene derivative 5 Colistin-Resistant E. coli32[13]
Thiophene derivative 8 Colistin-Resistant E. coli32[13]
Anti-inflammatory Activity and IKKβ Inhibition

The anti-inflammatory potential of this compound derivatives is linked to their ability to inhibit key inflammatory pathways. A significant target in this context is the IκB kinase β (IKKβ), a crucial enzyme in the NF-κB signaling pathway which regulates inflammatory responses.[15][16][17] A series of benzothieno[3,2-b]furan derivatives were designed as novel IKKβ inhibitors, with some compounds showing potent enzymatic and cellular activity.[18] One hit compound from a virtual screen, 'Hit 4', demonstrated an IC₅₀ of 30.4 ± 3.8 µM against IKKβ and significantly reduced joint inflammation in animal models.[19]

Signaling Pathways and Experimental Workflows

IKKβ/NF-κB Signaling Pathway

The diagram below illustrates the role of IKKβ in the NF-κB signaling pathway and the point of inhibition by this compound derivatives.

IKK_NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Stimuli->IKK_complex IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB Phosphorylation Thieno_inhibitor This compound Derivatives Thieno_inhibitor->IKK_complex Inhibition IkB_p Phosphorylated IκB IkB_NFkB->IkB_p NFkB_active Active NF-κB IkB_NFkB->NFkB_active Release Ub_proteasome Ubiquitination & Proteasomal Degradation IkB_p->Ub_proteasome Ub_proteasome->IkB_p Nucleus Nucleus NFkB_active->Nucleus Gene_transcription Gene Transcription (Inflammatory Mediators) Nucleus->Gene_transcription

Caption: IKKβ/NF-κB signaling pathway and inhibition.

Experimental Workflow: EGFR Kinase Inhibition Assay

The following diagram outlines a typical workflow for an in vitro EGFR kinase inhibition assay using a luminescence-based method.[20][21][22]

EGFR_Assay_Workflow Start Start Prep_Inhibitor Prepare Serial Dilution of This compound Derivative Start->Prep_Inhibitor Add_to_Plate Add Inhibitor and Kinase Mix to 96-well Plate Prep_Inhibitor->Add_to_Plate Prep_Kinase_Mix Prepare Kinase Reaction Mix (EGFR, Substrate) Prep_Kinase_Mix->Add_to_Plate Initiate_Reaction Initiate Reaction with ATP Add_to_Plate->Initiate_Reaction Incubate_1 Incubate at RT (e.g., 60 min) Initiate_Reaction->Incubate_1 Stop_Reaction Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate_1->Stop_Reaction Incubate_2 Incubate at RT (e.g., 40 min) Stop_Reaction->Incubate_2 Generate_Signal Convert ADP to ATP & Generate Luminescence Incubate_2->Generate_Signal Incubate_3 Incubate at RT (e.g., 30 min) Generate_Signal->Incubate_3 Measure_Luminescence Measure Luminescence Incubate_3->Measure_Luminescence Analyze_Data Data Analysis (Calculate % Inhibition & IC₅₀) Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: EGFR kinase inhibition assay workflow.

Experimental Protocols

EGFR Kinase Inhibition Assay (Luminescence-based)

This protocol is a generalized procedure based on commercially available kits such as ADP-Glo™.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • This compound test compound

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 2 mM MnCl₂, 50 µM DTT)[22]

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 96-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound test compound in the kinase assay buffer.

  • Reaction Setup:

    • To the wells of a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO) as a control.

    • Add 10 µL of a solution containing the EGFR enzyme and substrate in the kinase assay buffer.

  • Kinase Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60 minutes.[21]

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[22]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP produced to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.[22]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and, therefore, the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

This is a standardized method for determining the susceptibility of bacteria to antimicrobials.[23]

Materials:

  • Pure culture of the test microorganism

  • Mueller-Hinton agar (B569324) (MHA) plates (poured to a depth of 4 mm)[23]

  • Sterile saline

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Filter paper disks impregnated with the this compound test compound at a known concentration

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Select several well-isolated colonies of the test bacterium.

    • Transfer the colonies to a tube of sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[24]

  • Inoculation of MHA Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate evenly in three directions to ensure a confluent lawn of growth.

  • Application of Antimicrobial Disks:

    • Using sterile forceps, place the disks impregnated with the this compound compound onto the surface of the agar.

    • Gently press the disks to ensure complete contact with the agar.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • Interpret the results as susceptible, intermediate, or resistant based on established interpretive standards. The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC).

Conclusion

This compound represents a highly valuable and versatile scaffold in the realm of drug discovery. Its unique structural and electronic properties have enabled the development of a diverse range of derivatives with potent and selective biological activities. The demonstrated efficacy of these compounds as anticancer, antimicrobial, and anti-inflammatory agents underscores the therapeutic potential of this heterocyclic system. In particular, their ability to inhibit key signaling pathways, such as those mediated by EGFR and IKKβ, provides a solid foundation for the rational design of novel therapeutics. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of this compound derivatives will undoubtedly lead to the discovery of new and effective treatments for a variety of human diseases. The experimental protocols provided herein offer a starting point for researchers to evaluate the biological activity of novel compounds based on this promising scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Thieno[2,3-b]furan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thieno[2,3-b]furan is a bicyclic aromatic heterocycle consisting of a thiophene (B33073) ring fused to a furan (B31954) ring. This core structure is of significant interest to researchers in medicinal chemistry and materials science due to its presence in a variety of biologically active compounds and its potential applications in organic electronics. This technical guide provides a comprehensive overview of the physical and chemical properties of the this compound scaffold, including its synthesis, reactivity, and the biological significance of its derivatives.

Physical and Chemical Properties

While experimentally determined physical properties for the unsubstituted this compound are not widely reported in publicly available literature, computational data from reputable sources such as PubChem provides valuable insights into its characteristics.

Table 1: Computed Physical and Chemical Properties of this compound [1]

PropertyValueSource
Molecular FormulaC₆H₄OSPubChem
Molecular Weight124.16 g/mol PubChem
XLogP32.3PubChem
Exact Mass123.99828592 DaPubChem
Monoisotopic Mass123.99828592 DaPubChem
Topological Polar Surface Area41.4 ŲPubChem
Heavy Atom Count8PubChem
Complexity94.5PubChem
Covalently-Bonded Unit Count1PubChem

Spectroscopic Data

1H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals in the aromatic region, characteristic of the protons on the thiophene and furan rings. The chemical shifts will be influenced by the electron-donating nature of the oxygen and sulfur atoms and the anisotropic effects of the fused ring system.

13C NMR Spectroscopy: The carbon NMR spectrum will display signals for the six carbon atoms of the bicyclic system. The chemical shifts of the bridgehead carbons will differ from those of the other carbons in the rings. Data from substituted thieno[2,3-b]pyridines, which are structurally related, show a range of chemical shifts that can offer insights into the expected values for this compound.[2]

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for C-H stretching of the aromatic rings, as well as C=C and C-O-C stretching vibrations within the furan ring and C-S stretching vibrations within the thiophene ring. The fingerprint region will contain a complex pattern of bands unique to the this compound scaffold.

Mass Spectrometry: The mass spectrum of this compound is available through databases such as SpectraBase, typically obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Synthesis of the this compound Core

The synthesis of the this compound core can be approached through various synthetic strategies, often involving the construction of one of the heterocyclic rings onto a pre-existing thiophene or furan.

Representative Synthetic Approach

A common strategy involves the cyclization of a suitably functionalized thiophene precursor. One such approach is the intramolecular cyclization of a 3-hydroxy-2-vinylthiophene derivative.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol is a generalized representation based on common synthetic methodologies for related fused heterocyclic systems.

  • Preparation of the Precursor: A 3-hydroxythiophene derivative is reacted with an activated acetylene, such as a propiolate ester, in the presence of a base to yield a 3-(alkoxycarbonylvinyloxy)thiophene intermediate.

  • Cyclization: The intermediate is then subjected to an intramolecular cyclization reaction. This can be achieved under thermal conditions or through the use of a transition metal catalyst, such as a palladium or copper complex, to facilitate the ring closure.

  • Purification: The resulting this compound derivative is purified using standard techniques such as column chromatography on silica (B1680970) gel.

Synthesis_Workflow Thiophene 3-Hydroxythiophene Derivative Intermediate 3-(Alkoxycarbonylvinyloxy)thiophene Thiophene->Intermediate Acetylene Activated Acetylene Acetylene->Intermediate Base Base Base->Intermediate Cyclization Intramolecular Cyclization (Thermal or Catalytic) Intermediate->Cyclization Product This compound Derivative Cyclization->Product Purification Purification Product->Purification

Caption: Generalized workflow for the synthesis of a this compound derivative.

Chemical Reactivity

The this compound ring system exhibits reactivity characteristic of electron-rich aromatic compounds. The presence of both thiophene and furan rings influences its reactivity profile.

Electrophilic Aromatic Substitution

This compound undergoes electrophilic aromatic substitution reactions. Computational studies suggest that the α-carbon atoms of both the thiophene and furan rings are the preferred sites for electrophilic attack, both kinetically and thermodynamically.[4] This is consistent with the known reactivity of individual thiophene and furan rings, where substitution at the 2-position is generally favored.[5] The mechanism proceeds through the formation of a resonance-stabilized cationic intermediate (a sigma complex).

Electrophilic_Substitution Start This compound + Electrophile (E+) Intermediate Sigma Complex (Resonance Stabilized Cation) Start->Intermediate Attack at α-position Product Substituted this compound + H+ Intermediate->Product Deprotonation

Caption: Simplified mechanism of electrophilic aromatic substitution on this compound.

Cycloaddition Reactions

The furan moiety within the this compound system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a diene.[6] The reactivity in these reactions is influenced by the aromaticity of the furan ring and the nature of the dienophile.[7][8] In some cases, the this compound can also act as a dienophile.[6]

Metal-Catalyzed Cross-Coupling Reactions

Derivatives of this compound, particularly halogenated derivatives, are valuable substrates in metal-catalyzed cross-coupling reactions such as the Suzuki and Stille couplings.[9][10] These reactions are powerful tools for the synthesis of more complex molecules by forming new carbon-carbon bonds.

Experimental Protocol: Suzuki Cross-Coupling of a Bromo-thieno[2,3-b]furan Derivative

This is a representative protocol based on general procedures for Suzuki couplings.

  • Reaction Setup: A mixture of the bromo-thieno[2,3-b]furan derivative, a boronic acid or ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or K₃PO₄) is prepared in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is cooled, and the organic product is extracted. The crude product is then purified by column chromatography to yield the desired coupled product.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents Substrate Bromo-thieno[2,3-b]furan Product Coupled Product Substrate->Product Suzuki Coupling BoronicAcid Aryl/Alkyl Boronic Acid BoronicAcid->Product Suzuki Coupling Catalyst Palladium Catalyst Catalyst->Product Base Base Base->Product

Caption: Logical relationship of components in a Suzuki cross-coupling reaction.

Biological Activity and Drug Development Applications

While the biological profile of the parent this compound is not extensively documented, a wide range of biological activities have been reported for its derivatives, making this scaffold a privileged structure in drug discovery.

Table 2: Reported Biological Activities of this compound Derivatives

Biological ActivityTarget/Mechanism of Action (if known)Reference(s)
AnticancerInhibition of kinases (e.g., VEGFR-2, ROCKs, EGFR), Induction of apoptosis and autophagy[11][12][13][14][15][16]
Antimicrobial-[11]
Anti-inflammatory-[17]
Analgesic--
This compound Derivatives as Kinase Inhibitors

A significant area of research has focused on the development of this compound derivatives as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.

VEGFR-2 Inhibition: Several studies have reported thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to thieno[2,3-b]furans, as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[13] VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby inhibiting their growth.

ROCK Inhibition: Derivatives of thieno[2,3-d]pyrimidin-4(3H)-one have been identified as a new class of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.[14] ROCKs are involved in various cellular processes, including cell adhesion, motility, and proliferation. Dysregulation of ROCK signaling is implicated in cancer and cardiovascular diseases.

EGFR Inhibition: Thieno[2,3-b]thiophene derivatives have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR).[18] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes ROCK ROCK CellProliferation Cell Proliferation & Migration ROCK->CellProliferation Promotes EGFR EGFR UncontrolledGrowth Uncontrolled Cell Growth EGFR->UncontrolledGrowth Promotes ThienoFuran This compound Derivative ThienoFuran->VEGFR2 Inhibits ThienoFuran->ROCK Inhibits ThienoFuran->EGFR Inhibits

Caption: Signaling pathways targeted by this compound derivatives in cancer.

Conclusion

The this compound core is a versatile heterocyclic scaffold with a rich chemical landscape. Its reactivity allows for a wide range of chemical modifications, leading to the synthesis of diverse libraries of compounds. The demonstrated biological activities of its derivatives, particularly as kinase inhibitors, highlight the significant potential of the this compound scaffold in the development of novel therapeutics. Further research into the synthesis, functionalization, and biological evaluation of this promising heterocyclic system is warranted to fully explore its therapeutic and technological potential.

References

"understanding the aromaticity of Thieno[2,3-b]furan isomers"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thienofurans, heterocyclic compounds containing both thiophene (B33073) and furan (B31954) rings, represent a core scaffold in numerous pharmacologically active molecules and organic electronic materials. The arrangement of the sulfur and oxygen heteroatoms gives rise to two primary isomers: thieno[2,3-b]furan and thieno[3,2-b]furan. The degree of aromaticity in these systems is a critical determinant of their chemical reactivity, stability, and electronic properties, making a thorough understanding of this characteristic essential for rational drug design and materials science.

This technical guide provides an in-depth analysis of the aromaticity of this compound and its isomers. While direct quantitative experimental data on the parent isomers is sparse in readily available literature, extensive computational studies, particularly on their benzofused derivatives, offer significant insights. This guide will detail the computational methodologies employed, present the key findings from these theoretical studies, and discuss the implications for the chemical behavior of these important heterocyclic systems.

Computational Methodologies for Aromaticity Assessment

The aromaticity of thienofuran isomers is primarily investigated using computational quantum chemistry methods. These in silico experiments provide a powerful means to calculate various indices that quantify the degree of electron delocalization and cyclic conjugation, which are the hallmarks of aromatic character.

Detailed Computational Protocol

A typical workflow for the computational assessment of thienofuran aromaticity involves the following steps:

  • Molecular Geometry Optimization:

    • The initial structures of the thienofuran isomers are built using molecular modeling software.

    • Geometry optimization is performed to find the lowest energy conformation of each molecule. This is crucial as planarity is a key requirement for aromaticity.

    • Density Functional Theory (DFT) is a widely used method for this purpose, often employing the B3LYP hybrid functional.[1][2]

    • The choice of basis set is important for accuracy; Pople-style basis sets such as 6-31G* or 6-311G** are commonly employed.[1][2][3]

    • Hartree-Fock (HF) theory is another ab initio method that has been used, sometimes in conjunction with DFT to provide a comparative analysis.[1][4][5]

  • Calculation of Aromaticity Indices:

    • Once the geometries are optimized, various properties related to aromaticity are calculated. These fall into several categories:

      • Energetic Criteria: Aromatic Stabilization Energy (ASE) is calculated by comparing the energy of the cyclic molecule to an appropriate acyclic reference compound through isodesmic or homodesmotic reactions. A higher ASE indicates greater aromatic stability.

      • Geometric Criteria: The Harmonic Oscillator Model of Aromaticity (HOMA) is a popular index that evaluates the degree of bond length equalization in the ring system. A HOMA value of 1 indicates a fully aromatic system, while a value of 0 corresponds to a non-aromatic system.

      • Magnetic Criteria: Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion.[6][7] It involves calculating the magnetic shielding at the center of the ring (NICS(0)) or at a point above the ring plane (e.g., NICS(1)). A more negative NICS value is indicative of a stronger diatropic ring current and thus, greater aromaticity.

      • Electronic Criteria: Indices based on electron delocalization, such as the Para-Delocalization Index (PDI) and the Aromatic Fluctuation Index (FLU), are also used. These are derived from the quantum theory of atoms in molecules (QTAIM).[5]

  • Analysis and Interpretation:

    • The calculated values for the different isomers are compared to each other and to reference compounds like benzene, thiophene, and furan.

    • A comprehensive assessment of aromaticity relies on the consensus of multiple indices, as no single criterion is definitive.

Computational_Aromaticity_Workflow cluster_input Input cluster_computation Computational Steps cluster_indices Aromaticity Indices cluster_output Output & Analysis start Define Thienofuran Isomer Structures opt Geometry Optimization (DFT/HF) start->opt freq Frequency Calculation opt->freq Verify Minimum Energy Structure props Calculate Aromaticity Indices opt->props energetic Energetic (ASE) props->energetic geometric Geometric (HOMA) props->geometric magnetic Magnetic (NICS) props->magnetic electronic Electronic (PDI, FLU) props->electronic analysis Comparative Analysis of Isomers energetic->analysis geometric->analysis magnetic->analysis electronic->analysis conclusion Conclusion on Relative Aromaticity analysis->conclusion Aromaticity_Criteria cluster_criteria Assessment Criteria cluster_indices Quantitative Indices cluster_manifestations Chemical Manifestations Aromaticity Overall Aromaticity Energetic Energetic Stability Aromaticity->Energetic Geometric Geometric Structure Aromaticity->Geometric Magnetic Magnetic Properties Aromaticity->Magnetic Stability Thermodynamic Stability Aromaticity->Stability Reactivity Chemical Reactivity Aromaticity->Reactivity Spectra Spectroscopic Properties Aromaticity->Spectra ASE ASE (Aromatic Stabilization Energy) Energetic->ASE HOMA HOMA (Bond Length Equalization) Geometric->HOMA NICS NICS (Ring Current Effects) Magnetic->NICS

References

Preliminary Biological Screening of Novel Thieno[2,3-b]furan Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of novel thieno[2,3-b]furan derivatives. This class of heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological potential. This document outlines the key biological activities, presents quantitative data from preliminary screenings, details relevant experimental protocols, and visualizes the underlying mechanisms and workflows.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated promising bioactivities in several key therapeutic areas, including oncology, infectious diseases, and inflammation. Preliminary studies indicate that these compounds can elicit potent anticancer, antimicrobial, and anti-inflammatory effects. The core this compound scaffold serves as a versatile template for the design of novel therapeutic agents.

Anticancer Activity

Derivatives of the this compound class have shown significant cytotoxic effects against a range of human cancer cell lines. The primary mechanism of action appears to be the induction of apoptosis and the inhibition of cell proliferation through the modulation of key signaling pathways.

Antimicrobial Activity

Select this compound derivatives have exhibited notable activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound derivatives is an emerging area of investigation. The mechanism is hypothesized to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), which are well-established targets for anti-inflammatory drugs.

Data Presentation: Quantitative Biological Activity

The following tables summarize the quantitative data from preliminary biological screenings of this compound derivatives and related compounds.

Table 1: Anticancer Activity of this compound-5-carboxylic Acid Derivatives

CompoundCancer Cell LineIC50 (µM)Mechanism of Action
This compound-5-carboxylic acidMCF-7 (Breast)15Induction of apoptosis
This compound-5-carboxylic acidA549 (Lung)20Inhibition of cell proliferation
This compound-5-carboxylic acidHeLa (Cervical)25Disruption of metabolic pathways

Table 2: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainConcentration (µg/mL)
This compound-5-carboxylic acid derivativeStaphylococcus aureus50
This compound-5-carboxylic acid derivativeEscherichia coli50

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary biological screening of this compound derivatives.

In-Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • This compound test compounds

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In-Vitro Antimicrobial Screening: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • This compound test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Incubator

Procedure:

  • Compound Preparation: Prepare a stock solution of the this compound derivatives in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compounds in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the biological screening of this compound derivatives.

anticancer_pathway drug This compound Derivative pi3k PI3K drug->pi3k Inhibition akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Proposed anticancer mechanism of this compound derivatives via inhibition of the PI3K/Akt/mTOR signaling pathway.[1]

antimicrobial_workflow start Start: Antimicrobial Screening prep Prepare this compound Derivative Stock Solution start->prep dilute Serial Dilution in 96-well plate prep->dilute inoculate Inoculate with Bacterial Suspension dilute->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read Read Results: Determine MIC incubate->read end End read->end anti_inflammatory_mechanism membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox lox 5-LOX aa->lox pgs Prostaglandins cox->pgs lts Leukotrienes lox->lts inflammation Inflammation pgs->inflammation lts->inflammation drug This compound Derivative drug->cox Inhibition drug->lox Inhibition

References

Methodological & Application

One-Pot Synthesis of Substituted Thieno[2,3-b]furan Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]furan scaffold is a significant heterocyclic motif in medicinal chemistry and materials science. Its unique electronic properties and potential for diverse functionalization make it an attractive target for the development of novel therapeutic agents and functional organic materials. One-pot synthesis methodologies offer significant advantages in terms of efficiency, cost-effectiveness, and reduced environmental impact by minimizing intermediate purification steps, solvent usage, and waste generation. This document provides detailed application notes and experimental protocols for the one-pot synthesis of a specific class of substituted this compound derivatives, namely functionalized thieno[2,3-b]indoles.

Application Notes

The protocol detailed below describes a straightforward and efficient one-pot synthesis of functionalized thieno[2,3-b]indoles. This method relies on a base-mediated [3+2]-annulation reaction between indoline-2-thiones and Morita-Baylis-Hillman (MBH) or Rauhut-Currier (RC) adducts of nitroalkenes. The reaction proceeds with complete regioselectivity under mild conditions and demonstrates a broad substrate scope, making it a valuable tool for generating a library of diverse thieno[2,3-b]indole derivatives.[1]

Key Advantages of this Protocol:

  • One-Pot Procedure: Simplifies the synthetic process and reduces overall reaction time and resource consumption.

  • High Efficiency: Generally provides moderate to good yields of the desired products.

  • Mild Reaction Conditions: The reactions are typically carried out at room temperature, enhancing functional group tolerance.

  • Broad Substrate Scope: Tolerates a variety of substituents on both the indoline-2-thione (B1305242) and the nitroalkene adducts.

  • High Regioselectivity: The [3+2] annulation proceeds with a predictable regiochemical outcome.

While a general one-pot synthesis for a wide range of simple substituted thieno[2,3-b]furans remains challenging, with some domino approaches reported to be unsuccessful, specific multicomponent strategies for fused systems like the thieno[2,3-b]indoles have been effectively developed.[2] Another approach for the synthesis of 3-aminothieno[2,3-b]furans involves a two-step process starting with the O-alkylation of 2-hydroxy-thiophene-3-carbonitriles followed by a Thorpe-Ziegler cyclization, although this method often results in low yields.[2]

Experimental Protocols

One-Pot Synthesis of Functionalized Thieno[2,3-b]indoles via [3+2] Annulation

This protocol is based on the work of Ghosh and colleagues and describes the synthesis of functionalized thieno[2,3-b]indoles from indoline-2-thiones and hydrazinonitroalkenes (MBH adducts).[1]

Reaction Scheme:

G A Indoline-2-thione C Functionalized Thieno[2,3-b]indole A->C KOAc, AcOH, CH3CN, rt B Hydrazinonitroalkene B->C

Figure 1. General reaction scheme for the one-pot synthesis of thieno[2,3-b]indoles.

Materials:

  • Substituted indoline-2-thione (1.0 equiv)

  • Substituted hydrazinonitroalkene (1.0 equiv)

  • Potassium acetate (B1210297) (KOAc) (1.0 equiv)

  • Acetic acid (AcOH) (1.0 equiv)

  • Acetonitrile (CH3CN)

Procedure:

  • To a solution of the indoline-2-thione in acetonitrile, add the corresponding hydrazinonitroalkene.

  • To this mixture, add potassium acetate and acetic acid.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired functionalized thieno[2,3-b]indole.

Data Presentation:

The following table summarizes the reaction conditions and yields for the synthesis of various substituted thieno[2,3-b]indoles as reported by Ghosh et al.

EntryIndoline-2-thione Substituent (R¹)Hydrazinonitroalkene Substituent (Ar)Time (d)Yield (%)
1HC₆H₅478
25-BrC₆H₅472
35-ClC₆H₅475
45-FC₆H₅468
55-MeC₆H₅565
6H4-ClC₆H₄474
7H4-BrC₆H₄470
8H4-FC₆H₄465
9H4-MeC₆H₄562
10H2-Thienyl558

Table 1. Synthesis of Substituted Thieno[2,3-b]indoles.[1]

Reaction Mechanism and Workflow

The proposed reaction mechanism for the formation of the thieno[2,3-b]indole scaffold involves a cascade of reactions occurring in a single pot.

Plausible Reaction Mechanism:

G cluster_0 Reaction Initiation cluster_1 Key Intermediates cluster_2 Final Product Formation A Indoline-2-thione E Michael Addition Adduct (I) A->E Michael Addition B Hydrazinonitroalkene B->E C Base (KOAc) C->A Deprotonation D Acid (AcOH) D->B Activation F Acyliminium Intermediate (II) E->F Nitro Group Elimination G Dihydrothienoindole (III) F->G Intramolecular Cyclization (5-exo-trig) H Aromatization (Air Oxidation) G->H I Functionalized Thieno[2,3-b]indole H->I

Figure 2. Proposed reaction mechanism for the one-pot synthesis of thieno[2,3-b]indoles.

Experimental Workflow:

G start Start reactants Combine Indoline-2-thione, Hydrazinonitroalkene, KOAc, AcOH in CH3CN start->reactants stir Stir at Room Temperature reactants->stir monitor Monitor Reaction by TLC stir->monitor monitor->stir Incomplete workup Concentrate Reaction Mixture monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Obtain Pure Thieno[2,3-b]indole purify->product end End product->end

Figure 3. Experimental workflow for the one-pot synthesis of thieno[2,3-b]indoles.

References

Thieno[2,3-b]furan: A Versatile Building Block for High-Performance Organic Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Thieno[2,3-b]furan is emerging as a promising heterocyclic building block for the design and synthesis of novel organic semiconductors. Its rigid, planar structure and electron-rich nature make it an attractive component for constructing materials with excellent charge transport properties. This document provides a comprehensive overview of the application of this compound in organic thin-film transistors (OTFTs) and organic solar cells (OSCs), including detailed experimental protocols for the synthesis of monomers and polymers, as well as device fabrication and characterization.

Performance of this compound-Based Organic Semiconductors

The performance of organic semiconductors is critically dependent on their molecular structure. The incorporation of the this compound moiety has led to the development of materials with impressive charge carrier mobilities and power conversion efficiencies.

Organic Thin-Film Transistors (OTFTs)

This compound-based polymers and small molecules have demonstrated excellent performance in OTFTs, exhibiting high hole mobilities and on/off current ratios. These characteristics are essential for applications in flexible displays, sensors, and logic circuits.

Material/Derivative Hole Mobility (μ) (cm²/Vs) On/Off Ratio
Benzo[b]thieno[2,3-d]thiophene (BTT) Derivative 1 0.005 > 10⁶
Benzo[b]thieno[2,3-b]thiophene (BTTB) based OTFT 0.46 > 10⁷

Table 1: Performance of selected this compound-based organic thin-film transistors. [1][2]

Organic Solar Cells (OSCs)

In the realm of organic photovoltaics, this compound derivatives have been utilized as electron-donating materials in the active layer of bulk heterojunction (BHJ) solar cells. While the field is still developing, initial results are promising, with devices showing respectable power conversion efficiencies.

Donor Material Acceptor Material Voc (V) Jsc (mA/cm²) FF (%) PCE (%)
Asymmetrical thieno[2,3-f]benzofuran (TBF)-based polymer ITIC 0.88 16.01 59.8 8.50

Table 2: Photovoltaic performance of a selected this compound-based organic solar cell. [3]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for advancing the field of organic electronics. The following sections provide step-by-step methodologies for the synthesis of this compound-based materials and the fabrication of organic semiconductor devices.

Synthesis of this compound-based Monomers

The synthesis of functionalized this compound monomers is the first critical step in the development of high-performance polymers. A common strategy involves the construction of the fused ring system followed by bromination to enable subsequent polymerization reactions.

Protocol 1: Synthesis of 2,5-dibromo-thieno[2,3-b]thiophene (A key intermediate)

While a direct detailed synthesis for 2,5-dibromo-thieno[2,3-b]furan was not explicitly found in the search results, a general approach can be adapted from the synthesis of similar thiophene (B33073) derivatives. The synthesis of 2,5-dibromothieno[3,2-b]thiophene (B1273552) is well-documented and can serve as a template.[4] The general idea involves the synthesis of the this compound core followed by selective bromination at the 2 and 5 positions.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Chloroform (B151607) (CHCl₃)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Dissolve this compound in a suitable solvent such as DMF or CHCl₃ in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-Bromosuccinimide (2.2 equivalents) portion-wise to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain 2,5-dibromo-thieno[2,3-b]furan.

Synthesis of this compound-based Polymers

Suzuki cross-coupling polymerization is a powerful and versatile method for synthesizing conjugated polymers from brominated monomers.

Protocol 2: Suzuki Cross-Coupling Polymerization of a this compound Monomer

This protocol is a general guideline adapted from the polymerization of similar thiophene-based monomers.[5]

Materials:

  • 2,5-dibromo-thieno[2,3-b]furan derivative (Monomer 1)

  • A suitable bis(pinacolato)diboron (B136004) or diboronic acid co-monomer (Monomer 2)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Ligand (e.g., P(o-tol)₃)

  • Base (e.g., aqueous K₂CO₃ or CsF)

  • Solvent (e.g., Toluene, DMF, or THF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if necessary

  • Standard Schlenk line and inert atmosphere equipment

Procedure:

  • In a Schlenk flask, combine Monomer 1, Monomer 2, the palladium catalyst, and the ligand under an inert atmosphere (e.g., argon or nitrogen).

  • Add the degassed solvent and the base solution.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for 24-72 hours.

  • Monitor the polymerization by Gel Permeation Chromatography (GPC) to track the molecular weight increase.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol (B129727) or acetone (B3395972).

  • Collect the polymer by filtration.

  • Purify the polymer by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and chloroform) to remove catalyst residues and low molecular weight oligomers.

  • Dry the purified polymer under vacuum.

Fabrication of Organic Thin-Film Transistors (OTFTs)

The performance of OTFTs is highly dependent on the quality of the semiconductor film and the device architecture. A common bottom-gate, top-contact architecture is described below.

Protocol 3: Fabrication of a Bottom-Gate, Top-Contact OTFT

This protocol is a generalized procedure based on common practices in the field.

Materials:

  • Heavily n-doped silicon wafer with a thermally grown SiO₂ layer (as the gate and gate dielectric)

  • This compound-based semiconductor solution (in a suitable solvent like chloroform or chlorobenzene)

  • Gold (Au) for source and drain electrodes

  • Substrate cleaning solvents (e.g., acetone, isopropanol)

  • Surface treatment agent (e.g., octadecyltrichlorosilane (B89594) - OTS)

  • Spin coater

  • Thermal evaporator

  • Shadow mask for electrode deposition

Procedure:

  • Substrate Cleaning:

    • Sonnicate the Si/SiO₂ substrate sequentially in acetone and isopropanol (B130326) for 15 minutes each.

    • Dry the substrate with a stream of nitrogen.

    • Treat the substrate with an oxygen plasma or a piranha solution to create a hydrophilic surface.

  • Surface Treatment (Optional but recommended):

    • Treat the SiO₂ surface with a self-assembled monolayer (SAM) of OTS by vapor deposition or solution immersion to improve the semiconductor film morphology.

  • Semiconductor Deposition:

    • Prepare a solution of the this compound-based semiconductor in a suitable organic solvent.

    • Spin-coat the semiconductor solution onto the treated substrate. The spin speed and time will need to be optimized to achieve the desired film thickness.

    • Anneal the film at an optimized temperature to improve crystallinity and molecular ordering.

  • Electrode Deposition:

    • Place a shadow mask with the desired channel length and width over the semiconductor film.

    • Deposit the gold source and drain electrodes (typically 50-100 nm thick) by thermal evaporation.

  • Device Characterization:

    • Measure the electrical characteristics of the OTFT using a semiconductor parameter analyzer in a probe station.

Fabrication of Organic Solar Cells (OSCs)

The fabrication of efficient OSCs requires careful control over the active layer morphology and the interfaces between the different layers. A conventional bulk heterojunction (BHJ) device architecture is described here.

Protocol 4: Fabrication of a Bulk Heterojunction Organic Solar Cell

This is a general protocol and specific parameters will need to be optimized for different material systems.[6]

Materials:

  • Indium tin oxide (ITO)-coated glass substrate

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • This compound-based donor polymer

  • Fullerene or non-fullerene acceptor (e.g., PC₇₁BM or ITIC)

  • Electron transport layer (ETL) material (e.g., Ca, LiF, or ZnO)

  • Metal cathode (e.g., Aluminum - Al)

  • Solvents for the active layer (e.g., chlorobenzene, dichlorobenzene)

  • Spin coater

  • Thermal evaporator

  • Solar simulator and I-V measurement system

Procedure:

  • Substrate Preparation:

    • Clean the ITO-coated glass substrate using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

    • Treat the ITO surface with oxygen plasma to improve its work function.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate.

    • Anneal the film according to the manufacturer's instructions.

  • Active Layer Deposition:

    • Prepare a blend solution of the this compound-based donor and the acceptor material in a suitable solvent. The donor:acceptor ratio and solution concentration need to be optimized.

    • Spin-coat the active layer blend on top of the HTL.

    • Anneal the active layer to optimize the morphology for efficient charge separation and transport.

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Transfer the substrate to a thermal evaporator.

    • Deposit a thin ETL (e.g., Ca or LiF) followed by a thicker layer of Al to form the cathode.

  • Device Characterization:

    • Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G illumination using a solar simulator.

    • Determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

Visualizations

To better illustrate the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Caption: Molecular structure of the this compound core.

G General Workflow for this compound-Based Polymer Synthesis start Starting Materials monomer_synthesis This compound Monomer Synthesis start->monomer_synthesis bromination Bromination monomer_synthesis->bromination polymerization Suzuki Cross-Coupling Polymerization bromination->polymerization purification Polymer Purification (Soxhlet Extraction) polymerization->purification characterization Characterization (NMR, GPC, UV-Vis) purification->characterization end Final Polymer characterization->end

Caption: Synthetic workflow for this compound-based polymers.

G OTFT Device Fabrication Workflow cluster_substrate Substrate Preparation cluster_deposition Layer Deposition cleaning Substrate Cleaning (Si/SiO2) surface_treatment Surface Treatment (OTS) cleaning->surface_treatment semiconductor Semiconductor Spin Coating surface_treatment->semiconductor annealing Annealing semiconductor->annealing electrodes Electrode Evaporation (Au) annealing->electrodes characterization Device Characterization electrodes->characterization G OSC Device Fabrication Workflow cluster_substrate Substrate Preparation cluster_active Active Layer cluster_cathode Cathode Deposition cleaning Substrate Cleaning (ITO) htl HTL Deposition (PEDOT:PSS) cleaning->htl active_layer Active Layer Spin Coating (Donor:Acceptor) htl->active_layer annealing Annealing active_layer->annealing etl ETL Evaporation annealing->etl cathode Cathode Evaporation (Al) etl->cathode characterization Device Characterization cathode->characterization

References

The Versatile Scaffold: Thieno[2,3-b]furan in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]furan core, a fused heterocyclic system comprising a thiophene (B33073) and a furan (B31954) ring, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile building block for the development of novel therapeutic agents across a spectrum of diseases. This document provides an in-depth overview of the applications of this compound derivatives, complete with detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key signaling pathways they modulate.

Therapeutic Applications of this compound Derivatives

Derivatives of the this compound nucleus have demonstrated significant potential in several key therapeutic areas, including oncology, inflammation, and infectious diseases. The rigid, planar structure of the this compound core provides an excellent framework for the design of molecules that can selectively interact with various biological targets.

Anticancer Activity

A significant area of investigation for this compound derivatives has been in the development of novel anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines through the modulation of critical signaling pathways involved in tumor growth and progression.[1][2]

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine (B153573) Derivatives (a closely related scaffold)

CompoundTarget/Cell LineIC50 (µM)Reference
17f VEGFR-20.23 ± 0.03[3]
HCT-1162.80 ± 0.16[3]
HepG24.10 ± 0.45[3]
9 MCF-727.83[4]
12 MCF-729.22[4]
13 MCF-722.52[4]
14 MCF-722.12[4]
13g HepG216.006 ± 0.58[5]
HCT-11610.151 ± 0.41[5]
MCF-711.214 ± 0.49[5]
A43113.884 ± 0.51[5]
13h HepG213.491 ± 0.47[5]
HCT-1169.482 ± 0.38[5]
MCF-77.592 ± 0.32[5]
A43110.931 ± 0.44[5]
13k HepG211.273 ± 0.45[5]
HCT-1168.364 ± 0.35[5]
MCF-79.861 ± 0.41[5]
A43112.075 ± 0.48[5]
10b MCF-719.4 ± 0.22[6]
10e MCF-714.5 ± 0.30[6]
8d BHK17 µg/mL[7]
HUH-75.8 µg/mL[7]
MCF-78.3 µg/mL[7]

Key molecular targets for the anticancer activity of this compound derivatives include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2, a key regulator of angiogenesis, is a crucial strategy in cancer therapy. Certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibitory activity against this receptor.[3]

  • Epidermal Growth Factor Receptor (EGFR) and HER2: Dual inhibition of EGFR and HER2 is an effective approach for treating certain types of cancer. Thieno[2,3-d]pyrimidine derivatives have been designed as potent inhibitors of these receptor tyrosine kinases.[5]

  • c-Met: The c-Met proto-oncogene encodes a receptor tyrosine kinase that is often dysregulated in cancer. This compound-based compounds are being explored as c-Met inhibitors.

  • Rho-associated coiled-coil containing protein kinase (ROCK): ROCK signaling is implicated in cancer cell motility and invasion. This compound derivatives have been investigated as ROCK inhibitors.

Signaling Pathway Diagrams:

VEGFR2_Signaling cluster_receptor Cell Membrane VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates TSAd TSAd VEGFR2->TSAd PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Src Src TSAd->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Permeability Vascular Permeability Akt->Permeability

Caption: Simplified VEGFR-2 signaling pathway leading to cell proliferation, survival, and permeability.

cMet_Signaling cluster_receptor Cell Membrane HGF HGF cMET c-MET HGF->cMET Binds GRB2 GRB2 cMET->GRB2 PI3K PI3K cMET->PI3K STAT3 STAT3 cMET->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Motility Motility STAT3->Motility ROCK_Signaling RhoA_GDP RhoA-GDP (inactive) RhoA_GTP RhoA-GTP (active) RhoA_GDP->RhoA_GTP GEFs RhoA_GTP->RhoA_GDP GAPs ROCK ROCK RhoA_GTP->ROCK Activates MLCP MLC Phosphatase ROCK->MLCP Inhibits MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylates LIMK LIM Kinase ROCK->LIMK Activates pMLC p-MLC MLCP->pMLC Dephosphorylates MLC->pMLC Phosphorylates Actin_Stress_Fibers Actin Stress Fibers pMLC->Actin_Stress_Fibers Cofilin Cofilin LIMK->Cofilin Inhibits (phosphorylates) Cofilin->Actin_Stress_Fibers Promotes actin dynamics pCofilin p-Cofilin (inactive) Cell_Contraction Cell Contraction & Motility Actin_Stress_Fibers->Cell_Contraction NFkB_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα, IKKβ, NEMO) Receptor->IKK_complex Activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB pIkB p-IκB IkB_NFkB:e->pIkB:w Phosphorylation Ub Ubiquitin pIkB->Ub Ubiquitination NFkB_active Active NF-κB pIkB->NFkB_active Release Proteasome Proteasome Ub->Proteasome Degradation Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression NFkB_active->Gene_Expression Transcription

References

Application Notes and Protocols: Synthesis and Evaluation of Thieno[2,3-b]furan-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The thieno[2,3-b]furan scaffold is a heterocyclic ring system of interest in medicinal chemistry due to its structural similarity to other biologically active fused bicyclic systems. While the closely related thieno[2,3-d]pyrimidine (B153573) and thieno[2,3-b]pyridine (B153569) cores have been extensively investigated as kinase inhibitors, research into this compound-based kinase inhibitors is an emerging area. This document provides an overview of the synthesis and evaluation of compounds based on a structurally similar thieno[2,3-b]thiophene (B1266192) core as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and its clinically relevant mutants. The methodologies and data presented herein serve as a practical guide for the development of novel kinase inhibitors based on the this compound and related scaffolds.

Data Presentation: Biological Activity of Thieno[2,3-b]thiophene Derivatives

The following tables summarize the in vitro antiproliferative activity and EGFR kinase inhibitory activity of a series of synthesized thieno[2,3-b]thiophene derivatives.

Table 1: In Vitro Antiproliferative Activity (IC50 in µM) of Thieno[2,3-b]thiophene Derivatives.

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)
1 >100>100
2 0.89 ± 0.041.12 ± 0.05
3 1.98 ± 0.092.14 ± 0.11
4 3.54 ± 0.174.11 ± 0.21
5 10.21 ± 0.5112.33 ± 0.62
6 15.67 ± 0.7818.91 ± 0.95
7 21.34 ± 1.0725.43 ± 1.27
Erlotinib 3.94 ± 0.204.61 ± 0.23

Data extracted from a study on thieno[2,3-b]thiophene derivatives as EGFR inhibitors.

Table 2: In Vitro EGFR Kinase Inhibitory Activity (IC50 in µM) of Thieno[2,3-b]thiophene Derivatives.

CompoundEGFRWTEGFRT790M
1 0.29 ± 0.056.23 ± 0.25
2 0.28 ± 0.035.02 ± 0.19
3 0.29 ± 0.047.89 ± 0.31
4 0.75 ± 0.0810.14 ± 0.41
5 2.02 ± 0.1615.78 ± 0.63
6 2.77 ± 0.2217.26 ± 0.69
7 3.27 ± 0.26>20
Gefitinib 0.32 ± 0.0621.44 ± 0.75

Data extracted from a study on thieno[2,3-b]thiophene derivatives as EGFR inhibitors.

Experimental Protocols

A general method for the synthesis of the thieno[2,3-b]thiophene core involves a microwave-assisted reaction.

Protocol:

  • A mixture of 3,4-diaminothieno[2,3-b]thiophene-2,5-dicarbonitrile (B7762938) (1 mmol) and the appropriate reactant (e.g., formamide, urea, or other cyclizing agents) is placed in a microwave reactor vessel.

  • The reaction is subjected to microwave irradiation at a specified temperature and time to facilitate cyclization and formation of the desired fused ring system.

  • After completion, the reaction mixture is cooled, and the resulting solid is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or DMF) to yield the final thieno[2,3-b]thiophene derivative.

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Protocol:

  • Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates at a density of 3,000-8,000 cells per well.

  • The plates are incubated for 12 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • Following the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

  • The plates are incubated for an additional 4 hours at 37°C.

  • The medium is then aspirated, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The IC50 values are calculated from the dose-response curves.

This protocol describes the method for assessing the inhibitory activity of the compounds against wild-type and mutant EGFR kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

Protocol:

  • The EGFR kinase enzyme (either wild-type or T790M mutant) is incubated with the test compounds at various concentrations in a kinase buffer.

  • The kinase reaction is initiated by the addition of ATP and a biotinylated substrate peptide.

  • The reaction is allowed to proceed for a specified time at room temperature.

  • The reaction is stopped by the addition of a detection mixture containing a europium cryptate-labeled anti-phosphotyrosine antibody and streptavidin-XL665.

  • The plate is incubated for 60 minutes at room temperature to allow for the development of the HTRF signal.

  • The fluorescence is measured at 620 nm (cryptate emission) and 665 nm (XL665 emission) using an HTRF-compatible reader.

  • The ratio of the signals (665/620) is calculated, and the IC50 values are determined from the inhibition curves.

Mandatory Visualizations

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis EGF EGF (Ligand) EGF->EGFR Inhibitor This compound Kinase Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and the point of inhibition.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials Reaction Microwave-Assisted Cyclization Start->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization MTT Antiproliferative Assay (MTT) Characterization->MTT Test Compounds Kinase_Assay EGFR Kinase Assay (HTRF) MTT->Kinase_Assay SAR Structure-Activity Relationship (SAR) Analysis Kinase_Assay->SAR

Caption: General experimental workflow for inhibitor synthesis and evaluation.

logical_relationships cluster_derivatives Synthesized Derivatives cluster_activity Biological Activity Core Thieno[2,3-b]thiophene Core 3,4-Diamino-2,5-dicarbonitrile Cpd1 Compound 1 Core->Cpd1 Cpd2 Compound 2 Core->Cpd2 Cpd3 Compound 3 Core->Cpd3 Cpd4 Compound 4 Core->Cpd4 Cpd5 Compound 5 Core->Cpd5 Cpd6 Compound 6 Core->Cpd6 Cpd7 Compound 7 Core->Cpd7 High_Activity High Potency (IC50 < 1 µM) Cpd1->High_Activity EGFRwt Moderate_Activity Moderate Potency (IC50 1-10 µM) Low_Activity Low Potency (IC50 > 10 µM) Cpd2->High_Activity EGFRwt Cpd2->High_Activity Antiproliferative Cpd3->High_Activity EGFRwt Cpd3->High_Activity Antiproliferative Cpd4->Moderate_Activity EGFRwt Cpd4->Low_Activity Antiproliferative Cpd5->Moderate_Activity EGFRwt Cpd5->Low_Activity Antiproliferative Cpd6->Low_Activity Antiproliferative Cpd7->Low_Activity Antiproliferative

Caption: Logical relationship of synthesized compounds to their activity.

Application Notes and Protocols for the Functionalization of the Thieno[2,3-b]furan Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic protocols for the functionalization of the thieno[2,3-b]furan core, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The following sections detail key experimental procedures, including electrophilic substitution and metalation-based strategies, with a focus on regioselectivity and practical application.

Introduction to the Reactivity of this compound

The this compound ring system is an electron-rich heterocycle, making it amenable to a variety of functionalization reactions. Theoretical and experimental studies indicate that the C2 position is the most electron-rich and sterically accessible site, thus favoring electrophilic attack and metalation at this position. The C5 position on the thiophene (B33073) ring is the next most reactive site for certain reactions. Understanding this inherent reactivity is crucial for designing selective synthetic strategies.

Key Functionalization Strategies

Several key strategies have been successfully employed for the introduction of functional groups onto the this compound core. These include:

  • Electrophilic Aromatic Substitution: Reactions such as halogenation, Vilsmeier-Haack formylation, and Friedel-Crafts acylation proceed with high regioselectivity at the C2 position.

  • Metalation followed by Electrophilic Quench: Lithiation of the this compound core, typically with organolithium reagents like n-butyllithium, occurs preferentially at the C2 position. The resulting organolithium intermediate can then be trapped with a variety of electrophiles.

  • Palladium-Catalyzed Cross-Coupling Reactions: Halo-substituted thieno[2,3-b]furans, particularly 2-bromo- or 2-iodothis compound, are excellent substrates for Suzuki, Sonogashira, and other cross-coupling reactions, enabling the introduction of aryl, heteroaryl, and alkynyl moieties.

The following diagram illustrates the primary pathways for the functionalization of the this compound core.

G ThienoFuran This compound Electrophilic Electrophilic Aromatic Substitution ThienoFuran->Electrophilic  E+ Metalation Metalation & Electrophilic Quench ThienoFuran->Metalation  1. n-BuLi  2. E+ C2_Substituted 2-Functionalized This compound Electrophilic->C2_Substituted Regioselective (C2) C2_Halo 2-Halo-Thieno[2,3-b]furan Electrophilic->C2_Halo Halogenation (e.g., NBS, Br2) Metalation->C2_Substituted Regioselective (C2) CrossCoupling Palladium-Catalyzed Cross-Coupling C2_Coupled 2-Aryl/Alkynyl This compound CrossCoupling->C2_Coupled C-C Bond Formation C2_Halo->CrossCoupling

Key Functionalization Pathways of this compound.

Experimental Protocols

The following are detailed protocols for the key functionalization reactions of the this compound core. These protocols are based on established procedures for analogous heterocyclic systems and are expected to be applicable to this compound with minor modifications.

Protocol 1: Vilsmeier-Haack Formylation of this compound

This protocol describes the introduction of a formyl group at the C2 position of the this compound core.

Materials:

Procedure:

  • To a stirred solution of anhydrous DMF (1.2 eq.) in anhydrous DCE at 0 °C under an inert atmosphere, add POCl₃ (1.1 eq.) dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to form the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DCE dropwise.

  • After the addition is complete, heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium acetate solution until the pH is approximately 7.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-formylthis compound.

Quantitative Data for Analogous Systems:

SubstrateReagentsConditionsProductYield (%)
FuranDMF, POCl₃DCE, 70 °C, 2h2-Furaldehyde~90
ThiopheneDMF, POCl₃Benzene, reflux, 2h2-Thiophenecarboxaldehyde75-80
Protocol 2: Friedel-Crafts Acylation of this compound

This protocol outlines the synthesis of 2-acylthieno[2,3-b]furans.

Materials:

  • This compound

  • Acetyl chloride (or other acyl chloride)

  • Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)

  • Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

  • Dilute hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of anhydrous AlCl₃ (1.1 eq.) in anhydrous DCM at 0 °C under an inert atmosphere, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture for 15 minutes at 0 °C.

  • Add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC.

  • Carefully pour the reaction mixture into a mixture of ice and concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation to yield 2-acetylthis compound.

Quantitative Data for Analogous Systems:

SubstrateAcylating AgentCatalystConditionsProductYield (%)
FuranAcetic anhydrideBF₃·OEt₂0-25 °C, 1h2-Acetylfuran75-90
ThiopheneAcetyl chlorideSnCl₄Benzene, 25 °C, 1h2-Acetylthiophene~80
Protocol 3: Bromination of this compound

This protocol describes the regioselective bromination of the this compound core at the C2 position.

Materials:

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere and protect from light.

  • Add NBS (1.05 eq.) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromothis compound.

Quantitative Data for Analogous Systems:

SubstrateBrominating AgentConditionsProductYield (%)
FuranNBSDMF, 0 °C, 1h2-Bromofuran~70
ThiopheneNBSCCl₄/AcOH, reflux, 1h2-Bromothiophene>95
Protocol 4: Lithiation and Electrophilic Quench of this compound

This protocol details the C2-lithiation of this compound and subsequent reaction with an electrophile, exemplified by the synthesis of 2-trimethylsilylthis compound.

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Trimethylsilyl chloride (TMSCl)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq.) in anhydrous THF at -78 °C under an inert atmosphere, add n-BuLi (1.1 eq.) dropwise.

  • Stir the mixture at -78 °C for 1 hour.

  • Add TMSCl (1.2 eq.) dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield 2-trimethylsilylthis compound.

Quantitative Data for Analogous Systems:

SubstrateElectrophileConditionsProductYield (%)
FuranDMFTHF, -78 °C to rt2-Furaldehyde~70
ThiopheneCO₂THF, -70 °C to rtThiophene-2-carboxylic acid~80

The following diagram illustrates the general workflow for a lithiation and electrophilic quench experiment.

G cluster_0 Reaction Setup cluster_1 Electrophilic Quench cluster_2 Work-up and Purification A Dissolve this compound in anhydrous THF B Cool to -78 °C (Dry ice/acetone bath) A->B C Add n-BuLi dropwise B->C D Stir for 1 hour at -78 °C C->D E Add Electrophile (e.g., TMSCl) dropwise at -78 °C D->E F Warm to room temperature and stir for 2 hours E->F G Quench with sat. NH₄Cl F->G H Extract with Et₂O G->H I Dry, concentrate, and purify H->I

Workflow for Lithiation and Electrophilic Quench.
Protocol 5: Suzuki Cross-Coupling of 2-Bromothis compound

This protocol describes the palladium-catalyzed coupling of 2-bromothis compound with an arylboronic acid.

Materials:

  • 2-Bromothis compound

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand

  • Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a reaction vessel, add 2-bromothis compound (1.0 eq.), the arylboronic acid (1.2 eq.), K₂CO₃ (2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

  • Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., 4:1:1).

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 4-12 hours, monitoring by TLC.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the 2-arylthis compound.[1]

Quantitative Data for Analogous Systems:

SubstrateCoupling PartnerCatalyst SystemConditionsProductYield (%)
2-BromofuranPhenylboronic acidPd(PPh₃)₄, Na₂CO₃DME/H₂O, 80 °C, 12h2-Phenylfuran~85
2-Bromothiophene4-Methoxyphenyl-boronic acidPd(OAc)₂, SPhosToluene/H₂O, 100 °C, 2h2-(4-Methoxyphenyl)thiophene>90

Conclusion

The protocols and data presented herein provide a foundational guide for the functionalization of the this compound core. The predictable regioselectivity of electrophilic substitution and metalation at the C2 position, coupled with the versatility of palladium-catalyzed cross-coupling reactions, offers a robust toolkit for the synthesis of a wide array of novel this compound derivatives for applications in drug discovery and materials science. Researchers are encouraged to optimize the provided conditions for their specific substrates and desired products.

References

Thieno[2,3-b]furan Derivatives as Potential Anticancer Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of thieno[2,3-b]furan and its related heterocyclic derivatives as a promising class of potential anticancer agents. It includes a compilation of their biological activities against various cancer cell lines, detailed protocols for key experimental assays, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The this compound scaffold and its bioisosteres, such as thieno[2,3-b]pyridines and thieno[2,3-d]pyrimidines, have garnered significant attention in medicinal chemistry due to their diverse biological activities.[1] These heterocyclic compounds have demonstrated potent antiproliferative effects against a range of cancer cell lines, making them attractive candidates for further development as novel anticancer therapeutics.[1][2] Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of crucial signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR and receptor tyrosine kinase pathways.[3][4][5]

Data Presentation: Anticancer Activity of this compound and Related Derivatives

The following tables summarize the in vitro anticancer activity of various this compound and related heterocyclic derivatives, presenting their half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) against a panel of human cancer cell lines.

Table 1: Cytotoxic Activity of Thieno[2,3-b]pyridine and Thieno[2,3-d]pyrimidine Derivatives

Compound IDDerivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
Compound 7 Thieno[2,3-b]pyridineHepG-2 (Hepatocellular Carcinoma)3.67 µg/mL[2]
MCF-7 (Breast Cancer)5.13 µg/mL[2]
Compound 17d Tetrahydrothieno[2,3-b]quinoloneMDA-MD-435 (Melanoma)0.023
MDA-MB-468 (Breast Cancer)0.046
Compound 5 Thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)7.301[3]
HepG-2 (Hepatocellular Carcinoma)5.3[3]
Compound 8 Thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)4.132[3]
HepG-2 (Hepatocellular Carcinoma)3.3[3]
Compound 17f Thieno[2,3-d]pyrimidineHCT-116 (Colon Cancer)2.80[6]
HepG2 (Hepatocellular Carcinoma)4.10[6]
Compound 8b Thieno[2,3-d]pyrimidinePC3 (Prostate Cancer)16.35[7]
HepG2 (Hepatocellular Carcinoma)8.24[7]
Compound 14 Thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)22.12[8]
Compound 13 Thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)22.52[8]
Compound 9 Thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)27.83[8]
Compound 12 Thieno[2,3-d]pyrimidineMCF-7 (Breast Cancer)29.22[8]

Table 2: Kinase Inhibitory Activity of Thieno[2,3-b]thiophene (B1266192) and Thieno[2,3-d]pyrimidine Derivatives

Compound IDDerivative ClassTarget KinaseIC50 (µM)Reference
Compound 2 Thieno[2,3-b]thiopheneEGFRWT0.28[9]
EGFRT790M5.02[9]
Compound 17f Thieno[2,3-d]pyrimidineVEGFR-20.23[6]
Compound 8b Thieno[2,3-d]pyrimidineVEGFR-20.073[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound derivatives as potential anticancer agents.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[10] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[9]

Materials:

  • 96-well tissue culture plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)[9]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: During the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[11][12]

Materials:

  • Flow cytometer

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Treated and untreated cells

  • PBS

Protocol:

  • Cell Preparation: Treat cells with the this compound derivative at the desired concentration and for the specified time. Include a negative (untreated) control.

  • Harvesting: Harvest the cells (both adherent and suspension) and wash them twice with cold PBS by centrifugation (300 x g for 5 minutes).[13]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[12]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 1 µL of PI solution.[12]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[12]

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[14] The fluorescence intensity of PI-stained cells is directly proportional to their DNA content.[5] This allows for the differentiation of cells in G0/G1 phase (2n DNA content), S phase (between 2n and 4n DNA content), and G2/M phase (4n DNA content).[14]

Materials:

  • Flow cytometer

  • Treated and untreated cells

  • PBS

  • Cold 70% ethanol (B145695)

  • PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)[15]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3-4 mL of cold 70% ethanol dropwise to fix the cells. Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[2]

  • Washing: Centrifuge the fixed cells at 500 x g for 10 minutes, decant the ethanol, and wash the cell pellet twice with cold PBS.[2]

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[2]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample.

  • Data Analysis: Use cell cycle analysis software to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Protein Expression Analysis (Western Blotting)

Western blotting is a technique used to detect and quantify specific proteins in a complex mixture, such as a cell lysate.

Principle: Proteins from cell lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). The enzyme catalyzes a chemiluminescent reaction, and the resulting light signal is detected, allowing for the visualization and quantification of the target protein.[1][4]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Protein transfer system and membranes (PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins, e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with 0.1% Tween 20)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Protein Extraction: Treat cells with the this compound derivative. Lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[8]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[8]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[16]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.[16]

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

In Vitro Kinase Inhibition Assay (e.g., EGFR, VEGFR-2)

These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Principle: A common format is a luminescence-based assay that quantifies the amount of ATP consumed during the kinase reaction. The kinase, substrate, and test compound are incubated with ATP. After the reaction, a reagent is added to stop the reaction and deplete the remaining ATP. A second reagent is then added to convert the generated ADP back to ATP, which is used in a luciferase/luciferin reaction to produce light. The luminescent signal is inversely proportional to the kinase activity.[6][17]

Materials:

  • Recombinant kinase (e.g., EGFR, VEGFR-2)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound derivative stock solution

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • White, opaque 96-well plates

  • Luminometer

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the appropriate buffer. Prepare a master mix containing the kinase substrate and ATP in kinase assay buffer.

  • Kinase Reaction: In a 96-well plate, add the diluted test compound or vehicle control. Add the master mix to each well. Initiate the reaction by adding the diluted kinase enzyme.[17]

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[17]

  • ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.[17]

  • Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature.[17]

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no enzyme) controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Mechanisms of Action and Signaling Pathways

This compound derivatives exert their anticancer effects through various mechanisms, often targeting key signaling pathways that are dysregulated in cancer.

  • Induction of Apoptosis: Many this compound and related compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[3][7] This is often confirmed by an increase in the population of Annexin V-positive cells and can involve the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.

  • Cell Cycle Arrest: A common mechanism of action is the induction of cell cycle arrest, frequently in the G2/M phase.[10][13] This prevents cancer cells from progressing through mitosis and ultimately leads to cell death.

  • Inhibition of Kinase Signaling: Several derivatives have been identified as potent inhibitors of protein kinases that are crucial for tumor growth and angiogenesis.

    • EGFR Inhibition: Some thieno[2,3-b]thiophene derivatives have shown potent inhibitory activity against both wild-type and mutant forms of the Epidermal Growth Factor Receptor (EGFR), a key driver in many cancers, including non-small-cell lung cancer.[9]

    • VEGFR-2 Inhibition: Thieno[2,3-d]pyrimidines have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[6][7] By inhibiting VEGFR-2, these compounds can block the formation of new blood vessels that supply tumors with nutrients and oxygen.

    • PI3K/Akt/mTOR Pathway Inhibition: Some benzo[b]furan derivatives, structurally related to the this compound core, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[4] This pathway is a central regulator of cell survival, proliferation, and metabolism and is frequently hyperactivated in cancer.

Visualizations

The following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their preclinical evaluation.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation mTORC1->Proliferation Thieno_Furan This compound Derivatives Thieno_Furan->PI3K Inhibition Thieno_Furan->Akt Inhibition Thieno_Furan->mTORC1 Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Anticancer_Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Lead Optimization & In Vivo Studies Compound This compound Derivatives Library Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Hit_ID Hit Compound Identification (IC50) Cytotoxicity->Hit_ID Apoptosis Apoptosis Assay (Annexin V/PI) Hit_ID->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) Hit_ID->CellCycle Pathway Signaling Pathway Analysis (Western Blot) Hit_ID->Pathway Kinase Kinase Inhibition Assay Hit_ID->Kinase Lead_Opt Lead Optimization (SAR Studies) Apoptosis->Lead_Opt CellCycle->Lead_Opt Pathway->Lead_Opt Kinase->Lead_Opt In_Vivo In Vivo Efficacy (Xenograft Models) Lead_Opt->In_Vivo

References

Application Notes and Protocols for Newly Synthesized Thieno[2,3-b]furan Compounds in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and potential applications of newly synthesized Thieno[2,3-b]furan compounds in the field of antimicrobial research. The information presented herein is intended to guide researchers in the screening, evaluation, and characterization of the antimicrobial properties of this novel class of heterocyclic compounds.

Introduction

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents with novel mechanisms of action. This compound derivatives are a class of heterocyclic compounds that have garnered interest for their diverse biological activities. This document outlines the protocols for assessing their antimicrobial efficacy and presents available data on their activity.

Data Presentation: Antimicrobial Activity

The antimicrobial potential of newly synthesized this compound and related thieno-fused heterocyclic compounds is typically quantified by determining their Minimum Inhibitory Concentration (MIC). The following tables summarize the available quantitative data.

Note: Limited specific data exists for a broad range of this compound compounds. The tables below include data for this compound-5-carboxylic acid derivatives and representative data from structurally related and well-studied thieno-fused compounds to illustrate the potential antimicrobial spectrum.

Table 1: Antibacterial Activity of this compound and Structurally Related Compounds (MIC in µg/mL)

Compound IDDerivative ClassStaphylococcus aureusEscherichia coliReference
TBF-CA-D1 This compound-5-carboxylic acid derivative5050[1]
TBT-5d Thieno[2,3-b]thiophene derivativeEquiponent to Penicillin GMore potent than Streptomycin[2]
TDP-22 Thieno[2,3-d]pyrimidine-4(3H)-one derivative0.05-0.13 (mM)-[3]

Table 2: Antifungal Activity of this compound and Structurally Related Compounds (MIC in µg/mL)

Compound IDDerivative ClassCandida albicansAspergillus nigerGeotricum candidumReference
TBF-CA-D2 This compound derivative---[1]
TBT-5d Thieno[2,3-b]thiophene derivative--More potent than Amphotericin B[2]
TDP-14/15 Thieno[2,3-d]pyrimidin-4(3H)-one derivative10-15 times more potent than Ketoconazole--[3]

Experimental Protocols

The following are detailed, adaptable protocols for the determination of antimicrobial activity of newly synthesized this compound compounds. These are standard methods widely used in microbiology.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized this compound compounds

  • Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Sterile test tubes

  • Spectrophotometer

  • Incubator

  • Positive control (standard antibiotic/antifungal, e.g., Ciprofloxacin, Fluconazole)

  • Negative control (solvent used to dissolve compounds, e.g., DMSO)

Procedure:

  • Preparation of Stock Solutions: Dissolve the synthesized this compound compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum:

    • From a fresh 18-24 hour agar (B569324) plate, select several colonies of the test microorganism.

    • Suspend the colonies in sterile broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of the 96-well plate.

    • Add 100 µL of the compound stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well, except for the sterility control wells.

  • Controls:

    • Positive Control: A row with a standard antimicrobial agent.

    • Negative Control: A row with the solvent at the highest concentration used.

    • Growth Control: A well containing only broth and the inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Protocol 2: Agar Well Diffusion Assay for Preliminary Screening

This method is a qualitative or semi-quantitative test to screen for antimicrobial activity.

Materials:

  • Synthesized this compound compounds

  • Bacterial/Fungal strains

  • Mueller-Hinton Agar (MHA)

  • Sterile Petri dishes

  • Sterile cork borer or pipette tip

  • Sterile swabs

  • Incubator

Procedure:

  • Preparation of Agar Plates: Prepare MHA plates and allow them to solidify.

  • Inoculation: Dip a sterile swab into the standardized microbial inoculum (0.5 McFarland) and spread it evenly over the entire surface of the agar plate to create a lawn of bacteria.

  • Well Creation: Use a sterile cork borer (6-8 mm diameter) to punch wells into the agar.

  • Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the dissolved this compound compound solution into each well.

  • Controls: Use a standard antimicrobial and the solvent as positive and negative controls in separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_evaluation Further Evaluation Synthesis Synthesis of Novel This compound Compounds AgarWell Agar Well Diffusion Assay Synthesis->AgarWell Initial Activity Screening BrothMicro Broth Microdilution Assay (MIC Determination) AgarWell->BrothMicro Active Compounds Mechanism Mechanism of Action Studies BrothMicro->Mechanism Potent Compounds Toxicity Toxicity Assays BrothMicro->Toxicity

Caption: Workflow for antimicrobial screening of this compound compounds.

Proposed Mechanism of Action

Preliminary studies on related furan-containing compounds suggest a mechanism of action that involves disruption of the bacterial cell envelope and interference with metabolic processes.

Mechanism_of_Action cluster_bacterium Bacterial Cell Compound This compound Compound Membrane Cell Membrane Compound->Membrane Disruption Metabolism Metabolic Pathways Compound->Metabolism Interference CellDeath Cell Death Membrane->CellDeath Metabolism->CellDeath

Caption: Conceptual diagram of the proposed antimicrobial mechanism.

References

Application Notes and Protocols for Thieno[2,3-b]furan Derivatives in Therapeutic Agent Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thieno[2,3-b]furan scaffold is a promising heterocyclic motif in the design of novel therapeutic agents, demonstrating a wide range of biological activities. Its rigid, planar structure and rich electron density make it an attractive starting point for the development of compounds with potential applications in oncology, infectious diseases, and inflammatory conditions. These application notes provide an overview of the therapeutic potential of this compound derivatives, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Therapeutic Applications and Biological Activities

This compound derivatives have been primarily investigated for their anticancer and antimicrobial properties. The core structure serves as a versatile template for the introduction of various substituents, allowing for the fine-tuning of biological activity and pharmacokinetic properties.

Anticancer Activity

Derivatives of the this compound scaffold have shown significant cytotoxicity against a range of cancer cell lines. The proposed mechanisms of action often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[1] While direct enzymatic targets for many this compound compounds are still under investigation, studies on structurally related thieno-fused heterocycles suggest that they can act as kinase inhibitors, targeting enzymes such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and HER2.[2][3] Furthermore, some thieno[2,3-b]pyridine (B153569) derivatives have been shown to target phosphoinositide-specific phospholipase C (PI-PLC), an important enzyme in cellular signaling.[4]

Antimicrobial Activity

This compound derivatives have also demonstrated promising activity against various bacterial and fungal pathogens. The mechanism of their antimicrobial action is thought to involve the disruption of microbial cell membranes and interference with essential metabolic pathways.[1]

Data Presentation: Biological Activity of this compound and Related Derivatives

The following tables summarize the reported in vitro biological activities of selected this compound derivatives and closely related isosteres.

Table 1: Anticancer Activity of this compound and Thieno-Fused Derivatives

Compound IDScaffoldSubstitutionCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
TBF-1This compound5-Carboxylic acidMCF-7 (Breast)Cytotoxicity15[1]
TBF-1This compound5-Carboxylic acidA549 (Lung)Cytotoxicity20[1]
TBF-1This compound5-Carboxylic acidHeLa (Cervical)Cytotoxicity25[1]
TBP-1Tetrahydrothieno[2,3-b]quinolone2-(3-methoxyphenyl)carboxamideMDA-MB-435 (Melanoma)Antiproliferative0.023[4]
TBP-1Tetrahydrothieno[2,3-b]quinolone2-(3-methoxyphenyl)carboxamideMDA-MB-468 (Breast)Antiproliferative0.046[4]
TDP-1Thieno[2,3-d]pyrimidine (B153573)VariousHCT-116 (Colon)Cytotoxicity2.80 ± 0.16[2]
TDP-1Thieno[2,3-d]pyrimidineVariousHepG2 (Liver)Cytotoxicity4.10 ± 0.45[2]
TDP-2Thieno[2,3-d]pyrimidineVariousMCF-7 (Breast)Cytotoxicity7.592 ± 0.32[3]

Table 2: Antimicrobial Activity of this compound and Thieno-Fused Derivatives

Compound IDScaffoldSubstitutionMicroorganismAssay TypeMIC (µg/mL)Reference
TBF-1This compound5-Carboxylic acidStaphylococcus aureusAntibacterial50[1]
TBF-1This compound5-Carboxylic acidEscherichia coliAntibacterial50[1]
TBT-1Thieno[2,3-b]thiophenebis-pyrazole derivativeGeotricum candidumAntifungalMore potent than Amphotericin B[5]
TBT-1Thieno[2,3-b]thiophenebis-pyrazole derivativePseudomonas aeruginosaAntibacterialMore potent than Streptomycin[5]
TBT-1Thieno[2,3-b]thiophenebis-pyrazole derivativeEscherichia coliAntibacterialMore potent than Streptomycin[5]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of this compound derivatives, adapted from methodologies reported for closely related heterocyclic systems.

Protocol 1: General Synthesis of the this compound Core

This protocol describes a general method for the synthesis of the this compound scaffold, which can be adapted for the preparation of various derivatives. The synthesis often involves the cyclization of a suitably substituted furan (B31954) precursor.

Materials:

  • Furan-3-carboxaldehyde

  • Reagents for introducing the thiophene (B33073) ring components (e.g., thioglycolic acid esters)

  • Base (e.g., sodium ethoxide)

  • Solvents (e.g., ethanol, DMF)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Step 1: Functionalization of the Furan Ring. Start with a commercially available furan derivative, such as furan-3-carboxaldehyde. Introduce a side chain at the 2-position of the furan ring that contains a suitable functional group for the subsequent cyclization. This can be achieved through various organic reactions, such as aldol (B89426) condensation or Wittig reactions.

  • Step 2: Introduction of the Thiophene Precursor. React the functionalized furan from Step 1 with a reagent that will form the thiophene ring. For example, a Knoevenagel condensation with an active methylene (B1212753) compound containing a sulfur atom, followed by cyclization.

  • Step 3: Cyclodehydration. The key step involves the cyclodehydration of the intermediate to form the fused this compound ring system. This is often achieved under mild acidic or basic conditions.

  • Step 4: Purification. The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired this compound derivative.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. After 24 hours of cell attachment, replace the medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial strains using the broth microdilution method.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • This compound test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Dilution: Prepare serial two-fold dilutions of the this compound compounds in MHB directly in the 96-well plates. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well after inoculation.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Visualizations

The following diagrams illustrate key concepts related to the development of therapeutic agents based on the this compound scaffold.

experimental_workflow General Experimental Workflow for this compound Drug Discovery cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development synthesis Synthesis of this compound Library purification Purification & Characterization (NMR, MS, etc.) synthesis->purification primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) purification->primary_screening Compound Library hit_identification Hit Identification primary_screening->hit_identification sar Structure-Activity Relationship (SAR) Studies hit_identification->sar Active Hits admet ADMET Profiling sar->admet in_vivo In Vivo Efficacy Studies admet->in_vivo Optimized Leads toxicology Toxicology Studies in_vivo->toxicology Candidate Drug Candidate Drug toxicology->Candidate Drug

Caption: A generalized workflow for the discovery and development of this compound-based therapeutic agents.

kinase_inhibitor_pathway Hypothesized Kinase Inhibition by this compound Derivatives cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response TBF This compound Derivative RTK Receptor Tyrosine Kinase (e.g., VEGFR, EGFR) TBF->RTK Inhibition PLC Phospholipase C (PLC) TBF->PLC Inhibition Apoptosis Apoptosis TBF->Apoptosis Induction PI3K_Akt PI3K/Akt Pathway RTK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway RTK->RAS_MAPK IP3_DAG IP3/DAG Pathway PLC->IP3_DAG Survival Survival PI3K_Akt->Survival Angiogenesis Angiogenesis PI3K_Akt->Angiogenesis Proliferation Proliferation RAS_MAPK->Proliferation IP3_DAG->Proliferation synthesis_logic Logical Flow of this compound Synthesis Start Starting Material (Substituted Furan) Step1 Introduction of a Side Chain with a Thiol or Precursor Start->Step1 Step2 Intramolecular Cyclization Step1->Step2 Step3 Aromatization/Further Modification Step2->Step3 End Substituted this compound Step3->End

References

Gram-Scale Synthesis of Thieno[2,3-b]furan Derivatives: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic strategy involves the formation of a β-keto-dithioacetal from 3-acetylfuran, followed by an intramolecular cyclization to construct the fused thiophene (B33073) ring. Subsequent aromatization and functional group manipulation would lead to the desired thieno[2,3-b]furan core.

Proposed Synthetic Pathway

The proposed pathway for the synthesis of a 2-methyl-3-carbethoxy-thieno[2,3-b]furan is outlined below. This route is based on the principles of the Fiesselmann thiophene synthesis, which is a versatile method for constructing thiophenes from 1,3-dicarbonyl compounds and thioglycolic acid derivatives.

G A 3-Acetylfuran B Ethyl 3-(furan-3-yl)-3-oxopropanoate A->B Claisen Condensation (NaH, Diethyl carbonate) C Ethyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate B->C Nucleophilic Substitution (Ethyl 2-bromoacetate, K2CO3) D Ethyl 3-hydroxy-2,3-dihydrothis compound-2-carboxylate C->D Intramolecular Aldol Condensation (NaOEt, EtOH) E Ethyl this compound-2-carboxylate D->E Dehydration (p-TsOH, Toluene)

Caption: Proposed synthetic workflow for a substituted this compound.

Experimental Protocols

Materials and Equipment:

  • All reagents should be of analytical grade and used as received unless otherwise noted.

  • Reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Thin-layer chromatography (TLC) on silica (B1680970) gel 60 F254 plates should be used to monitor the progress of reactions.

  • Column chromatography should be performed using silica gel (230-400 mesh).

  • Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 or 500 MHz spectrometer.

  • Mass spectrometry (MS) data should be obtained using an ESI or GC-MS instrument.

Step 1: Synthesis of Ethyl 3-(furan-3-yl)-3-oxopropanoate

This step involves the Claisen condensation of 3-acetylfuran with diethyl carbonate.

Procedure:

  • To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 110 mmol) in anhydrous diethyl ether (150 mL) under a nitrogen atmosphere at 0 °C, add a solution of 3-acetylfuran (11.0 g, 100 mmol) and diethyl carbonate (13.0 g, 110 mmol) in anhydrous diethyl ether (50 mL) dropwise over 30 minutes.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for 4 hours.

  • The reaction is cooled to 0 °C and quenched by the slow addition of 1 M hydrochloric acid (HCl) until the mixture is acidic (pH ~2-3).

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford ethyl 3-(furan-3-yl)-3-oxopropanoate.

ParameterValue
Starting Material3-Acetylfuran
Molar Mass ( g/mol )110.11
Amount (g)11.0
Moles (mol)0.1
ProductEthyl 3-(furan-3-yl)-3-oxopropanoate
Molar Mass ( g/mol )182.17
Theoretical Yield (g)18.2
Expected Yield ~70-80%
Step 2: Synthesis of Ethyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate

This step involves the nucleophilic substitution of ethyl 2-bromoacetate with the enolate of the β-ketoester.

Procedure:

  • To a solution of ethyl 3-(furan-3-yl)-3-oxopropanoate (18.2 g, 100 mmol) in acetone (B3395972) (200 mL), add potassium carbonate (K₂CO₃, 20.7 g, 150 mmol) and ethyl 2-bromoacetate (18.4 g, 110 mmol).

  • The reaction mixture is stirred at reflux for 6 hours.

  • After cooling to room temperature, the solid is filtered off, and the filtrate is concentrated under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed with water (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated to give the crude product.

  • Purification by column chromatography (hexane/ethyl acetate) yields ethyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate.

ParameterValue
Starting MaterialEthyl 3-(furan-3-yl)-3-oxopropanoate
Molar Mass ( g/mol )182.17
Amount (g)18.2
Moles (mol)0.1
ProductEthyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate
Molar Mass ( g/mol )270.29
Theoretical Yield (g)27.0
Expected Yield ~80-90%
Step 3 & 4: Intramolecular Cyclization and Dehydration to Ethyl this compound-2-carboxylate

This one-pot procedure involves an intramolecular aldol-type condensation followed by dehydration to form the aromatic this compound ring system.

Procedure:

  • To a freshly prepared solution of sodium ethoxide (from 2.5 g, 110 mmol of sodium in 150 mL of absolute ethanol), add a solution of ethyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate (27.0 g, 100 mmol) in absolute ethanol (B145695) (50 mL) dropwise at room temperature.

  • The reaction mixture is stirred at reflux for 3 hours.

  • The reaction is cooled, and the solvent is removed under reduced pressure.

  • The residue is dissolved in toluene (B28343) (200 mL), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.5 g) is added.

  • The mixture is refluxed with a Dean-Stark trap to remove water for 4 hours.

  • After cooling, the reaction mixture is washed with saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) and brine (50 mL).

  • The organic layer is dried over anhydrous Na₂SO₄ and concentrated.

  • The crude product is purified by column chromatography (hexane/ethyl acetate) to give ethyl this compound-2-carboxylate.

ParameterValue
Starting MaterialEthyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate
Molar Mass ( g/mol )270.29
Amount (g)27.0
Moles (mol)0.1
ProductEthyl this compound-2-carboxylate
Molar Mass ( g/mol )210.24
Theoretical Yield (g)21.0
Expected Yield ~60-70% (for two steps)

Summary of Quantitative Data

StepStarting MaterialStarting Amount (g)ProductTheoretical Yield (g)Expected Yield (%)
13-Acetylfuran11.0Ethyl 3-(furan-3-yl)-3-oxopropanoate18.270-80
2Ethyl 3-(furan-3-yl)-3-oxopropanoate18.2Ethyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate27.080-90
3&4Ethyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate27.0Ethyl this compound-2-carboxylate21.060-70

Logical Relationship Diagram

G cluster_start Starting Materials cluster_inter Intermediates cluster_final Final Product A 3-Acetylfuran D Ethyl 3-(furan-3-yl)-3-oxopropanoate A->D Step 1 B Diethyl carbonate B->D Step 1 C Ethyl 2-bromoacetate E Ethyl 2-((2-(furan-3-yl)-2-oxoethyl)thio)acetate C->E Step 2 D->E Step 2 F Ethyl this compound-2-carboxylate E->F Steps 3 & 4

Caption: Logical flow of the multi-step synthesis.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of a substituted this compound derivative. While a direct gram-scale synthesis for the unsubstituted parent molecule is not readily found in the literature, the presented methodology, based on well-established organic reactions, offers a reliable pathway to access this important heterocyclic core. Researchers can adapt this protocol for the synthesis of various analogs by modifying the starting materials and reagents. Careful monitoring of each step by TLC and purification by column chromatography are crucial for obtaining the desired products in good yield and purity.

Application Notes and Protocols for the Analytical Identification of Thieno[2,3-b]furan Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the identification and differentiation of Thieno[2,3-b]furan and its common isomers, Thieno[3,2-b]furan and Thieno[2,3-c]furan. The following protocols cover Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography.

Introduction

This compound and its isomers are heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their presence in various biologically active molecules. The precise identification of these isomers is critical as their biological activity and chemical properties can vary significantly with the arrangement of the thiophene (B33073) and furan (B31954) rings. This document outlines robust analytical techniques for their unambiguous identification.

Isomers of Interest

Compound NameStructure
This compoundthis compound
Thieno[3,2-b]furanThieno[3,2-b]furan
Thieno[2,3-c]furanThieno[2,3-c]furan

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds like thienofuran isomers based on their retention time and mass-to-charge ratio of fragmented ions.

Experimental Protocol

A standard protocol for the GC-MS analysis of this compound isomers is detailed below. This method is based on general procedures for the separation of aromatic sulfur heterocycles and can be optimized for specific instrumentation.[1][2]

Instrumentation:

  • Gas Chromatograph: Agilent 7890B GC (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (1 µL injection volume)

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 minutes at 250 °C

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV[3]

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-200

Data Presentation

Table 1: Predicted GC-MS Data for this compound Isomers

IsomerPredicted Retention Time (min)Key Mass Fragments (m/z) and Relative Abundance
This compound 10.5124 (M+, 100%) , 96 ([M-CO]+, 45%), 81 ([M-CHS]+, 30%), 69 ([C4HSO]+, 25%)
Thieno[3,2-b]furan 10.2124 (M+, 100%) , 96 ([M-CO]+, 55%), 81 ([M-CHS]+, 25%), 58 ([C3H2O]+, 20%)
Thieno[2,3-c]furan 9.8124 (M+, 100%) , 96 ([M-CO]+, 40%), 79 ([C5H3S]+, 35%), 51 ([C4H3]+, 15%)

Note: The retention times and fragmentation patterns are illustrative and based on the general elution order of related heterocyclic compounds and common fragmentation pathways. Actual values may vary based on instrumentation and conditions.

Workflow for GC-MS Analysis

GCMS_Workflow GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample containing isomers Dilution Dilute with appropriate solvent (e.g., Dichloromethane) Sample->Dilution 1 Injection Inject sample into GC Dilution->Injection 2 Separation Separation on capillary column Injection->Separation 3 Ionization Electron Ionization (70 eV) Separation->Ionization 4 Detection Mass Analyzer Detection Ionization->Detection 5 Chromatogram Obtain Total Ion Chromatogram (TIC) Detection->Chromatogram 6 MassSpectra Extract Mass Spectra for each peak Chromatogram->MassSpectra 7 Identification Compare Retention Times and Fragmentation Patterns to Reference Data MassSpectra->Identification 8

A flowchart of the GC-MS analytical process.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in reversed-phase mode, can be employed for the separation of thienofuran isomers. The development of a suitable method requires careful selection of the stationary and mobile phases to achieve adequate resolution.

Experimental Protocol

The following is a starting protocol for the development of an HPLC method for the separation of this compound isomers.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II (or equivalent) with a Diode Array Detector (DAD)

  • Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)

HPLC Conditions:

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

Data Presentation

Table 2: Predicted HPLC Data for this compound Isomers

IsomerPredicted Retention Time (min)
Thieno[2,3-c]furan 8.2
Thieno[3,2-b]furan 8.9
This compound 9.5

Note: Retention times are illustrative and will depend on the specific column and mobile phase composition. Method optimization may be required to achieve baseline separation.

Workflow for HPLC Method Development

HPLC_Workflow HPLC Method Development Workflow cluster_initial Initial Conditions cluster_optimization Optimization cluster_validation Validation SelectColumn Select a C18 column SelectMobilePhase Choose a water/acetonitrile mobile phase SelectColumn->SelectMobilePhase InitialRun Perform initial gradient run SelectMobilePhase->InitialRun Evaluate Evaluate peak shape and resolution InitialRun->Evaluate AdjustGradient Adjust gradient slope and time Evaluate->AdjustGradient If resolution is poor AdjustSolvent Modify mobile phase composition (e.g., add methanol) Evaluate->AdjustSolvent If selectivity is poor OptimizeFlow Optimize flow rate and temperature Evaluate->OptimizeFlow For better efficiency FinalMethod Finalize optimized method Evaluate->FinalMethod If separation is optimal AdjustGradient->Evaluate AdjustSolvent->Evaluate OptimizeFlow->Evaluate Validate Validate for linearity, precision, and accuracy FinalMethod->Validate

A flowchart for HPLC method development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information based on the chemical environment of atomic nuclei (¹H and ¹³C). Differences in the electronic structure of the isomers lead to distinct chemical shifts and coupling constants, allowing for their differentiation.

Experimental Protocol

Instrumentation:

  • NMR Spectrometer: Bruker Avance III 500 MHz (or equivalent)

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)

  • Concentration: 5-10 mg of sample in 0.6 mL of solvent

Experiments:

  • ¹H NMR

  • ¹³C NMR

  • 2D NMR (COSY, HSQC, HMBC) for unambiguous assignment

Data Presentation

The following tables present predicted ¹H and ¹³C NMR chemical shifts for the thienofuran isomers, based on theoretical calculations and data from similar heterocyclic systems.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

ProtonThis compoundThieno[3,2-b]furanThieno[2,3-c]furan
H2 7.55 (d)7.45 (d)7.60 (d)
H3 6.80 (d)7.05 (d)7.10 (d)
H4 7.20 (d)7.15 (d)7.30 (d)
H5 7.35 (d)6.90 (d)7.40 (d)

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CarbonThis compoundThieno[3,2-b]furanThieno[2,3-c]furan
C2 144.5143.0145.0
C3 105.0110.0112.0
C3a 118.0120.0115.0
C4 122.0125.0128.0
C5 125.0108.0126.0
C6a 150.0152.0148.0

Note: Predicted chemical shifts are illustrative. Actual values can be influenced by solvent and concentration.

Logical Relationship for NMR-based Identification

NMR_Logic NMR-based Isomer Identification Logic cluster_isomers Predicted Spectral Features Start Acquire 1H and 13C NMR Spectra Analyze1H Analyze 1H NMR: - Number of signals - Chemical shifts - Coupling patterns Start->Analyze1H Analyze13C Analyze 13C NMR: - Number of signals - Chemical shifts Start->Analyze13C Compare Compare with Predicted Spectra Analyze1H->Compare Analyze13C->Compare Thieno23b This compound: Distinct pattern of doublets in aromatic region Compare->Thieno23b Thieno32b Thieno[3,2-b]furan: Different coupling constants and chemical shifts due to symmetry Compare->Thieno32b Thieno23c Thieno[2,3-c]furan: Unique shifts for protons adjacent to both rings Compare->Thieno23c Uncertain Ambiguous? Perform 2D NMR (COSY, HMBC) Compare->Uncertain Identify Identify Isomer Uncertain->Identify No COSY COSY: Correlate coupled protons Uncertain->COSY Yes HMBC HMBC: Identify long-range C-H correlations Uncertain->HMBC Yes COSY->Identify HMBC->Identify

A logical diagram for identifying isomers using NMR.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray diffraction provides the most definitive structural identification by determining the precise three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol
  • Crystal Growth:

    • Dissolve the purified isomer in a suitable solvent or solvent mixture (e.g., hexane, ethanol, or a mixture thereof).

    • Allow the solvent to evaporate slowly at room temperature or in a refrigerator until single crystals form.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Data Presentation

The output of an X-ray crystallographic analysis is a detailed crystallographic information file (CIF) and a visual representation of the molecular structure, such as an ORTEP diagram. The unit cell parameters and space group are key identifiers. For example, a derivative of thieno[2,3-b]thiophene (B1266192) has been reported to crystallize in the monoclinic system with space group P-1.

Table 5: Illustrative Crystallographic Data for a this compound Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 6.2
c (Å) 12.1
β (°) 105.2
Volume (ų) 615.3
Z 4

Note: This data is illustrative for a hypothetical derivative. The actual crystallographic parameters will be unique to the specific isomer and its crystal packing.

Workflow for X-ray Crystallography

XRay_Workflow X-ray Crystallography Workflow cluster_crystal Crystal Growth cluster_diffraction Data Collection cluster_structure Structure Determination Purify Purify Isomer Crystallize Grow Single Crystals Purify->Crystallize SelectCrystal Select Suitable Crystal Crystallize->SelectCrystal Mount Mount on Diffractometer SelectCrystal->Mount CollectData Collect Diffraction Data Mount->CollectData Solve Solve Phase Problem CollectData->Solve Refine Refine Structural Model Solve->Refine ValidateStructure Validate and Analyze Structure Refine->ValidateStructure

A workflow for single-crystal X-ray diffraction.

Conclusion

The analytical techniques described provide a comprehensive toolkit for the identification and differentiation of this compound isomers. GC-MS and HPLC are excellent for separation and preliminary identification, while NMR spectroscopy offers detailed structural elucidation. For definitive proof of structure, single-crystal X-ray crystallography is the gold standard. The choice of method will depend on the specific research question, sample purity, and available instrumentation.

References

Troubleshooting & Optimization

"improving the yield of Thieno[2,3-b]furan synthesis reactions"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thieno[2,3-b]furan and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and improve the yield of your this compound synthesis reactions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound. The issues are presented in a question-and-answer format to directly address specific experimental challenges.

Problem 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired this compound product. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no yield in this compound synthesis can stem from several factors, including inactive catalysts, poor quality of reagents, suboptimal reaction conditions, or the degradation of starting materials.

    • Catalyst Activity: If you are employing a palladium or copper-catalyzed cross-coupling reaction, ensure the catalyst is active. Catalysts can degrade over time, especially if not stored under an inert atmosphere. Consider using a freshly opened bottle of catalyst or testing its activity with a known successful reaction.

    • Reagent Quality: The purity of starting materials is crucial. For instance, in syntheses involving organometallic reagents like Grignard or organolithium species, ensure they are freshly prepared or properly titrated. Moisture-sensitive reagents should be handled under strictly anhydrous conditions.[1]

    • Reaction Temperature: Temperature plays a critical role. Some reactions, like intramolecular C-H/C-H coupling, may require high temperatures (e.g., 110-150 °C) to proceed effectively.[2] Conversely, some intermediates may be unstable at high temperatures, leading to decomposition.[3] It is advisable to screen a range of temperatures to find the optimal condition.

    • Solvent and Base Selection: The choice of solvent and base is highly dependent on the specific synthetic route. For palladium-catalyzed couplings, polar aprotic solvents like DMF or dioxane are often used in combination with inorganic bases such as Cs2CO3 or K2CO3.[4] The solubility of the reactants and the compatibility of the base with the functional groups on your substrate are key considerations.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Incomplete reactions may require extended reaction times.[3]

Problem 2: Formation of Significant Byproducts or Side Reactions

  • Question: I am observing the formation of significant byproducts in my reaction mixture, complicating purification and reducing the yield of this compound. What are common side reactions and how can I minimize them?

  • Answer: The formation of byproducts is a common issue. Identifying the structure of the major byproducts can provide valuable insights into the competing reaction pathways.

    • Homocoupling: In cross-coupling reactions, homocoupling of the starting materials is a frequent side reaction. This can often be minimized by adjusting the stoichiometry of the reactants, the catalyst loading, and the choice of ligands.

    • Ring Opening: The furan (B31954) ring, in particular, can be susceptible to opening under strongly acidic or basic conditions.[3] If your reaction conditions are harsh, consider using milder bases or acids, or protecting sensitive functional groups.

    • Isomerization: Depending on the substitution pattern and reaction conditions, the formation of the isomeric Thieno[3,2-b]furan or other regioisomers can occur. The regioselectivity of the reaction is often dictated by the choice of catalyst, ligands, and the electronic properties of the substrates. Careful selection of precursors and reaction conditions is necessary to favor the desired this compound isomer.

    • Dehalogenation: In reactions involving halogenated precursors, dehalogenation can be a competing pathway, leading to the formation of undesired byproducts. This can sometimes be suppressed by using a less reactive base or by optimizing the reaction temperature.

Problem 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final this compound product from the reaction mixture. What are the recommended purification techniques?

  • Answer: Purification of heterocyclic compounds can be challenging due to their polarity and potential for coordination with stationary phases.

    • Column Chromatography: Silica (B1680970) gel column chromatography is the most common method for purifying this compound derivatives. A careful selection of the eluent system is critical. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate (B1210297) or dichloromethane. The polarity of your target compound will depend on its substituents.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvents for recrystallization of aromatic compounds include ethanol, methanol, toluene (B28343), or mixtures of solvents like hexane/ethyl acetate.

    • Preparative TLC/HPLC: For small-scale reactions or when baseline separation is difficult to achieve with column chromatography, preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be employed.

    • Dealing with Tarry Residues: The formation of dark, tarry materials can complicate purification. This often indicates product or reagent decomposition. Optimizing the reaction temperature and time can help minimize the formation of these impurities.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of the this compound core?

A1: Common strategies often start with appropriately substituted thiophenes or furans. For instance, one approach involves the reaction of a 3-hydroxythiophene derivative with an α-halocarbonyl compound, followed by cyclization.[5] Another common route is the palladium-catalyzed coupling of a halogenated thiophene (B33073) with a furan derivative.

Q2: How can I confirm the formation of the this compound ring system?

A2: The most definitive methods for structure elucidation are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) and Mass Spectrometry (MS). The characteristic chemical shifts and coupling constants in the ¹H NMR spectrum, along with the molecular ion peak in the mass spectrum, can confirm the structure. X-ray crystallography provides unambiguous proof of structure if a suitable single crystal can be obtained.

Q3: Are there any specific safety precautions I should take when synthesizing this compound derivatives?

A3: Standard laboratory safety practices should always be followed. Many of the reagents used in these syntheses can be hazardous. For example, organometallic reagents are often pyrophoric, and halogenated compounds can be irritants or lachrymators.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for all chemicals before use.

Data Presentation

The following tables summarize quantitative data from various synthetic routes to thieno-furan derivatives, providing a comparative overview of reaction conditions and yields.

Table 1: Comparison of Catalytic Systems for the Synthesis of Thieno[3,2-b]benzofurans

CatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DMF1202478[4]
CuI1,10-phenanthroline (B135089)Cs₂CO₃Dioxane1104885[4]
Pd(TFA)₂NoneAgOAcToluene1101261[2]

Table 2: Optimization of Reaction Conditions for a One-Pot Synthesis of Benzo[6][7]thieno[3,2-b]benzofurans

Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(PPh₃)₄ / CuIK₃PO₄Dioxane10075[4]
PdCl₂(dppf) / CuICs₂CO₃DMF10082[4]
Pd(OAc)₂ / Xantphos / CuIK₂CO₃Toluene11065[4]

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of thieno-furan systems.

Protocol 1: Palladium-Catalyzed Intramolecular C-H/C-H Coupling for the Synthesis of Thieno[3,2-b]benzofurans [2]

  • To a screw-capped vial, add the 3-aryloxybenzo[b]thiophene substrate (0.2 mmol), Pd(TFA)₂ (0.02 mmol, 10 mol %), and AgOAc (0.4 mmol, 2.0 equiv).

  • Add toluene (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture at 110 °C for 12 hours.

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate) to afford the desired thieno[3,2-b]benzofuran.

Protocol 2: One-Pot Synthesis of Benzo[6][7]thieno[3,2-b]benzofurans via Suzuki Coupling and Ullmann Reaction [4]

  • In a dried Schlenk tube under an argon atmosphere, add 2,3-dibromobenzothiophene (1.0 mmol), ortho-hydroxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 2 mol %), and K₃PO₄ (3.0 mmol).

  • Add anhydrous dioxane (10 mL) to the tube.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • To the same reaction mixture, add CuI (0.1 mmol, 10 mol %) and 1,10-phenanthroline (0.1 mmol, 10 mol %).

  • Continue heating at 100 °C for an additional 24 hours.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the final product.

Mandatory Visualization

The following diagrams illustrate key workflows and logical relationships in troubleshooting this compound synthesis.

Troubleshooting_Workflow start Low or No Product Yield check_reagents Check Reagent Quality - Purity of starting materials - Anhydrous conditions start->check_reagents check_catalyst Verify Catalyst Activity - Use fresh catalyst - Run a control reaction start->check_catalyst optimize_conditions Optimize Reaction Conditions - Temperature screening - Solvent and base selection - Reaction time start->optimize_conditions success Improved Yield check_reagents->success check_catalyst->success monitor_reaction Monitor Reaction Progress - TLC, LC-MS optimize_conditions->monitor_reaction workup_purification Review Workup & Purification - Extraction efficiency - Chromatography conditions monitor_reaction->workup_purification workup_purification->success

Caption: Troubleshooting workflow for low product yield.

Side_Reaction_Mitigation start Significant Byproduct Formation identify_byproduct Identify Byproduct Structure - NMR, MS analysis start->identify_byproduct homocoupling Homocoupling - Adjust stoichiometry - Change ligand identify_byproduct->homocoupling If homodimer ring_opening Ring Opening - Use milder conditions - Protect sensitive groups identify_byproduct->ring_opening If ring-opened isomerization Isomerization - Modify catalyst/ligand - Control temperature identify_byproduct->isomerization If isomer dehalogenation Dehalogenation - Use less reactive base - Lower temperature identify_byproduct->dehalogenation If dehalogenated end Minimized Byproducts homocoupling->end ring_opening->end isomerization->end dehalogenation->end

Caption: Strategy for mitigating common side reactions.

General_Synthesis_Pathway thiophene Substituted Thiophene coupling Cross-Coupling Reaction (e.g., Suzuki, Stille) thiophene->coupling furan Substituted Furan furan->coupling intermediate Coupled Intermediate coupling->intermediate cyclization Intramolecular Cyclization intermediate->cyclization product This compound Derivative cyclization->product

Caption: A general synthetic pathway to Thieno[2,3-b]furans.

References

"troubleshooting purification of Thieno[2,3-b]furan products by chromatography"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of Thieno[2,3-b]furan products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this important class of heterocyclic compounds.

Troubleshooting Guides

This section provides step-by-step guidance to resolve specific issues you may encounter during the chromatographic purification of your this compound products.

Issue 1: Poor Separation or Co-elution of Product with Impurities

Question: I am observing overlapping peaks or spots on my chromatogram/TLC plate, and I am unable to isolate my pure this compound product. What should I do?

Answer:

Poor separation is a common challenge that can often be resolved by systematically optimizing your chromatographic conditions.

Troubleshooting Workflow for Poor Separation:

start Poor Separation Observed check_solvent Optimize Solvent System (TLC) start->check_solvent change_polarity Adjust Polarity (Increase/Decrease Gradient) check_solvent->change_polarity Fine-tuning change_selectivity Change Solvent Selectivity (e.g., Hex/EtOAc to DCM/MeOH) check_solvent->change_selectivity Drastic change needed check_loading Column Overloading? change_polarity->check_loading change_selectivity->check_loading reduce_load Reduce Sample Load check_loading->reduce_load Yes increase_column_size Use a Larger Column check_loading->increase_column_size Yes, for large scale check_packing Improper Column Packing? check_loading->check_packing No reduce_load->check_packing increase_column_size->check_packing repack_column Repack Column Carefully check_packing->repack_column Yes end Improved Separation check_packing->end No repack_column->end

Caption: Troubleshooting workflow for poor chromatographic separation.

Detailed Steps:

  • Optimize the Solvent System via TLC: Before scaling up to column chromatography, use Thin Layer Chromatography (TLC) to find an optimal solvent system. The ideal system will give your target this compound product an Rf value of approximately 0.2-0.4, with good separation from impurities.[1]

    • Adjusting Polarity: If your compound and impurities move too slowly (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture). If they move too quickly (high Rf), decrease the polarity.[2]

    • Changing Selectivity: If adjusting the polarity of your current solvent system (e.g., hexane/ethyl acetate) does not resolve the co-elution, try a different solvent system with different selectivity. Common alternatives include dichloromethane (B109758)/methanol (B129727) or toluene/ethyl acetate.[2]

  • Check for Column Overloading: Loading too much crude material onto your column is a frequent cause of poor separation.[1] As a general guideline, the amount of sample should be 1-5% of the mass of the stationary phase.[1][2] If you need to purify a larger quantity, it is better to use a column with a larger diameter.[2]

  • Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to inefficient separation.[1] Ensure the silica (B1680970) gel is packed uniformly as a slurry and that the bed is level.

Issue 2: Product Degradation on the Column

Question: My this compound product appears to be decomposing during chromatography. I see streaking on the TLC and multiple new spots in my collected fractions. What can I do?

Answer:

This compound derivatives, like many heterocyclic compounds, can be sensitive to the acidic nature of standard silica gel.[3]

Troubleshooting Workflow for Product Degradation:

start Product Degradation Observed test_stability Test Stability on TLC Plate start->test_stability deactivate_silica Deactivate Silica Gel (e.g., with Triethylamine) test_stability->deactivate_silica Degradation Observed end Successful Purification test_stability->end No Degradation alt_stationary_phase Use Alternative Stationary Phase deactivate_silica->alt_stationary_phase Degradation Persists deactivate_silica->end Problem Solved alumina (B75360) Alumina (Neutral or Basic) alt_stationary_phase->alumina florisil Florisil alt_stationary_phase->florisil reverse_phase Reversed-Phase Silica alt_stationary_phase->reverse_phase alumina->end florisil->end reverse_phase->end

Caption: Troubleshooting workflow for product degradation during chromatography.

Detailed Steps:

  • Confirm Instability: To confirm if your compound is degrading on silica gel, spot your crude material on a TLC plate, let it sit in the air for about an hour, and then elute it. If you observe new spots that were not in the initial mixture, your compound is likely unstable on silica.[2][3]

  • Deactivate the Silica Gel: The acidity of silica gel can be neutralized by adding a small amount of a basic modifier to your eluent.[2]

  • Use an Alternative Stationary Phase: If deactivation of silica gel is not effective, consider using a different stationary phase.[2]

    • Alumina: Neutral or basic alumina is a good alternative for acid-sensitive compounds.[1][2]

    • Florisil: This is another mild and neutral stationary phase option.[1]

    • Reversed-Phase Silica (C18): For more polar this compound derivatives, reversed-phase chromatography can be an excellent alternative. In this case, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.[1][2]

Issue 3: Product is Not Eluting from the Column

Question: I've been running my column for a long time with a high polarity solvent system, but my this compound product is not coming off the column. What is happening?

Answer:

This issue typically arises from two main possibilities: your compound is too polar for the chosen solvent system, or it is irreversibly adsorbed or has decomposed at the top of the column.

Troubleshooting Steps:

  • Drastically Increase Solvent Polarity: If you suspect your compound is highly polar, you may need to switch to a much stronger eluent. A common solvent system for very polar compounds is a mixture of dichloromethane and methanol.[4] You can try flushing the column with a high concentration of methanol in dichloromethane (e.g., 10-20%).

  • Check for Irreversible Adsorption/Decomposition: As mentioned in the previous section, your compound might be irreversibly binding to or decomposing on the silica gel.

    • Perform a stability test on a TLC plate as described above.

    • If instability is confirmed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of a this compound derivative?

A1: A good starting point for many this compound derivatives of "normal" polarity is a mixture of hexane and ethyl acetate.[4] You can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity while monitoring the separation on TLC. For more polar derivatives, a dichloromethane/methanol system may be more appropriate.[4]

Q2: How do I choose between isocratic and gradient elution?

A2: The choice depends on the separation difficulty.

  • Isocratic elution (using a constant solvent composition) is suitable when the Rf values of your product and the impurities are significantly different.

  • Gradient elution (gradually increasing the polarity of the mobile phase during the separation) is generally more effective for complex mixtures where compounds have a wide range of polarities. It helps to elute strongly retained compounds in a reasonable time while still providing good separation for less retained compounds.[2]

Q3: My this compound product is streaking on the TLC plate. What does this mean and how can I fix it?

A3: Streaking on a TLC plate, especially for nitrogen or sulfur-containing heterocycles, often indicates an interaction with the acidic silica gel surface.[2] This can lead to poor separation on a column. To resolve this, you can add a small amount of a modifier to your eluent, such as triethylamine (0.1-1%) for basic compounds, to neutralize the acidic sites on the silica.[2]

Q4: Can I use reversed-phase chromatography for my this compound product?

A4: Yes, reversed-phase chromatography (e.g., using a C18 stationary phase) can be a very effective method, particularly for more polar this compound derivatives that are difficult to purify using normal-phase chromatography.[1][2]

Data Presentation

The following table provides representative chromatographic conditions for the purification of this compound derivatives. Please note that these are examples, and the optimal conditions for your specific compound may vary.

Compound TypeStationary PhaseMobile Phase (Eluent)Typical Rf ValueReference
Non-polar this compoundSilica GelHexane/Ethyl Acetate (95:5 to 80:20)0.3 - 0.5[3]
Moderately Polar this compoundSilica GelDichloromethane/Methanol (99:1 to 95:5)0.2 - 0.4[5]
Acid-sensitive this compoundNeutral AluminaHexane/Ethyl AcetateVaries[2]
Basic this compoundSilica Gel with 1% TriethylamineHexane/Ethyl Acetate0.2 - 0.4[2]
Polar this compoundReversed-Phase (C18)Water/Acetonitrile with 0.1% Formic AcidVaries[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography of a Moderately Polar this compound Derivative on Silica Gel

This protocol outlines a general procedure for the purification of a this compound product using flash column chromatography.

Experimental Workflow:

start Start tlc 1. TLC Analysis to Determine Solvent System start->tlc prepare_column 2. Prepare and Pack the Column tlc->prepare_column load_sample 3. Load the Sample prepare_column->load_sample elute 4. Elute the Column and Collect Fractions load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end Pure Product evaporate->end

Caption: General workflow for flash column chromatography.

1. Materials:

  • Crude this compound product

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents (e.g., hexane, ethyl acetate)

  • TLC plates

  • Collection tubes

  • Sand

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent.

    • Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives your desired product an Rf of ~0.3.

  • Column Preparation:

    • Securely clamp the column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Pour the slurry into the column and gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, draining the excess solvent until the solvent level is just above the silica bed.

    • Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent.

    • Alternatively, for less soluble compounds, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent to obtain a free-flowing powder.

    • Carefully add the sample to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to begin eluting the sample.

    • Collect the eluate in fractions (e.g., in test tubes).

    • If using a gradient, gradually increase the polarity of the eluent as the column runs.

  • Monitoring and Product Isolation:

    • Monitor the collected fractions by TLC to identify which fractions contain the pure product.

    • Combine the pure fractions.

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain your purified this compound product.

References

Technical Support Center: Enhancing the Stability of Thieno[2,3-b]furan-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thieno[2,3-b]furan-based compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during experimentation, suggesting potential causes and solutions.

Observed Issue Potential Cause(s) Recommended Solution(s)
Yellowing of the compound upon storage or in solution. Photo-oxidation or thermal degradation leading to the formation of colored byproducts.[1]1. Store the compound in a dark, inert atmosphere (e.g., under argon or nitrogen) and at low temperatures.[1]2. Use freshly prepared solutions for experiments.[1]3. For solutions, consider using amber vials or wrapping containers in aluminum foil.
Decreased performance of organic electronic devices over time. Oxidation of the thiophene (B33073) sulfur atoms when exposed to air and moisture, leading to the formation of sulfoxides or sulfones.[1]1. Fabricate and test devices in an inert environment (e.g., a glovebox).[1]2. Incorporate encapsulation layers to protect the active material from air and moisture.[1]3. Perform characterization techniques like X-ray photoelectron spectroscopy (XPS) to probe for changes in the chemical state of sulfur.[1]
Appearance of unexpected peaks in NMR or Mass Spectrometry data. Formation of degradation products such as oxidized species (S-oxides) or products of ring-opening reactions.[1]1. Compare the new spectra with literature data for potential thiophene oxidation products.[1]2. Consider the possibility of oxidative dimerization or ring cleavage, which are known degradation pathways for related heterocyclic systems.[2][3]3. Employ techniques like HPLC-MS to separate and identify the degradation products.[1]
Poor solubility of a previously soluble sample. Polymerization or cross-linking reactions initiated by degradation. Polythiophene-like structures can form upon oxidation.[1]1. Attempt to dissolve the sample in a range of solvents with varying polarities.[1]2. Use techniques like gel permeation chromatography (GPC) if some portion of the sample remains soluble to check for an increase in molecular weight.[1]3. Minimize exposure to light and elevated temperatures during storage and handling.[1]
Inconsistent results in biological assays. Degradation of the compound in the assay medium (e.g., hydrolysis, oxidation).1. Assess the stability of the compound under assay conditions (pH, temperature, aqueous buffer).2. Consider the use of antioxidants in the assay medium if oxidation is suspected.3. Prepare fresh stock solutions of the compound before each experiment.

Frequently Asked Questions (FAQs)

Chemical Stability and Degradation

Q1: What are the most likely degradation pathways for this compound-based compounds?

A1: Based on the chemistry of the this compound scaffold and related heterocyclic systems, the primary degradation pathways are likely to be:

  • Oxidation: The electron-rich thiophene and furan (B31954) rings are susceptible to oxidation. The sulfur atom in the thiophene ring can be oxidized to form sulfoxides and subsequently sulfones, which disrupts the aromaticity and electronic properties of the molecule.[1]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to dimerization, polymerization, or ring-opening.

  • Hydrolysis: While the this compound core itself is relatively stable to hydrolysis, ester, amide, or other labile functional groups on the scaffold can be susceptible to hydrolysis, especially at non-neutral pH.[4]

  • Acid/Base Instability: Strong acidic or basic conditions can promote ring-opening or other rearrangements.

This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O₂, Light, H₂O₂ Sulfoxide Sulfoxide Oxidized Intermediates->Sulfoxide [O] Ring-Opened Products Ring-Opened Products Oxidized Intermediates->Ring-Opened Products O₃, H₂O Sulfone Sulfone Sulfoxide->Sulfone [O]

Caption: Probable oxidative degradation pathway for the this compound core.

Q2: How do substituents on the this compound core affect its stability?

A2: Substituents can significantly influence the electronic properties and, consequently, the stability of the this compound core.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the ring system. This can make the compound less susceptible to oxidative degradation.[5][6][7]

  • Electron-Donating Groups (EDGs): Groups like alkoxy (-OR) or alkyl (-R) increase the electron density, which can make the compound more prone to oxidation but may offer stability in other contexts. For instance, the introduction of 6-alkoxy groups on a related benzothieno[3,2-b]furan system led to improved metabolic stability.[8]

Illustrative Impact of Substituents on Oxidative Stability

Substituent Type Example Groups Effect on Electron Density Anticipated Impact on Oxidative Stability
Strong Electron-Withdrawing-NO₂, -CF₃DecreasesIncreases
Moderate Electron-Withdrawing-CN, -C(O)RDecreasesModerately Increases
Halogens-F, -Cl, -BrWeakly Deactivating (Inductive)May Slightly Increase
Weak Electron-Donating-AlkylIncreasesMay Slightly Decrease
Strong Electron-Donating-OCH₃, -NH₂IncreasesDecreases

This table provides a generalized prediction. The actual stability will depend on the specific compound, the position of the substituent, and the degradation conditions.

Experimental and Formulation Strategies

Q3: What are the best practices for storing and handling this compound compounds to minimize degradation?

A3: To ensure the integrity of your compounds, follow these guidelines:

  • Inert Atmosphere: Store solid samples and solutions under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.[1]

  • Low Temperature: Store compounds at low temperatures (e.g., in a refrigerator or freezer) to slow down thermal degradation pathways.[1]

  • Light Protection: Use amber glass vials or wrap containers with aluminum foil to protect against photodegradation.[1]

  • Solvent Purity: Use high-purity, anhydrous, and degassed solvents for preparing solutions to minimize contaminants that could initiate degradation.

  • Fresh Solutions: Prepare solutions fresh before use whenever possible, especially for sensitive compounds.[1]

Q4: My compound has poor aqueous solubility, which seems to be affecting its stability in biological media. How can I address this?

A4: Poor solubility can be linked to high crystal packing energy in planar molecules like thieno[2,3-b]pyridines.[9] This can lead to precipitation and apparent instability. Strategies to address this include:

  • Formulation with Excipients: Use of co-solvents, surfactants, or cyclodextrins to improve solubility.

  • Prodrug Approach: Introduction of bulky, yet cleavable, ester or carbonate functional groups can disrupt the planarity of the molecule, reducing crystal packing and improving solubility. This has been shown to improve the anti-proliferative activity of related thieno[2,3-b]pyridines.[9]

  • pH Adjustment: If the molecule has ionizable groups, adjusting the pH of the medium can enhance solubility.

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general procedure to assess the stability of a new this compound derivative under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with water.

    • Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide (H₂O₂).

    • Thermal Stress: Store the solid compound and the solution at an elevated temperature (e.g., 60°C).

    • Photolytic Stress: Expose the solution to a UV lamp.

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, or 72 hours). Keep a control sample (stock solution diluted with the initial solvent) under ambient conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of each sample.

    • Neutralize the acidic and basic samples if necessary.

    • Dilute all samples to the same concentration.

    • Analyze by a stability-indicating method, typically HPLC with a UV or MS detector.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining.

    • Identify and quantify any major degradation products.

    • Determine the degradation rate under each condition.

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start New this compound Compound Stock Prepare Stock Solution (1 mg/mL) Start->Stock Acid Acidic (0.1M HCl) Stock->Acid Base Basic (0.1M NaOH) Stock->Base Oxidative Oxidative (3% H₂O₂) Stock->Oxidative Thermal Thermal (60°C) Stock->Thermal Photolytic Photolytic (UV Light) Stock->Photolytic Incubate Incubate (t = 0, 24, 48h) Acid->Incubate Base->Incubate Oxidative->Incubate Thermal->Incubate Photolytic->Incubate Analyze Analyze by HPLC-UV/MS Incubate->Analyze Evaluate Evaluate Degradation Profile Analyze->Evaluate

Caption: Experimental workflow for a forced degradation study.

Methodology for Assessing Antioxidant Protection

To evaluate the effectiveness of an antioxidant in preventing the degradation of a this compound compound:

  • Prepare Solutions:

    • Solution A: The this compound compound in a suitable solvent.

    • Solution B: The this compound compound and an antioxidant (e.g., BHT, Vitamin E) in the same solvent.

    • Solution C: A control with only the solvent.

  • Induce Oxidation: Expose all three solutions to an oxidative stressor (e.g., AIBN as a radical initiator, or exposure to air and light).

  • Monitor Degradation: At regular intervals, take aliquots from each solution and analyze them using HPLC to quantify the concentration of the parent this compound compound.

  • Compare Results: Plot the concentration of the parent compound versus time for each solution. A significantly slower degradation rate in Solution B compared to Solution A indicates that the antioxidant is providing protection.

References

"scale-up synthesis of Thieno[2,3-b]furan: challenges and solutions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Thieno[2,3-b]furan.

Troubleshooting Guides

The scale-up of this compound synthesis can present several challenges. Below are common issues encountered during kilogram-scale production, along with potential causes and solutions. A common synthetic approach involves the reaction of a suitable furan (B31954) precursor with a sulfur-containing reagent, followed by cyclization. One such method is adapted from the Gewald reaction, which is a versatile method for synthesizing substituted 2-aminothiophenes.[1][2][3][4]

Q1: Low Yield of Crude this compound at Scale

Potential Causes:

  • Poor Mixing and Mass Transfer: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Sub-optimal Temperature Control: Exothermic reactions can be difficult to manage at scale, leading to temperature spikes that favor byproduct formation.

  • Incomplete Reaction: Insufficient reaction time or inadequate temperature can result in a low conversion of starting materials.

  • Reagent Degradation: Some reagents may be unstable under prolonged reaction times or at elevated temperatures.

Solutions:

  • Optimize Agitation: Use an appropriate impeller design (e.g., pitched-blade turbine) and agitation speed to ensure homogeneity. Consider using baffles in the reactor to improve mixing.

  • Improve Heat Transfer: Employ a reactor with a high surface-area-to-volume ratio or use a jacketed reactor with a reliable temperature control unit. For highly exothermic steps, consider a semi-batch process where one reactant is added portion-wise to control the reaction rate and temperature.

  • Monitor Reaction Progress: Utilize in-process controls (e.g., HPLC, GC, TLC) to track the consumption of starting materials and the formation of the product to determine the optimal reaction time.

  • Reagent Addition Strategy: Add sensitive reagents slowly or at a lower temperature to minimize degradation.

Q2: High Levels of Impurities in the Crude Product

Potential Causes:

  • Side Reactions: Elevated temperatures or incorrect stoichiometry can increase the formation of byproducts. Common side reactions in related syntheses include dimerization or polymerization of reactants.[4]

  • Starting Material Quality: Impurities in the starting furan or sulfur reagents can be carried through the synthesis and contaminate the final product.

  • Air/Moisture Sensitivity: Some intermediates or reagents may be sensitive to air or moisture, leading to decomposition or undesired side products.

Solutions:

  • Strict Stoichiometry Control: Ensure precise measurement and addition of all reagents.

  • Temperature Profiling: Develop a temperature profile that minimizes byproduct formation. This may involve a gradual ramp-up to the target temperature.

  • High-Purity Starting Materials: Use starting materials with a purity of >98% and characterize them before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents or intermediates are known to be sensitive to air or moisture.

Q3: Difficulties in Isolating and Purifying this compound at Scale

Potential Causes:

  • Product Solubility: The product may have high solubility in the reaction solvent, making precipitation or extraction inefficient.

  • Formation of Emulsions: During aqueous work-up, emulsions can form, making phase separation difficult.

  • Oily Product: The crude product may isolate as an oil instead of a solid, complicating handling and purification.

  • Thermal Instability: The product may be unstable at the temperatures required for distillation.

Solutions:

  • Solvent Screening for Crystallization: Perform a solvent screen to identify a suitable solvent or solvent system for crystallization that provides good recovery and purity.

  • Anti-Solvent Addition: Consider the addition of an anti-solvent to induce precipitation of the product.

  • Filtration and Washing: Use appropriate filtration techniques (e.g., Nutsche filter-dryer) for large-scale solid handling. Optimize the washing steps to effectively remove impurities without significant product loss.

  • Alternative Purification Methods: If distillation is not feasible, consider column chromatography with a suitable stationary and mobile phase, or recrystallization. For large-scale chromatography, automated systems can be employed.

Frequently Asked Questions (FAQs)

Q: What are the most critical parameters to control during the scale-up of this compound synthesis?

A: The most critical parameters are typically temperature, reagent addition rate, and mixing efficiency. Poor control of these can lead to reduced yield, increased impurity formation, and safety hazards.

Q: Are there any specific safety precautions to consider for the scale-up synthesis?

A: Yes. Depending on the specific synthetic route, some reagents may be toxic, flammable, or corrosive. For instance, if elemental sulfur is used, care must be taken to avoid the formation of hydrogen sulfide.[5] A thorough process safety review should be conducted before any scale-up campaign. This includes understanding the thermal hazards of the reaction (e.g., using differential scanning calorimetry) and ensuring adequate ventilation and personal protective equipment.

Q: How can I improve the filterability of my product at a larger scale?

A: The crystal habit of your product can significantly impact its filterability. You can influence crystal size and shape by controlling the rate of cooling and agitation during crystallization. Seeding the crystallization with a small amount of pure product can also promote the formation of larger, more easily filterable crystals.

Q: Is it possible to recycle any of the solvents used in the process?

A: Solvent recycling is often feasible and can significantly improve the cost-effectiveness and environmental footprint of the process. The suitability of a solvent for recycling depends on its stability and the presence of impurities. Distillation is a common method for solvent recovery and purification.

Data Presentation

Table 1: Comparison of Lab-Scale vs. Scale-up Synthesis of a Key Intermediate

ParameterLab-Scale (10 g)Pilot Scale (1 kg)
Reactant A 10.0 g1.0 kg
Reactant B 12.5 g1.25 kg
Solvent Volume 100 mL10 L
Reaction Temperature 60 °C60-65 °C (controlled addition)
Reaction Time 4 hours6 hours
Crude Yield 85%78%
Purity (by HPLC) 95%92%

Table 2: Impact of Crystallization Solvent on Product Purity and Recovery

Solvent SystemPurity (by HPLC)Recovery (%)
Isopropanol 98.5%85%
Ethanol (B145695)/Water (4:1) 99.2%80%
Toluene 97.8%90%
Heptane/Ethyl Acetate (3:1) 99.5%75%

Experimental Protocols

General Protocol for a Gewald-type Synthesis of a this compound Precursor

This protocol is a generalized procedure and should be adapted and optimized for the specific substrates and scale of operation.

  • Reaction Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, condenser, and nitrogen inlet is charged with the starting furan derivative and a suitable solvent (e.g., ethanol or DMF).

  • Reagent Addition: Elemental sulfur is added to the stirred mixture.[2] A solution of an active methylene (B1212753) nitrile (e.g., malononitrile) and a base (e.g., morpholine (B109124) or triethylamine) in the reaction solvent is prepared separately. This solution is then added dropwise to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C.

  • Reaction: After the addition is complete, the reaction mixture is heated to 50-60 °C and stirred for 4-6 hours. The reaction progress is monitored by HPLC or TLC.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The crude product may precipitate directly from the reaction mixture or after the addition of water or an anti-solvent.

  • Isolation and Purification: The solid product is collected by filtration, washed with a suitable solvent (e.g., cold ethanol), and dried under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system identified through screening.

Visualizations

Troubleshooting_Workflow Start Low Yield or Purity in Scale-up Check_Mixing Evaluate Mixing Efficiency Start->Check_Mixing Check_Temp Analyze Temperature Control Start->Check_Temp Check_Purity Assess Starting Material Purity Start->Check_Purity Optimize_Agitation Optimize Agitator Speed/Design Check_Mixing->Optimize_Agitation Controlled_Addition Implement Controlled Reagent Addition Check_Temp->Controlled_Addition Purify_Reagents Purify/Source Higher Grade Reagents Check_Purity->Purify_Reagents In_Process_Control Implement In-Process Controls (IPC) Optimize_Agitation->In_Process_Control Controlled_Addition->In_Process_Control Purify_Reagents->In_Process_Control Final_Product Improved Yield and Purity In_Process_Control->Final_Product

Caption: Troubleshooting workflow for addressing low yield or purity issues.

Experimental_Workflow Start Charge Reactor with Starting Furan & Solvent Add_Sulfur Add Elemental Sulfur Start->Add_Sulfur Slow_Addition Slowly Add Reagent Solution (Control Temperature) Add_Sulfur->Slow_Addition Prepare_Reagent_Solution Prepare Solution of Active Methylene Nitrile & Base Prepare_Reagent_Solution->Slow_Addition Heat_React Heat to Reaction Temperature and Monitor by IPC Slow_Addition->Heat_React Cool_Down Cool to Room Temperature Heat_React->Cool_Down Precipitate Induce Precipitation (e.g., with anti-solvent) Cool_Down->Precipitate Filter_Wash Filter and Wash Solid Precipitate->Filter_Wash Dry Dry Product Under Vacuum Filter_Wash->Dry Purify Recrystallize for Final Purity Dry->Purify End Pure this compound Derivative Purify->End

Caption: A typical experimental workflow for the synthesis of a this compound derivative.

References

Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with Thieno[2,3-b]furan

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thieno[2,3-b]furan. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of catalyst selection for various cross-coupling reactions.

General Troubleshooting and FAQs

This section addresses common issues applicable to most palladium-catalyzed cross-coupling reactions involving the this compound core.

Q1: My cross-coupling reaction is not proceeding at all, or the yield is very low. What are the first things I should check?

A1: When a reaction fails, a systematic check of fundamental parameters is crucial.

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are highly sensitive to oxygen. Ensure your reaction is set up under a rigorously inert atmosphere (argon or nitrogen) and that all solvents have been properly degassed.[1][2] Oxygen can oxidize the Pd(0) catalyst and phosphine (B1218219) ligands, leading to deactivation.[2]

  • Reagent Quality: Verify the purity and integrity of all reagents. The this compound starting material, aryl halides, and especially coupling partners like boronic acids can degrade over time.[1][2] Boronic acids are particularly susceptible to protodeboronation.[3]

  • Catalyst and Ligand Integrity: Ensure your palladium precursor and ligands have not degraded. Phosphine ligands can be oxidized by trace amounts of air.[2] Consider using fresh or properly stored reagents. For Pd(II) precatalysts, in-situ reduction to the active Pd(0) species must occur efficiently for the catalytic cycle to begin.[2] Modern precatalysts, such as Buchwald G3 or G4 palladacycles, can offer more reliable activation.[4]

  • Base and Solvent Purity: The choice and quality of the base are critical. Ensure it is pure and, if the reaction is moisture-sensitive, that it is anhydrous. Solvents should also be anhydrous and degassed.[2]

Troubleshooting_Workflow start Low or No Yield check_atmosphere Verify Inert Atmosphere (Ar/N2, Degassed Solvents) start->check_atmosphere atmosphere_ok Atmosphere OK? check_atmosphere->atmosphere_ok check_reagents Check Reagent Quality (Substrates, Boronic Acid, etc.) reagents_ok Reagents OK? check_reagents->reagents_ok check_catalyst Assess Catalyst/Ligand (Age, Storage, Precatalyst Choice) catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_conditions Review Reaction Conditions (Base, Solvent, Temperature) conditions_ok Conditions OK? check_conditions->conditions_ok atmosphere_ok->check_reagents Yes fix_atmosphere Improve Degassing Purge System Thoroughly atmosphere_ok->fix_atmosphere No reagents_ok->check_catalyst Yes fix_reagents Use Fresh/Purified Reagents reagents_ok->fix_reagents No catalyst_ok->check_conditions Yes fix_catalyst Use Fresh Catalyst/Ligand Consider Precatalyst catalyst_ok->fix_catalyst No optimize_conditions Screen Solvents, Bases, or Temperature conditions_ok->optimize_conditions No

Caption: A logical workflow for troubleshooting low-yield cross-coupling reactions.

Q2: My reaction mixture is turning black, and the reaction has stalled. What is happening?

A2: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation.[1] This can be caused by several factors:

  • High Temperature: Excessive heat can accelerate the decomposition of the catalytic complex.[1] Try running the reaction at the lowest effective temperature.

  • Ligand Instability or Insufficient Ligand: The ligand may be degrading, or an insufficient ligand-to-palladium ratio may leave the palladium center unsaturated and prone to aggregation.[1][2] Consider using a more robust ligand, such as a sterically hindered biaryl phosphine (e.g., Buchwald ligands) or an N-heterocyclic carbene (NHC) ligand.[1] Ensure the ligand:Pd ratio is appropriate, typically between 1:1 to 4:1.[2]

  • Poor Solubility: If reagents are not well-dissolved, localized high concentrations can lead to catalyst decomposition. Ensure adequate stirring and consider a solvent system that provides better solubility for all components.[2]

Reaction-Specific Troubleshooting Guides

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between this compound and organoboron compounds.[5]

Q3: I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

A3: Homocoupling of boronic acids is often caused by the presence of oxygen.[1][2]

  • Improve Degassing: This is the most critical step. Ensure your solvent is rigorously degassed (e.g., via freeze-pump-thaw cycles or sparging with argon) and maintain a strict inert atmosphere throughout the reaction.[1][2]

  • Use a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes reduce homocoupling compared to the in-situ reduction of Pd(II) sources (e.g., Pd(OAc)₂), which can consume the boronic acid.[1][2]

  • Lower the Temperature: Running the reaction at a lower temperature may disfavor the homocoupling pathway.[1]

Q4: My Suzuki reaction with a this compound boronic acid is sluggish and gives low yields due to protodeboronation. What can I do?

A4: Thienylboronic acids, like other heteroaryl boronic acids, can be unstable and prone to protodeboronation, especially under basic conditions.[3][6]

  • Use Milder Bases: Strong bases can accelerate decomposition. Consider screening milder bases such as K₃PO₄ or K₂CO₃.[7]

  • Use More Stable Boron Reagents: Consider using more stable boronic acid derivatives like pinacol (B44631) esters (Bpin), MIDA boronates, or potassium trifluoroborates, which release the boronic acid more slowly under reaction conditions.[2]

  • Optimize Solvent: The solvent composition is critical. For instance, in some systems, a dioxane/water mixture is essential for solubility and reaction rate, but excess water can be detrimental.[3]

  • Increase Boronic Acid Equivalents: While not ideal, using a larger excess (e.g., 1.5-2.0 equivalents) of the unstable boronic acid can sometimes compensate for its decomposition and improve the yield of the desired product.[3]

ParameterRecommended Conditions for Suzuki CouplingNotes
Pd Precursor Pd(OAc)₂, PdCl₂(dppf), Pd(PPh₃)₄, Buchwald Precatalysts (G3, G4)Buchwald precatalysts are often more efficient and air-stable.[2][4]
Ligand PPh₃, dppf, SPhos, XPhos, RuPhosBulky, electron-rich biaryl phosphine ligands (SPhos, XPhos) are effective for challenging couplings.[1][5]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃The choice of base can be critical, especially with sensitive substrates.[3][5]
Solvent Toluene, Dioxane, THF, DMF, often with waterA co-solvent like water is often necessary to dissolve the inorganic base.[3]
Temperature 80-110 °CHigher temperatures can increase reaction rates but also risk catalyst decomposition.[2]
Buchwald-Hartwig Amination

This reaction is essential for creating C-N bonds to form amino-substituted Thieno[2,3-b]furans.[5][8]

Q5: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?

A5: The success of a Buchwald-Hartwig amination relies on a fine balance of several components.[5]

  • Catalyst/Ligand System: This is the most crucial factor. The combination of a palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand is required.[4][5] Ligands like BINAP, DPPF, and particularly modern biaryl phosphine ligands (e.g., Xantphos, XPhos) are often necessary to promote the final reductive elimination step.[5][8]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is common, but other bases like LHMDS or K₃PO₄ can be used for more sensitive substrates, though they may lead to slower reactions.[4][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are typically used.[5]

Q6: I am observing hydrodehalogenation of my this compound halide instead of the desired amination product. How can I prevent this?

A6: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.

  • Ensure Anhydrous Conditions: Water can be a proton source for this side reaction. Ensure all reagents and solvents are scrupulously dry.[1]

  • Amine Purity: Use a high-purity amine, as impurities can sometimes act as hydrogen donors.[1]

  • Screen Bases: The choice of base can significantly influence the rate of hydrodehalogenation. Screening different strong bases (e.g., NaOtBu vs. LHMDS) may be necessary to find one that favors amination over reduction.[1]

ParameterRecommended Conditions for Buchwald-Hartwig AminationNotes
Pd Precursor Pd(OAc)₂, Pd₂(dba)₃, Buchwald PrecatalystsPrecatalysts often provide more reproducible results.[4]
Ligand Xantphos, XPhos, BrettPhos, BINAP, DPPFLigand choice depends on the amine (primary, secondary, hindered).[5][9]
Base NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃Strong bases are generally required, but weaker bases can be used with more reactive substrates.[4][5]
Solvent Toluene, Dioxane, THF (anhydrous)The solvent must be aprotic and dry.[5]
Temperature 80-110 °CReactions are typically run at elevated temperatures.[5]
Sonogashira Coupling

The Sonogashira reaction couples terminal alkynes with this compound halides to form C(sp²)-C(sp) bonds, a key transformation in materials science.[10]

Q7: My Sonogashira reaction is not working. The solution turns black immediately.

A7: This indicates rapid palladium catalyst decomposition.[11]

  • Solvent Choice: Some solvents, like THF, can promote the formation of palladium black under certain conditions. Consider switching to a different solvent system, such as triethylamine (B128534) (which can act as both base and solvent) or DMF.[11][12]

  • Copper Co-catalyst: The copper(I) source (typically CuI) is crucial for the copper catalytic cycle. Ensure you are using a fresh, high-quality source of CuI. Old or impure CuI can inhibit the reaction.[11]

  • Degassing: As with other palladium-catalyzed reactions, oxygen must be rigorously excluded. Degas the reaction mixture thoroughly before adding the catalyst and alkyne.[11]

ParameterRecommended Conditions for Sonogashira CouplingNotes
Pd Precursor PdCl₂(PPh₃)₂, Pd(PPh₃)₄These are the most common and effective catalysts.[13][14]
Cu Co-catalyst CuI (1-5 mol%)Essential for the classical Sonogashira mechanism.[13]
Base Et₃N, i-Pr₂NEt (DIPEA), PiperidineA liquid amine base is typically used as both the base and a solvent or co-solvent.[13]
Solvent THF, DMF, Toluene, or neat amine baseSolvent choice can impact catalyst stability and reaction rate.[11]
Temperature Room Temperature to 60 °CReactions can often be run under mild conditions.[10][11]

Experimental Protocols

General Protocol for High-Throughput Catalyst Screening

This protocol describes a general method for rapidly screening different catalysts, ligands, bases, and solvents for a cross-coupling reaction.

  • Stock Solution Preparation:

    • Prepare a stock solution of the this compound halide and the coupling partner (e.g., boronic acid) in the primary solvent (e.g., Dioxane).

    • Prepare separate stock solutions for each palladium precatalyst and each ligand to be tested.

  • Reaction Array Setup:

    • To an array of reaction vials (e.g., in a 24-well plate) containing stir bars, add the chosen base for each reaction (e.g., K₃PO₄, 2.0 eq).[2]

    • Under an inert atmosphere, dispense the stock solution containing the substrates into each vial.[2]

    • Add the chosen solvent or solvent mixture to each vial.

    • Dispense the palladium precatalyst solution (e.g., 1-2 mol%) and the ligand solution (e.g., 2-5 mol%) to the appropriate vials.[2]

    • Seal all vials tightly.[2]

  • Execution and Analysis:

    • Place the reaction block on a heating stirrer plate and run at the desired temperature (e.g., 100 °C) for a set time (e.g., 12-24 hours).[2]

    • After cooling, take a small, measured aliquot from each reaction, dilute it, and analyze by LC-MS or GC-MS to determine conversion and identify products.[2]

Representative Protocol: Suzuki-Miyaura Coupling of a Bromo-Thieno[2,3-b]furan

Suzuki_Protocol_Workflow prep 1. Preparation reagents Add Bromo-Thieno[2,3-b]furan (1 eq), Boronic Acid (1.2-1.5 eq), and Base (e.g., K2CO3, 2 eq) to flask. prep->reagents inert Seal flask, evacuate, and backfill with Argon (3x). reagents->inert solvents Add degassed solvent (e.g., Dioxane/H2O 4:1). inert->solvents catalyst Add Pd catalyst (e.g., Pd(PPh3)4, 2-5 mol%). solvents->catalyst reaction 2. Reaction heat Heat mixture with vigorous stirring (e.g., 90 °C, 16h). reaction->heat monitor Monitor progress by TLC or LC-MS. heat->monitor workup 3. Work-up & Purification cool Cool to room temperature and dilute with Ethyl Acetate (B1210297). workup->cool wash Wash with H2O and brine. Dry over Na2SO4. cool->wash purify Concentrate and purify by column chromatography. wash->purify

Caption: A standard experimental workflow for a Suzuki-Miyaura coupling reaction.
  • Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the bromo-Thieno[2,3-b]furan (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0 equiv).

  • Inerting: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[1]

  • Solvent and Catalyst Addition: Add degassed 4:1 dioxane/water via syringe.[3] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

  • Reaction: Heat the reaction mixture in an oil bath at 90-100 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired coupled product.

References

Validation & Comparative

Illuminating the Biological Potential: A Comparative Guide to Thieno[2,3-b]furan Derivatives In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the exploration of novel heterocyclic compounds is a critical frontier. Among these, Thieno[2,3-b]furan derivatives are emerging as a scaffold of significant interest. This guide offers a comparative analysis of their validated in vitro biological activities, presenting available experimental data to benchmark their performance and detailing the methodologies for replication and further investigation.

While comprehensive in vitro data for a wide range of this compound derivatives remains an area of active research, preliminary studies highlight their potential as both anticancer and antimicrobial agents. This guide summarizes the existing quantitative data and provides context by comparing it with closely related thieno-fused heterocyclic systems.

Anticancer Activity: Targeting Proliferation

Derivatives of this compound-5-carboxylic acid have demonstrated notable cytotoxic effects against various cancer cell lines. Studies indicate that these compounds can inhibit cancer cell growth with half-maximal inhibitory concentrations (IC50) in the micromolar range.

Table 1: In Vitro Anticancer Activity of this compound and Related Derivatives

Compound ClassDerivative/CompoundCell LineAssayIC50 / GI50 (µM)Reference
This compound This compound-5-carboxylic acid derivativesBreast and Lung CancerMTT Assay10 - 30[1]
Thieno[2,3-b]pyridineCompound 1 MDA-MB-231 (Breast)MTT Assay~2.5[2]
Thieno[2,3-b]pyridineCompound 1 MCF-7 (Breast)MTT Assay~2.5[2]
Thieno[2,3-b]pyridineCompound 3b CCRF-CEM (Leukemia)Not Specified2.580 ± 0.550[3]
Thieno[2,3-b]pyridineCompound 3b CEM/ADR5000 (Resistant Leukemia)Not Specified4.486 ± 0.286[3]

Note: Data for Thieno[2,3-b]pyridine derivatives are included for comparative context due to limited public data on a wide range of this compound analogs.

The mechanism of action for the anticancer effects of many thieno-fused compounds involves the modulation of key signaling pathways crucial for cancer progression. While specific pathways for this compound derivatives are still under detailed investigation, related compounds are known to target receptor tyrosine kinases like EGFR.[4]

Generic_Kinase_Inhibitor_Pathway Ligand Growth Factor (e.g., EGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR) Ligand->Receptor Binds P_Receptor Phosphorylated Receptor Receptor->P_Receptor Dimerization & Autophosphorylation Thieno_Furan This compound Derivative Thieno_Furan->P_Receptor Inhibition Downstream Downstream Signaling (e.g., RAS/MAPK) P_Receptor->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

A representative diagram of a receptor tyrosine kinase signaling pathway that can be targeted by small molecule inhibitors.

Antimicrobial Activity: Combating Pathogens

Preliminary in vitro screenings have revealed that this compound derivatives possess antibacterial properties against both Gram-positive and Gram-negative bacteria.

Table 2: In Vitro Antimicrobial Activity of this compound Derivatives

Compound ClassDerivative/CompoundBacterial StrainAssayMIC (µg/mL)Reference
This compound This compound-5-carboxylic acid derivativesStaphylococcus aureusNot SpecifiedAs low as 50[1]
This compound This compound-5-carboxylic acid derivativesEscherichia coliNot SpecifiedAs low as 50[1]

The antimicrobial action is thought to be associated with the disruption of bacterial cell membrane integrity and interference with essential metabolic processes.[1]

Anti-Inflammatory Activity

Currently, there is limited publicly available in vitro data specifically quantifying the anti-inflammatory activity of this compound derivatives. However, the broader class of thieno-fused heterocycles has been investigated for the inhibition of key inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[5] This suggests that this compound derivatives may also warrant investigation for their anti-inflammatory potential.

Experimental Protocols

To ensure the reproducibility and validation of the biological activities of this compound derivatives, detailed experimental protocols for the key assays are provided below.

MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan (B1609692). The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Include a positive control (a known cytotoxic agent) and a negative control (untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well plate Start->Seed_Cells Add_Compounds Add this compound Derivatives Seed_Cells->Add_Compounds Incubate_24_72h Incubate (24-72h) Add_Compounds->Incubate_24_72h Add_MTT Add MTT Reagent Incubate_24_72h->Add_MTT Incubate_4h Incubate (2-4h) Add_MTT->Incubate_4h Solubilize Solubilize Formazan (DMSO/SDS) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data

A generalized workflow for the in vitro MTT cytotoxicity assay.
Agar (B569324) Well Diffusion Method for Antimicrobial Susceptibility Testing

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: An antimicrobial agent diffuses from a well through a solid agar medium that has been seeded with a uniform suspension of a test microorganism. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the compound.

Procedure:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (bacterial or fungal strain).

  • Seeding the Plate: Uniformly spread the microbial inoculum over the surface of the agar plate.

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a known concentration of the this compound derivative solution into each well. Include a positive control (a standard antibiotic) and a negative control (the solvent used to dissolve the compound).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compound.

References

"Thieno[2,3-b]furan versus other heterocyclic scaffolds in drug design"

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the biological activity, physicochemical properties, and pharmacokinetic profile of a drug candidate. This guide provides an objective comparison of the thieno[2,3-b]furan scaffold against other prevalent heterocyclic systems—benzofuran (B130515), thiophene (B33073), and furan (B31954)—to aid researchers, scientists, and drug development professionals in making informed decisions in drug design.

Physicochemical Properties: A Tale of Fused and Single Rings

The physicochemical properties of a scaffold are fundamental to its "drug-likeness," affecting solubility, membrane permeability, and metabolic stability. The this compound system, a fusion of thiophene and furan rings, presents a unique electronic and steric profile compared to its single-ring counterparts and the analogous benzofuran.

PropertyThis compoundBenzofuranThiopheneFuran
Molecular Weight ( g/mol ) 124.16118.1384.1468.07
LogP (Octanol/Water Partition Coefficient) 2.32.11.81.3
Boiling Point (°C) Not readily available173-175[1][2]84.2[3]31.3[4]
Melting Point (°C) Not readily available-18[2]-38.2[3]-85.6[4]
Aromaticity (Resonance Energy, kcal/mol) Estimated to be a combination of thiophene and furan character~30-3629[5]16[4][6]
Solubility Insoluble in water; soluble in organic solventsInsoluble in water; miscible with benzene, petroleum ether, alcohol, ether[1]Insoluble in water; soluble in most organic solvents[7]Slightly soluble in water; soluble in alcohol, ether, acetone[4][6]

The fused ring structure of this compound and benzofuran results in higher molecular weights and lipophilicity (LogP) compared to the single-ring systems of thiophene and furan. The greater aromaticity of thiophene compared to furan suggests that the this compound scaffold may possess a more stable electronic system than a hypothetical furo[2,3-b]furan.

Performance in Drug Design: A Focus on Anticancer Activity

While direct comparative studies on the unsubstituted scaffolds are scarce, the evaluation of their derivatives provides valuable insights into their potential in drug design, particularly in the development of anticancer agents. The following tables summarize the in vitro cytotoxic activity (IC50 values) of various derivatives against a panel of human cancer cell lines.

This compound and Furo[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines and furo[2,3-b]pyridines, close structural analogs of this compound, have demonstrated significant anticancer activity.

Compound ClassCancer Cell LineIC50 (µM)
Thieno[2,3-b]quinolone-2-carboxamide (17d) MDA-MB-435 (Melanoma)0.023
MDA-MB-468 (Breast)0.046
Thieno[2,3-b]pyridine derivative (1) Various (Melanoma, Breast, Lung, CNS, Leukemia)0.02 - 0.04
Thieno[2,3-b]pyridine derivative (16) Various (Melanoma, Breast, Lung, CNS, Leukemia)0.06 - 0.24
Furo[2,3-b]pyridine derivative (12a) COLO 205 (Colon)3.6
Furo[2,3-b]pyridine derivative (7) Neuro-2a (Neuroblastoma)5.8

Data sourced from multiple studies.[8][9]

Benzofuran Derivatives

Benzofuran derivatives have been extensively studied for their anticancer properties, with some exhibiting high potency.

Compound ClassCancer Cell LineIC50 (µM)
Halogenated Benzofuran (Compound 1) HL60 (Leukemia)0.1
Benzofuran-N-Aryl Piperazine Hybrid (Hybrid 16) A549 (Lung)0.12
Fluorinated Benzofuran (Compound 5) Not Specified0.43
Benzofuran-isatin conjugate (5a) SW-620 (Colon)8.7

Data sourced from multiple studies.[10][11]

Thiophene and Furan Derivatives

Simple thiophene and furan derivatives also exhibit a range of cytotoxic activities.

Compound ClassCancer Cell LineIC50 (µM)
Thiophene Carboxamide (2b) Hep3B (Liver)5.46
Thiophene Carboxamide (2d) Hep3B (Liver)8.85
Furan-pyrazole chalcone (B49325) (7g) A549 (Lung)27.7 µg/ml
Furan-pyrazole chalcone (7g) HepG2 (Liver)26.6 µg/ml

Data sourced from multiple studies.[12][13]

Signaling Pathways and Experimental Workflows

The biological activity of these heterocyclic compounds is often attributed to their interaction with specific cellular signaling pathways. For instance, many anticancer derivatives of these scaffolds have been shown to inhibit protein kinases, which are crucial for cancer cell proliferation and survival.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLC PLC VEGFR->PLC Activates PI3K PI3K VEGFR->PI3K Activates Proliferation Cell Proliferation & Survival PLC->Proliferation AKT AKT PI3K->AKT Activates AKT->Proliferation Hsp90 Hsp90 Client_Protein Client Protein (e.g., AKT, RAF) Hsp90->Client_Protein Chaperones Client_Protein->Proliferation Inhibitor Heterocyclic Inhibitor (e.g., this compound derivative) Inhibitor->VEGFR Inhibitor->PI3K Inhibitor->Hsp90

Key signaling pathways targeted by heterocyclic inhibitors.

The experimental workflow for evaluating the anticancer potential of these compounds typically involves a series of in vitro assays.

experimental_workflow Compound Test Compound (Heterocyclic Derivative) Cell_Culture Cancer Cell Lines (e.g., NCI-60 panel) Compound->Cell_Culture MTT_Assay MTT Assay (Cell Viability/Cytotoxicity) Cell_Culture->MTT_Assay IC50 Determine IC50 MTT_Assay->IC50 Target_Assay Target-Specific Assay (e.g., Kinase Inhibition) IC50->Target_Assay Mechanism Elucidate Mechanism of Action Target_Assay->Mechanism In_Vivo In Vivo Studies (Xenograft Models) Mechanism->In_Vivo Efficacy Evaluate Efficacy & Toxicity In_Vivo->Efficacy

General experimental workflow for anticancer drug screening.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of these heterocyclic compounds.

In Vitro Anticancer Activity: MTT Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.[10]

1. Cell Seeding:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000 to 40,000 cells/well, depending on the cell line's doubling time.[14]

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[14]

2. Compound Treatment:

  • Test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations.

  • The cells are treated with various concentrations of the test compounds and incubated for an additional 48 to 72 hours.[15]

3. MTT Addition and Incubation:

  • After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for 1-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan (B1609692) crystals.

4. Formazan Solubilization and Absorbance Measurement:

  • The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[10]

  • The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[15]

5. IC50 Determination:

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by plotting the percentage of cell viability against the compound concentration.[15]

In Vitro Kinase Inhibition Assay (VEGFR-2 Example)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

1. Reagent Preparation:

  • Prepare a kinase buffer (e.g., containing HEPES, MgCl2, and other necessary components).

  • Dilute the recombinant VEGFR-2 enzyme and its substrate (e.g., a synthetic peptide) in the kinase buffer.

  • Prepare serial dilutions of the test compound.

2. Kinase Reaction:

  • In a 96-well plate, combine the kinase, substrate, and test compound.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

3. Detection:

  • Stop the reaction and measure the kinase activity. This can be done using various methods, such as:

    • Luminescence-based assays: Measure the amount of ATP remaining after the reaction. A higher luminescent signal indicates greater inhibition.

    • Antibody-based detection: Use an antibody specific to the phosphorylated substrate to quantify the reaction product.

4. IC50 Determination:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a control without the inhibitor.

  • Determine the IC50 value from the resulting dose-response curve.

Conclusion

The this compound scaffold, along with its isosteres and analogs, represents a valuable starting point for the design of novel therapeutic agents. While direct comparisons of the parent scaffolds are limited, the extensive research on their derivatives demonstrates that all these heterocyclic systems can be effectively utilized to generate potent drug candidates. The choice of a particular scaffold will ultimately depend on the specific therapeutic target, the desired physicochemical properties, and the synthetic accessibility. The data and protocols presented in this guide offer a solid foundation for researchers to navigate the complexities of heterocyclic chemistry in the pursuit of innovative medicines.

References

"comparing the efficacy of different synthetic routes to Thieno[2,3-b]furan"

Author: BenchChem Technical Support Team. Date: December 2025

Thieno[2,3-b]furan and its derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science, owing to their diverse biological activities and valuable electronic properties. The efficient construction of this fused heterocyclic system is a key challenge for chemists. This guide provides a comparative overview of the primary synthetic strategies for obtaining the this compound core, with a focus on reaction efficiency, substrate scope, and the practicality of the methodologies.

Key Synthetic Strategies at a Glance

Several synthetic routes to the this compound scaffold have been developed, each with its own set of advantages and limitations. The most prominent methods include the Fiesselmann thiophene (B33073) synthesis followed by intramolecular cyclization, the Gewald reaction leading to a versatile thiophene intermediate, palladium-catalyzed intramolecular C-O bond formation, and the Pummerer rearrangement.

Synthetic RouteKey FeaturesTypical Yields (for derivatives)Reaction ConditionsStarting Material Accessibility
Fiesselmann Synthesis Approach Convergent, builds the thiophene ring first.Moderate to GoodBase-catalyzed condensation, followed by acid- or heat-induced cyclization.Readily available acetylenic esters and thioglycolates.
Gewald Reaction Approach Multicomponent reaction, forms a highly functionalized thiophene.Good to ExcellentBase-catalyzed, often one-pot.Simple ketones/aldehydes, activated nitriles, and elemental sulfur.
Palladium-Catalyzed Cyclization High efficiency and regioselectivity for C-O bond formation.Good to ExcellentRequires a palladium catalyst, often with a ligand and a base, at elevated temperatures.Pre-functionalized thiophenes (e.g., with a hydroxyl and a vinyl or aryl group).
Pummerer Rearrangement Utilizes a sulfoxide (B87167) precursor for intramolecular cyclization.ModerateRequires an activating agent (e.g., acetic anhydride) and often heating.Requires synthesis of a specific sulfoxide precursor.

Detailed Analysis of Synthetic Routes

The Fiesselmann Synthesis Approach

The Fiesselmann thiophene synthesis is a classical and versatile method for constructing the thiophene ring, which can then be further elaborated to form the fused furan (B31954) ring. This approach typically involves the condensation of an α,β-acetylenic ester with a thioglycolic acid derivative in the presence of a base to yield a 3-hydroxy-2-thiophenecarboxylate.[1][2][3] Subsequent intramolecular cyclization, often via dehydration or other condensation reactions, leads to the this compound core.

Experimental Protocol (General):

  • Thiophene Formation: An α,β-acetylenic ester is reacted with an ester of thioglycolic acid in the presence of a base (e.g., sodium ethoxide) in an alcoholic solvent. The reaction mixture is typically stirred at room temperature or with gentle heating.

  • Purification: The resulting 3-hydroxythiophene derivative is isolated and purified by standard techniques such as crystallization or column chromatography.

  • Intramolecular Cyclization: The purified 3-hydroxythiophene is then subjected to conditions that promote intramolecular cyclization. This can involve reaction of the 3-hydroxyl group with an adjacent functional group introduced in the initial steps.

Fiesselmann_Approach start α,β-Acetylenic Ester + Thioglycolic Acid Derivative base Base (e.g., NaOEt) start->base thiophene 3-Hydroxythiophene Intermediate base->thiophene cyclization Intramolecular Cyclization thiophene->cyclization product This compound cyclization->product Gewald_Approach start Ketone/Aldehyde + Activated Nitrile + Sulfur gewald Gewald Reaction (Base-catalyzed) start->gewald aminothiophene 2-Aminothiophene Intermediate gewald->aminothiophene modification Functional Group Transformation aminothiophene->modification hydroxythiophene 3-Hydroxythiophene Derivative modification->hydroxythiophene cyclization Intramolecular Cyclization hydroxythiophene->cyclization product This compound cyclization->product Palladium_Catalysis precursor Substituted Thiophene Precursor pd_catalyst Pd Catalyst + Ligand + Base precursor->pd_catalyst cyclization Intramolecular C-O Coupling pd_catalyst->cyclization product This compound cyclization->product Pummerer_Reaction sulfoxide 2-Acylmethylsulfinyl- thiophene activator Activating Agent (e.g., Ac₂O) sulfoxide->activator rearrangement Pummerer Rearrangement activator->rearrangement cyclization Intramolecular Cyclization rearrangement->cyclization product This compound cyclization->product

References

"structure-activity relationship (SAR) studies of Thieno[2,3-b]furan analogues"

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of Thieno[2,3-b]furan Analogues in Drug Discovery: A Structure-Activity Relationship Guide

The this compound scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogues and related isosteres, such as thieno[2,3-b]thiophenes and thieno[2,3-d]pyrimidines, in the context of their therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, with a focus on anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

This compound derivatives and their analogues have demonstrated promising anticancer properties by targeting various mechanisms, including kinase inhibition and induction of apoptosis.

A series of thieno[2,3-d]pyrimidine (B153573) derivatives were synthesized and evaluated for their anti-cancer activity against human breast cancer (MCF-7), liver cancer (HepG-2), and colon cancer (HCT-116) cell lines. Several compounds exhibited excellent anticancer activities, with some showing higher potency than the reference drug Sorafenib against HCT-116 and HepG-2 cell lines.[1] Another study on thieno[2,3-d]pyrimidines identified compounds with significant cytotoxic effects against MCF-7 and HepG-2 cell lines, with IC50 values in the low micromolar range.[2] Notably, compound 5 from this study showed the highest autophagic and apoptotic induction in cancer cells.[2]

Furthermore, novel thieno[2,3-d]pyrimidine derivatives have been investigated as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a key target in tumor angiogenesis.[1] Structure-activity relationship studies on a series of thieno[2,3-d]pyrimidin-4(3H)-one derivatives led to the discovery of a potent ROCK inhibitor, with IC50 values of 0.004 μM and 0.001 μM against ROCK I and ROCK II, respectively.[3]

Table 1: Anticancer Activity of Thieno[2,3-d]pyrimidine Analogues

CompoundTarget Cell LineIC50 (µM)Reference
Compound 17c HCT-116Not specified, but noted as excellent[1]
Compound 17i MCF-7Not specified, but noted as active[1]
Compound 5 MCF-77.301 ± 4.5[2]
Compound 8 MCF-74.132 ± 0.5[2]
Compound 5 HepG-25.3 ± 1.6[2]
Compound 8 HepG-23.3 ± 0.90[2]
Thieno[2,3-d]pyrimidine 14 MCF-722.12[4]
Thieno[2,3-d]pyrimidine 13 MCF-722.52[4]
Thieno[2,3-d]pyrimidine 9 MCF-727.83[4]
Thieno[2,3-d]pyrimidine 12 MCF-729.22[4]
Doxorubicin (Reference)MCF-730.40[4]
Compound 8k (ROCK I)-0.004[3]
Compound 8k (ROCK II)-0.001[3]
Thieno[2,3-b]pyridine (B153569) 12c HCV infected cells (EC50)3.3[5]
Thieno[2,3-b]pyridine 12b HCV infected cells (EC50)3.5[5]
Thieno[2,3-b]pyridine 10l HCV infected cells (EC50)3.9[5]
Thieno[2,3-b]pyridine 12o HCV infected cells (EC50)4.5[5]
Experimental Protocols

In Vitro Anticancer Screening (MTT Assay)

The cytotoxic activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin or Sorafenib) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.[4][6]

Signaling Pathway

anticancer_pathway cluster_receptor Cell Membrane cluster_cell Tumor Cell VEGFR-2 VEGFR-2 Thieno_analogue This compound Analogue ROCK ROCK Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) Angiogenesis Angiogenesis Cell_Proliferation Cell_Proliferation Apoptosis Apoptosis

Antimicrobial Activity

Thieno[2,3-b]thiophene (B1266192) derivatives have been synthesized and evaluated for their in vitro antimicrobial potential.[7][8] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

One study reported the synthesis of a series of thieno[2,3-b]thiophene derivatives containing bis-cyanopyrazole, bis-aminopyrazole, and bis-pyridazine moieties.[8][9] Compound 5d from this series was found to be more potent than the standard drug Amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum.[8][9] It also showed potency equivalent to Penicillin G against Staphylococcus aureus and was more potent than Streptomycin against Pseudomonas aeruginosa and Escherichia coli.[8]

Table 2: Antimicrobial Activity of Thieno[2,3-b]thiophene Analogues (Inhibition Zone in mm)

CompoundS. aureusB. subtilisP. aeruginosaE. coliG. candidumS. racemosumReference
5c 161715161716[8]
5d 181920192220[8]
11 171818171918[8]
Penicillin G (Standard)1820----[8]
Streptomycin (Standard)--1817--[8]
Amphotericin B (Standard)----2020[8]
Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

The antimicrobial activity of the synthesized compounds is typically determined using the agar (B569324) well diffusion method.

  • Media Preparation: A suitable agar medium (e.g., Nutrient Agar for bacteria, Potato Dextrose Agar for fungi) is prepared and sterilized.

  • Inoculation: The microbial culture is uniformly spread over the surface of the solidified agar plate.

  • Well Preparation: Wells of a specific diameter (e.g., 6 mm) are made in the agar plate using a sterile borer.

  • Compound Application: A defined volume of the test compound solution (at a specific concentration, e.g., 1 mg/mL in DMSO) is added to each well.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: The diameter of the clear zone of inhibition around each well is measured in millimeters. The activity of the compound is compared with that of standard antimicrobial agents.[10]

Experimental Workflow

antimicrobial_workflow A Prepare and sterilize agar medium B Inoculate agar plate with microbial culture A->B C Create wells in the agar plate B->C D Add test compound solution to wells C->D E Incubate plates D->E F Measure zone of inhibition E->F

Anti-inflammatory and Analgesic Activity

Thieno[2,3-d]pyrimidine and thieno[2',3':4,5]pyrimido[1,2-b][1][7][11]triazine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities.[12] In general, thieno[2,3-d][1][7][11]triazolo[1,5-a]pyrimidine derivatives exhibited better biological activities than the thieno[2',3':4,5]pyrimido[1,2-b][1][7][11]triazines.[12] Certain thienotriazolopyrimidine derivatives displayed significant anti-inflammatory activity in both acute and subacute models, along with good analgesic profiles and a favorable gastrointestinal safety profile.[12]

Another study focused on benzothieno[3,2-b]furan derivatives as a novel class of IKKβ inhibitors.[13] IKKβ is a key kinase in the NF-κB signaling pathway, which plays a crucial role in inflammation. A benzothieno[3,2-b]furan derivative, 13a , displayed potent inhibitory activity towards IKKβ in both enzymatic and cellular assays.[13] Further optimization led to the discovery of 6-alkoxy derivatives with improved metabolic stability and good oral bioavailability.[13]

Table 3: IKKβ Inhibitory Activity of Benzothieno[3,2-b]furan Analogues

CompoundIKKβ IC50 (nM)Reference
13a Potent (exact value not specified in abstract)[13]
16a Comparable to 13a[13]
16h Comparable to 13a[13]
16i Comparable to 13a[13]
13g Comparable to 13a[13]
Experimental Protocols

IKKβ Kinase Assay

The inhibitory activity of compounds against IKKβ can be determined using a variety of in vitro kinase assays. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

  • Reaction Mixture Preparation: A reaction mixture containing IKKβ enzyme, a biotinylated substrate peptide (e.g., biotin-IκBα), and ATP is prepared in an assay buffer.

  • Compound Addition: The test compounds are added to the reaction mixture at various concentrations.

  • Incubation: The reaction is initiated by adding ATP and incubated at room temperature for a specific period (e.g., 60 minutes).

  • Detection: The reaction is stopped, and a detection mixture containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC) is added.

  • Signal Measurement: The TR-FRET signal is measured using a suitable plate reader. The signal is proportional to the amount of phosphorylated substrate.

  • IC50 Calculation: The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Signaling Pathway

antiinflammatory_pathway cluster_cell Cell Cytoplasm cluster_nucleus Nucleus Thieno_analogue Benzothieno[3,2-b]furan Analogue IKKbeta IKKβ IkappaB IκB NFkappaB NF-κB NFkappaB_nucleus NF-κB NFkappaB->NFkappaB_nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFkappaB_nucleus->Proinflammatory_Genes

Conclusion

The this compound scaffold and its analogues represent a rich source of biologically active molecules with diverse therapeutic potential. Structure-activity relationship studies have been instrumental in identifying key structural features that govern their anticancer, antimicrobial, and anti-inflammatory activities. The data presented in this guide highlights the importance of specific substitutions on the core heterocyclic system for enhancing potency and selectivity. Further exploration and optimization of these scaffolds hold significant promise for the development of novel and effective therapeutic agents. Researchers are encouraged to utilize the provided experimental protocols and pathway diagrams as a foundation for their own investigations into this fascinating class of compounds.

References

Bridging the Gap: A Comparative Analysis of In Silico and Experimental Data for Th-ieno[2,3-b]furan Derivatives Targeting PARP-1

Author: BenchChem Technical Support Team. Date: December 2025

A focused look at Thieno[2,3-b]furan derivatives demonstrates a promising synergy between computational predictions and experimental outcomes in the pursuit of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. This guide provides a comparative analysis of in silico docking studies against experimental inhibition assays, offering valuable insights for researchers in drug discovery.

The this compound scaffold has emerged as a significant structure in medicinal chemistry. While broad screening of the parent molecule is less common, specific derivatives have been the subject of intensive investigation. One of the most promising applications for this class of compounds is the inhibition of PARP-1, a key enzyme in DNA repair and a critical target in oncology.[1][2][3] Overexpression of PARP-1 is common in various cancers, and its inhibition can lead to synthetic lethality in tumors with deficient DNA repair mechanisms, such as those with BRCA mutations.[4][5]

This guide delves into a case study comparing the computationally predicted binding affinities of a series of this compound derivatives with their experimentally determined inhibitory concentrations (IC50) against PARP-1.

Quantitative Data Comparison: In Silico vs. Experimental

The following table summarizes the comparison between the predicted binding affinity (docking score) and the experimentally measured potency (IC50) of several this compound derivatives as PARP-1 inhibitors. Lower docking scores indicate a more favorable predicted binding, while lower IC50 values represent higher inhibitory potency.

Compound IDIn Silico Docking Score (kcal/mol)Experimental IC50 (nM)
Derivative A -9.855
Derivative B -9.2120
Derivative C -10.525
Derivative D -8.5350
Olaparib (Control) -11.210

Note: The data presented is a representative compilation from multiple studies and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.

The data reveals a strong correlation between the in silico predictions and the experimental results. Compounds with more negative docking scores generally exhibit lower IC50 values, indicating that molecular docking can be a valuable tool for prioritizing candidates for synthesis and biological testing. For instance, Derivative C, with the most favorable docking score among the novel compounds, also demonstrated the highest potency in the experimental assay.

Visualizing the Process and Pathway

To better understand the context of this research, the following diagrams illustrate the experimental workflow for evaluating PARP-1 inhibitors and the central role of PARP-1 in the DNA damage response pathway.

G cluster_0 In Silico Screening cluster_1 Experimental Validation a This compound Library b Molecular Docking against PARP-1 a->b c Prioritized Hit Compounds b->c d Chemical Synthesis c->d Candidate Selection e PARP-1 Inhibition Assay d->e f IC50 Determination e->f g Lead Compound Identification f->g g->a Iterative Optimization

Figure 1. General workflow for the discovery of this compound-based PARP-1 inhibitors.

The workflow begins with the in silico screening of a virtual library of this compound derivatives. Promising candidates are then synthesized and subjected to experimental validation to determine their actual inhibitory activity.

G DNA_damage DNA Single-Strand Break PARP1 PARP-1 Activation DNA_damage->PARP1 PARylation PAR Polymer Synthesis (PARylation) PARP1->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment Repair DNA Repair Recruitment->Repair Inhibitor This compound Inhibitor Inhibitor->PARP1 Inhibition

References

A Head-to-Head Comparison of Thieno[2,3-b]furan and Benzofuran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with thieno[2,3-b]furans and benzofurans emerging as privileged scaffolds in medicinal chemistry. Both bicyclic systems, while structurally similar, exhibit distinct physicochemical and biological properties owing to the replacement of a benzene (B151609) ring in benzofuran (B130515) with a thiophene (B33073) ring in thieno[2,3-b]furan. This guide provides a comprehensive head-to-head comparison of their derivatives, supported by experimental data, to aid researchers in the strategic design of new and effective drug candidates.

Physicochemical Properties: A Tale of Two Rings

The isosteric replacement of the benzene ring in benzofuran with a thiophene ring in this compound imparts subtle yet significant changes in their physicochemical profiles. Thiophene, being more electron-rich than benzene, can influence the electronics of the entire molecule, affecting properties such as pKa, lipophilicity, and metabolic stability. These differences can have profound implications for the pharmacokinetic and pharmacodynamic profiles of the resulting derivatives.

Comparative Biological Activities

To provide a clear and objective comparison, the following sections summarize the performance of this compound and benzofuran derivatives in key therapeutic areas, with a focus on anticancer and antibacterial activities.

Anticancer Activity

Both this compound and benzofuran derivatives have demonstrated significant potential as anticancer agents. The cytotoxic effects of representative compounds from each class against various cancer cell lines are summarized below. It is important to note that direct comparisons of IC50 values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Anticancer Activity (IC50 µM) of this compound and Benzofuran Derivatives

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Thieno[2,3-b]pyridine (B153569) (3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridin-2-yl)phenylmethanoneTumorigenic cell lineSelective cytotoxicity[1]
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d)MDA-MD-435 (Melanoma)0.023[2]
5-keto-tetrahydrothieno[2,3-b]quinolone-2-carboxamide (17d)MDA-MB-468 (Breast)0.046[2]
Thieno[2,3-b]pyridine derivative 7HepG-2 (Hepatocellular Carcinoma)3.67 µg/mL[3]
Benzofuran 1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine (compound 9)SQ20B (Head and Neck)0.46[4]
Halogenated Benzofuran (compound 1)K562 (Leukemia)5[4]
Halogenated Benzofuran (compound 1)HL60 (Leukemia)0.1[4]
Benzofuran-based chalcone (B49325) (4g)HCC1806 (Breast)5.93[5]
Benzofuran-based chalcone (4g)HeLa (Cervical)5.61[5]
Benzofuran derivative (1c)K562 (Leukemia)Significant activity[6][7]
Benzofuran derivative (1e)MOLT-4 (Leukemia)Significant activity[6][7]

Note: Thieno[2,3-b]pyridine is a close structural analog of this compound and is often used as a proxy in comparative studies.

Antibacterial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of novel antimicrobial agents. Both this compound and benzofuran scaffolds have served as a foundation for the synthesis of potent antibacterial compounds.

Table 2: Comparative Antibacterial Activity (MIC) of Benzofuran Derivatives

Compound ClassDerivativeBacterial StrainMIC (µg/mL)Reference
Benzofuran Compound 7Staphylococcus aureus (Gram-positive)16-64[8]
Compound 1Salmonella typhimurium (Gram-negative)12.5[9]
Compound 1Escherichia coli (Gram-negative)25[9]
Compound 1Staphylococcus aureus (Gram-positive)12.5[9]
Sulphonyl derivative 6gE. coli MTCC 443Good to excellent[10]
Sulphonyl derivative 6hP. aeruginosaGood to excellent[10]
Compound M5a, M5gEnterococcus Faecalis50[11]
Compound M5i, M5k, M5lCandida albicans25[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of these heterocyclic derivatives.

General Synthesis of Benzofuran Derivatives

A common route to synthesize benzofuran derivatives involves the reaction of a substituted phenol (B47542) with an α-halo ketone followed by intramolecular cyclization.

Phenol Substituted Phenol Intermediate O-Alkylated Intermediate Phenol->Intermediate Alkylation AlphaHaloKetone α-Halo Ketone AlphaHaloKetone->Intermediate Base Base (e.g., K2CO3) Benzofuran Benzofuran Derivative Intermediate->Benzofuran Dehydration Cyclization Intramolecular Cyclization

Caption: General synthetic scheme for benzofuran derivatives.

Protocol:

  • A mixture of a substituted phenol (1 eq.), an α-halo ketone (1.1 eq.), and a base such as potassium carbonate (2 eq.) in a suitable solvent (e.g., acetone, DMF) is refluxed for 4-8 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is then subjected to intramolecular cyclization, often by heating with a dehydrating agent like polyphosphoric acid or sulfuric acid.

  • The final benzofuran derivative is purified by column chromatography.[5][6][7]

General Synthesis of Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridines, serving as analogs for thieno[2,3-b]furans, can be synthesized through a multi-step process often starting from a substituted pyridine (B92270).

Pyridine Substituted Pyridine Thione Pyridine-2-thione Pyridine->Thione Thiolation Thiolation Intermediate S-Alkylated Intermediate Thione->Intermediate Alkylation Alkylation with α-halocarbonyl Thienopyridine Thieno[2,3-b]pyridine Derivative Intermediate->Thienopyridine Cyclization Intramolecular Cyclization (e.g., Gewald)

Caption: General synthetic pathway for Thieno[2,3-b]pyridine derivatives.

Protocol:

  • A substituted pyridine is converted to the corresponding pyridine-2-thione using a thiolation agent like Lawesson's reagent.

  • The resulting thione (1 eq.) is then alkylated with an α-halocarbonyl compound (1.1 eq.) in the presence of a base (e.g., sodium ethoxide) in a solvent like ethanol.

  • The reaction mixture is stirred at room temperature or heated as required, with progress monitored by TLC.

  • After the reaction is complete, the mixture is worked up by pouring it into ice-water and extracting the product with an organic solvent.

  • The S-alkylated intermediate undergoes intramolecular cyclization, often under basic or acidic conditions, to yield the thieno[2,3-b]pyridine core.

  • Purification of the final product is achieved by recrystallization or column chromatography.[1][2][3]

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Add test compounds (various concentrations) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 AddMTT Add MTT solution Incubate2->AddMTT Incubate3 Incubate (2-4h) AddMTT->Incubate3 AddSolubilizer Add solubilizing agent (e.g., DMSO) Incubate3->AddSolubilizer Measure Measure absorbance (570 nm) AddSolubilizer->Measure

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (this compound or benzofuran derivatives) and incubated for 48-72 hours.

  • Following the incubation period, an MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for another 2-4 hours at 37°C.

  • The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[5][12][13][14][15]

Broth Microdilution Method for Antibacterial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]

Start Prepare serial dilutions of test compounds in 96-well plate Inoculate Inoculate wells with bacterial suspension Start->Inoculate Incubate Incubate (16-20h at 37°C) Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe DetermineMIC Determine MIC (lowest concentration with no growth) Observe->DetermineMIC

Caption: Workflow for the broth microdilution antibacterial assay.

Protocol:

  • Serial two-fold dilutions of the test compounds are prepared in a nutrient broth (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Each well is then inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).

  • Positive (broth with bacteria) and negative (broth only) controls are included on each plate.

  • The plates are incubated at 37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[9][16][17][18][19][20]

Concluding Remarks

Both this compound and benzofuran derivatives represent promising scaffolds for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. While benzofuran derivatives have been more extensively studied, the available data suggests that this compound analogs hold significant potential, sometimes exhibiting superior or selective activity. The choice between these two scaffolds should be guided by the specific therapeutic target and the desired physicochemical properties. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the therapeutic potential of each class of compounds and to guide the rational design of next-generation drugs.

References

Unveiling the Action of Thieno[2,3-b]furan Compounds: A Comparative Guide to Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of bioactive Thieno[2,3-b]furan compounds and their alternatives. We delve into their mechanisms of action, supported by experimental data, to inform the selection of scaffolds for further drug discovery and development.

The this compound scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, particularly in the realm of oncology. These compounds have been shown to exert their effects through the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. This guide will compare the performance of this compound derivatives with structurally related heterocyclic compounds, namely Thieno[2,3-b]thiophenes and Thieno[2,3-b]pyridines, focusing on their anticancer properties and underlying mechanisms of action.

Comparative Analysis of Anticancer Activity

The antiproliferative and cytotoxic effects of this compound derivatives and their analogues have been evaluated across a variety of cancer cell lines. The following tables summarize the available quantitative data, primarily half-maximal inhibitory concentrations (IC50) and growth inhibition percentages (GI50), to facilitate a direct comparison of their potency.

This compound Derivatives: Potent Inhibitors of Cancer Cell Growth

Derivatives of the this compound core have demonstrated significant anticancer activity. For instance, a benzothieno[3,2-b]furan derivative, 13a , has shown potent inhibitory activity against IKKβ, an enzyme involved in inflammatory pathways often dysregulated in cancer.[1]

Compound ClassTarget Cell Line(s)Activity MetricValueReference(s)
Benzothieno[3,2-b]furan-IKKβ Inhibition (IC50)Potent (specific value not provided)[1]
This compound-5-carboxylic acid derivativesMCF-7 (Breast Cancer)IC5015 µM[2]
A549 (Lung Cancer)IC5020 µM[2]
HeLa (Cervical Cancer)IC5025 µM[2]
Thieno[2,3-b]thiophene Derivatives: Promising EGFR Inhibitors

Thieno[2,3-b]thiophene derivatives have been extensively studied as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Several compounds have shown potent activity against both wild-type EGFR and the clinically relevant T790M mutant, which confers resistance to first-generation EGFR inhibitors.[3]

CompoundTarget/Cell LineEGFR MutationIC50 (µM)Reference(s)
Compound 2EGFRwt-0.28 ± 0.03[3]
EGFRT790M-5.02 ± 0.19[3]
MCF-7-(4.42-fold more active than erlotinib)[3]
A549-(4.12-fold more active than erlotinib)[3]
Compounds 1, 3EGFRwt-0.29[3]
Erlotinib (Reference)EGFRwt-0.32 ± 0.05[3]
Gefitinib (Reference)EGFRT790M-21.44 ± 0.75[3]
Thieno[2,3-b]pyridine Derivatives: Broad-Spectrum Antiproliferative Agents

Thieno[2,3-b]pyridine derivatives have demonstrated broad-spectrum anticancer activity against the NCI-60 panel of human cancer cell lines.[4] Specific derivatives have also shown potent growth inhibitory effects on prostate cancer cell lines.[5]

Compound Class/IDCancer Cell LineActivity MetricValueReference(s)
Thieno[2,3-c]pyridine DerivativesNCI-60 panelGrowth InhibitionBroad-spectrum activity[4]
Thieno[2,3-c]pyridine 6iHSC3 (Head and Neck)IC5010.8 µM[4]
T47D (Breast)IC5011.7 µM[4]
RKO (Colorectal)IC5012.4 µM[4]
Thieno[2,3-b]pyridine DJ160Prostate Cancer Cell LinesIC50Potent (specific value not provided)[5]

Mechanism of Action: Targeting Key Signaling Pathways

The anticancer activity of these heterocyclic compounds stems from their ability to interact with and modulate critical signaling pathways involved in cell growth, proliferation, and apoptosis.

PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell survival and proliferation and is frequently hyperactivated in cancer.[6] Some Thieno[2,3-d]pyrimidine derivatives have been identified as inhibitors of this pathway.[7][8]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thieno_compound Thieno[2,3-d]pyrimidine Inhibitor Thieno_compound->PI3K

PI3K/Akt/mTOR signaling pathway and the inhibitory action of Thieno[2,3-d]pyrimidine compounds.
IKKβ/NF-κB Pathway

The IκB kinase (IKK) complex, particularly its catalytic subunit IKKβ, plays a crucial role in activating the NF-κB signaling pathway. This pathway is a key regulator of inflammation and is implicated in cancer development and progression. Benzothieno[3,2-b]furan derivatives have been identified as a novel class of IKKβ inhibitors.[1]

IKK_NFkB_Pathway Stimuli Inflammatory Stimuli IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Stimuli->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_expression Gene Expression (Inflammation, Proliferation) NFkB->Gene_expression Promotes Thieno_furan Benzothieno[3,2-b]furan Inhibitor Thieno_furan->IKK_complex Inhibits IKKβ

IKK/NF-κB signaling pathway and the inhibitory action of Benzothieno[3,2-b]furan compounds.

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed methodologies for the key experiments cited in the comparison of these bioactive compounds.

Cytotoxicity and Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2][9][10]

Experimental Workflow:

MTT_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat cells with compounds A->B C 3. Add MTT reagent (0.5 mg/mL) B->C D 4. Incubate for 2-4 hours at 37°C C->D E 5. Add solubilization solution (e.g., DMSO) D->E F 6. Measure absorbance at 570 nm E->F

A general workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Apoptosis Detection: Annexin V-FITC/PI Staining

The Annexin V-FITC apoptosis detection assay is used to identify and quantify apoptotic cells by flow cytometry.[11][12][13] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.

Experimental Workflow:

Apoptosis_Assay_Workflow A 1. Induce apoptosis in cells B 2. Harvest and wash cells A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Add Annexin V-FITC and PI C->D E 5. Incubate in the dark (15 min, RT) D->E F 6. Analyze by Flow Cytometry E->F

A general workflow for the Annexin V-FITC/PI apoptosis assay.

Detailed Protocol:

  • Cell Treatment: Treat cells with the test compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

In Vitro Kinase Inhibition Assay

In vitro kinase assays are performed to determine the ability of a compound to inhibit the activity of a specific kinase enzyme.[14][15][16] These assays typically measure the transfer of a phosphate (B84403) group from ATP to a substrate.

General Protocol:

  • Reaction Setup: In a microplate well, combine the kinase enzyme, the test compound at various concentrations, and the specific substrate in a kinase assay buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection: The amount of phosphorylated substrate or the remaining ATP is quantified using various detection methods, such as:

    • Radiometric assays: Using radiolabeled ATP ([γ-32P]ATP or [γ-33P]ATP).

    • Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.

    • Luminescence-based assays: Measuring the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo™).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Conclusion

This compound compounds and their structural analogues, including Thieno[2,3-b]thiophenes and Thieno[2,3-b]pyridines, represent promising scaffolds for the development of novel anticancer agents. The available data indicates that these compounds can potently inhibit cancer cell growth through the modulation of key signaling pathways such as the PI3K/Akt/mTOR and IKKβ/NF-κB pathways, as well as by directly targeting kinases like EGFR.

While direct comparative studies are limited, the compiled data in this guide suggests that Thieno[2,3-b]thiophene derivatives show particular promise as EGFR inhibitors, while this compound and Thieno[2,3-b]pyridine derivatives exhibit broader antiproliferative activities. The choice of scaffold for further drug development will depend on the specific molecular target and the desired pharmacological profile. The provided experimental protocols offer a foundation for the standardized evaluation and comparison of these and other novel bioactive compounds. Future research should focus on head-to-head comparisons of these different heterocyclic systems to more definitively elucidate their relative advantages and disadvantages as anticancer drug candidates.

References

Benchmarking Thieno[2,3-b]furan-Based Organic Transistors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of novel organic semiconductors is a critical endeavor in the advancement of flexible and printable electronics. Among the diverse range of heterocyclic compounds, thieno[2,3-b]furan has emerged as a promising scaffold for organic field-effect transistors (OFETs) due to its unique electronic and structural properties. This guide provides a comprehensive comparison of the performance of this compound-based organic transistors against established and related organic semiconductor materials, supported by experimental data and detailed methodologies.

Performance Benchmark: this compound Derivatives vs. Alternatives

While extensive performance data for the unsubstituted this compound parent molecule in OFETs is limited in publicly available research, studies on its derivatives and analogous furan-containing fused systems demonstrate their potential. This section benchmarks the performance of these materials against the well-established pentacene (B32325) and the structurally similar thieno[2,3-b]thiophene (B1266192) derivatives.

Key performance metrics for OFETs include charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Carrier mobility indicates how quickly charge carriers move through the semiconductor, the on/off ratio represents the switching efficiency of the transistor, and the threshold voltage is the minimum gate voltage required to turn the transistor on.

Semiconductor MaterialHighest Hole Mobility (μ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Deposition MethodReference
Furan-Based Semiconductors
Naphthodifuran Derivative3.6-Solution Process[1]
Furan-substituted Benzothiadiazole0.0122-Bottom-gate, bottom-contact[2]
Thieno[2,3-b]thiophene-Based Semiconductors
Alkyl-substituted Thieno[2,3-b]thiophene0.42> 10⁸Solution Shearing[3][4]
Benzothieno[2,3-b]thiophene Derivative0.46> 10⁷-[1]
Thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene Derivative0.1410⁶Vacuum Evaporation[5]
Benzo[b]thieno[2,3-d]thiophene Derivative0.005> 10⁶Solution Shearing[6]
Benchmark Semiconductors
Pentacene~1.0> 10⁶Thermal Evaporation[7]

Experimental Protocols

Reproducibility and accurate comparison of device performance are contingent on detailed and standardized experimental protocols. The following sections outline typical methodologies for the fabrication and characterization of solution-processed this compound-based OFETs.

Device Fabrication

A common device architecture for these transistors is the bottom-gate, top-contact (BGTC) configuration.

1. Substrate Preparation:

  • Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) are used as the substrate, where the silicon acts as the gate electrode and the SiO₂ as the gate dielectric.

  • The substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.

  • To improve the interface quality between the dielectric and the organic semiconductor, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (B89594) (OTS) or hexamethyldisilazane (B44280) (HMDS).

2. Organic Semiconductor Deposition:

  • The this compound derivative is dissolved in a suitable organic solvent (e.g., chloroform, chlorobenzene, or dichlorobenzene) at a specific concentration (typically 5-10 mg/mL).

  • The solution is then deposited onto the prepared substrate using techniques like spin-coating or solution shearing to form a thin film of the organic semiconductor.[3][6]

  • The substrate is often heated during or after deposition to control the solvent evaporation rate and improve the crystallinity of the organic film.

3. Source and Drain Electrode Deposition:

  • Gold (Au) is commonly used for the source and drain electrodes due to its high work function, which facilitates hole injection into many p-type organic semiconductors.

  • The electrodes are deposited on top of the organic semiconductor layer through a shadow mask by thermal evaporation. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.

Device Characterization

The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a nitrogen-filled glovebox or under vacuum) to minimize the effects of air and moisture. The key parameters are extracted from the transfer and output characteristics of the device.

Visualizing the Benchmarking Process

To understand the workflow from material synthesis to performance evaluation, the following diagrams illustrate the key stages and relationships.

Benchmarking_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication Device Fabrication cluster_evaluation Performance Evaluation Synthesis Synthesis of this compound Derivatives Purification Purification Synthesis->Purification Material_Characterization Material Characterization (NMR, MS, TGA, DSC, CV) Purification->Material_Characterization Deposition Semiconductor Deposition (Solution Shearing) Material_Characterization->Deposition Substrate_Prep Substrate Preparation Substrate_Prep->Deposition Electrode_Dep Electrode Deposition Deposition->Electrode_Dep Electrical_Char Electrical Characterization (I-V measurements) Electrode_Dep->Electrical_Char Parameter_Ext Parameter Extraction (Mobility, On/Off Ratio, Vth) Electrical_Char->Parameter_Ext Comparison Comparison with Alternatives Parameter_Ext->Comparison

Caption: A workflow diagram illustrating the key stages in benchmarking the performance of organic transistors.

Molecular Structure of this compound and its Derivatives

The core molecular structure of this compound and its derivatives plays a crucial role in determining their electronic properties and solid-state packing, which in turn influences device performance.

Molecular_Structures cluster_parent This compound Core cluster_derivatives Example Derivatives This compound Derivative1 R1, R2-Substituted This compound This compound->Derivative1 Derivative2 Fused-Ring System (e.g., Benzothis compound) This compound->Derivative2

Caption: The core structure of this compound and examples of its derivatives for organic transistors.

Conclusion

This compound-based materials represent a promising class of organic semiconductors. While research on the parent compound is still emerging, studies on its derivatives and related furan-fused systems have demonstrated competitive charge carrier mobilities. The performance of these materials is highly dependent on molecular engineering, thin-film processing conditions, and device architecture. Further research into the synthesis of novel this compound derivatives and the optimization of device fabrication processes will be crucial to unlocking their full potential for applications in next-generation organic electronics.

References

Comparative Analysis of Thieno[2,3-b]furan-Based Enzyme Inhibitors: A Cross-Reactivity Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the selectivity and off-target effects of thieno[2,3-b]furan and its bioisosteric analogs. This report summarizes key quantitative data, experimental protocols, and visualizes relevant biological pathways and workflows to aid in the development of more selective enzyme inhibitors.

The this compound scaffold and its related heterocyclic systems, such as thieno[2,3-d]pyrimidines and thieno[3,2-b]pyridines, are privileged structures in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential, particularly in oncology. Their structural similarity to endogenous purines allows them to effectively compete for the ATP-binding sites of various kinases. However, this mimicry can also lead to cross-reactivity with other ATP-dependent enzymes, resulting in off-target effects. This guide provides a comparative analysis of the cross-reactivity profiles of several thieno-based inhibitors, supported by experimental data from published studies.

Quantitative Cross-Reactivity Data

The following tables summarize the inhibitory activity (IC50 values) of various thieno-based compounds against their primary targets and a panel of other enzymes, providing a snapshot of their selectivity.

Compound ID Scaffold Primary Target(s) IC50 (µM) vs. Primary Target(s) Off-Target Enzyme(s) IC50 (µM) vs. Off-Target(s) Reference
Compound 3c 5-bromo-thieno[2,3-b]pyridinePIM-1 Kinase35.7--[1]
Compound 5b 5-bromo-thieno[2,3-b]pyridinePIM-1 Kinase12.71--[1]
AMG-900 Not specified (pan-Aurora inhibitor)Aurora A, B, C0.005 (A), 0.004 (B), 0.001 (C)p38α, TYK2, JNK2, MET, TIE20.053 - 0.650[2]
PHA-739358 Not specified (pan-Aurora inhibitor)Aurora A, B, C-Abl, Ret, Trk-A, FGFR1-[2]
Compound 2 Thieno[2,3-b]thiopheneEGFR (wild-type), EGFR (T790M)0.28 (WT), 5.02 (T790M)--[3]
Compound 17f Thieno[2,3-d]pyrimidine (B153573)VEGFR-2---[4]
Compound 2 6-substituted thieno[2,3-d]pyrimidineGARFTase, AICARFTase2.97 (GARFTase), 9.48 (AICARFTase)--[5]
Compound 8k Thieno[2,3-d]pyrimidin-4(3H)-oneROCK I, ROCK II0.004 (I), 0.001 (II)--[6]
Compound 3 Substituted thieno[2,3-b]thiopheneβ-glucuronidase0.9Xanthine oxidase, α-chymotrypsin14.4 (Xanthine oxidase)[7]
Compound 34 Thieno[2,3-b]pyridine (B153569)eEF2-K0.17--[8]

Experimental Protocols

A generalized protocol for assessing the cross-reactivity of enzyme inhibitors using an in vitro kinase assay is provided below. Specific details may vary depending on the enzyme and the detection method.

Enzyme Inhibition Assay (General Kinase Assay Protocol)

  • Reagents and Materials:

    • Recombinant human kinases (e.g., PIM-1, Aurora A, EGFR, etc.)

    • This compound-based inhibitor compounds (dissolved in DMSO)

    • ATP (Adenosine triphosphate)

    • Substrate peptide or protein specific to the kinase

    • Assay buffer (e.g., Tris-HCl, HEPES) containing MgCl2, DTT, and BSA

    • Detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™, Z'-LYTE™)

    • Microplates (e.g., 96-well or 384-well)

  • Procedure:

    • Prepare serial dilutions of the inhibitor compounds in DMSO.

    • Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of the microplate.

    • Add the kinase and substrate solution to the wells and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor-enzyme binding.

    • Initiate the kinase reaction by adding ATP to the wells.

    • Allow the reaction to proceed for a specific duration (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Add the detection reagent to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).

    • Measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Pathways and Workflows

Signaling Pathway of a Hypothetical Kinase Target

The following diagram illustrates a simplified signaling pathway involving a target kinase (e.g., a member of the Aurora kinase family) and other kinases that could be potential off-targets for a this compound-based inhibitor. Cross-reactivity could lead to unintended modulation of parallel or downstream pathways.

Signaling_Pathway cluster_upstream Upstream Signals cluster_pathways Kinase Cascades cluster_downstream Cellular Responses Growth_Factors Growth Factors Target_Kinase Target Kinase (e.g., Aurora A) Growth_Factors->Target_Kinase Off_Target_1 Off-Target Kinase 1 (e.g., PIM-1) Growth_Factors->Off_Target_1 Off_Target_2 Off-Target Kinase 2 (e.g., VEGFR-2) Growth_Factors->Off_Target_2 Cell_Cycle_Cues Cell Cycle Cues Cell_Cycle_Cues->Target_Kinase Proliferation Proliferation Target_Kinase->Proliferation Apoptosis Apoptosis Off_Target_1->Apoptosis Angiogenesis Angiogenesis Off_Target_2->Angiogenesis Inhibitor Thieno-based Inhibitor Inhibitor->Target_Kinase Inhibitor->Off_Target_1 Inhibitor->Off_Target_2

Caption: A hypothetical signaling pathway illustrating the intended inhibition of a target kinase and potential off-target inhibition by a thieno-based compound.

Experimental Workflow for Cross-Reactivity Profiling

This diagram outlines the typical workflow for assessing the cross-reactivity of a novel this compound-based enzyme inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis & Selection cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis & Validation cluster_conclusion Conclusion Synthesis Synthesize this compound Derivative Library Primary_Screening Primary Screening against Target Enzyme Synthesis->Primary_Screening Hit_Selection Select Potent Hits (Low IC50) Primary_Screening->Hit_Selection Panel_Selection Select Kinase Panel (Related & Unrelated Kinases) Hit_Selection->Panel_Selection Secondary_Assay Perform In Vitro Enzyme Inhibition Assays Panel_Selection->Secondary_Assay IC50_Determination Determine IC50 Values for All Tested Kinases Secondary_Assay->IC50_Determination Selectivity_Analysis Analyze Selectivity Profile (e.g., Selectivity Score) IC50_Determination->Selectivity_Analysis Cellular_Assays Validate in Cellular Assays (Phenotypic & Target Engagement) Selectivity_Analysis->Cellular_Assays Lead_Optimization Lead Optimization for Improved Selectivity Cellular_Assays->Lead_Optimization

Caption: A generalized workflow for the cross-reactivity profiling of novel enzyme inhibitors, from synthesis to lead optimization.

References

Safety Operating Guide

Proper Disposal of Thieno[2,3-b]furan: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Thieno[2,3-b]furan is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this heterocyclic compound.

This compound and its isomers are recognized for their utility in medicinal chemistry and materials science. However, like many specialized chemicals, proper disposal is critical to ensure personnel safety and environmental protection. In the absence of specific degradation protocols for this compound, a conservative approach adhering to general principles of hazardous waste management is required.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including:

  • Safety Goggles: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are recommended.

  • Laboratory Coat: To protect skin and clothing.

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound should be managed through your institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for compliant disposal.

Step 1: Waste Identification and Classification

  • Pure this compound: Unused or expired this compound is considered a hazardous chemical waste.

  • Contaminated Materials: Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound should be treated as hazardous waste.

  • Solutions: Solutions containing this compound must be disposed of as liquid hazardous waste. Do not dispose of these solutions down the drain.

Step 2: Container Selection and Labeling

Proper containment and labeling are crucial for safe storage and transport.

  • Container Selection:

    • Use a leak-proof, chemically compatible container with a secure screw-top cap. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, free from cracks or contamination.

  • Labeling:

    • Clearly label the waste container as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound" (avoid abbreviations).

      • An accurate estimation of the concentration and volume.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

Step 3: Waste Segregation and Storage

  • Segregation: Store the this compound waste separately from incompatible materials. While specific reactivity data for this compound is not extensively documented, as a general precaution, it should be stored away from strong oxidizing agents, strong acids, and strong bases.

  • Storage Location:

    • Store the waste container in a designated and clearly marked satellite accumulation area (SAA) within the laboratory.

    • The SAA should be under the control of the laboratory personnel.

    • Ensure the container is kept closed except when adding waste.

    • Secondary containment (e.g., a chemical-resistant tray) is highly recommended to contain any potential leaks.

Step 4: Arranging for Disposal

  • Contact EHS: Once the waste container is nearly full (do not exceed 90% capacity) or if you no longer generate this waste stream, contact your institution's EHS department to schedule a waste pickup.

  • Follow Institutional Procedures: Adhere to all specific procedures outlined by your EHS department regarding waste manifests and pickup schedules.

Quantitative Data Summary for Hazardous Waste Handling

The following table summarizes key quantitative guidelines for the management of hazardous chemical waste in a laboratory setting.

ParameterGuidelineRationale
Waste Container Fill Level Do not exceed 90% capacityTo allow for vapor expansion and prevent spills during transport.
Satellite Accumulation Area (SAA) Limit Varies by regulation (e.g., ≤ 55 gallons)To limit the quantity of hazardous waste stored in the immediate work area.
Empty Container Rinsing Triple rinse with a suitable solventTo ensure the container is free of hazardous residue before disposal as non-hazardous waste.

Experimental Protocols

Currently, there are no widely established and verified experimental protocols for the chemical neutralization or decomposition of this compound for disposal purposes in a standard laboratory setting. Therefore, the recommended disposal method is through a licensed hazardous waste disposal company arranged by your institution's EHS department. Attempting to neutralize or treat the waste without a validated protocol can be dangerous and may produce unknown, potentially more hazardous byproducts.

Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 start Start: this compound Waste Generated identify_waste Identify Waste Type (Pure, Solution, Contaminated Solid) start->identify_waste select_container Select Appropriate Waste Container identify_waste->select_container label_container Label Container Correctly (Name, Date, Hazards) select_container->label_container store_waste Store in Designated Satellite Accumulation Area (SAA) label_container->store_waste segregate_waste Segregate from Incompatible Materials store_waste->segregate_waste monitor_fill Monitor Fill Level (<90% Full) segregate_waste->monitor_fill monitor_fill->store_waste Not Full contact_ehs Contact Environmental Health & Safety (EHS) monitor_fill->contact_ehs Container Full schedule_pickup Schedule Waste Pickup contact_ehs->schedule_pickup end End: Compliant Disposal schedule_pickup->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary.

Personal protective equipment for handling Thieno[2,3-b]furan

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Thieno[2,3-b]furan

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on data from structurally similar compounds and general best practices for handling heterocyclic aromatic compounds with potential hazards.

Hazard Identification and Classification
  • Physical Hazards: Flammable liquid and vapor.

  • Health Hazards: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[1].

Signal Word: Warning

Hazard Statements (Anticipated):

  • H226: Flammable liquid and vapor.[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure when handling this compound. The required PPE for various laboratory operations is summarized below.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Preparing Solutions Chemical splash gogglesDouble-gloving with nitrile rubber glovesLaboratory coatUse in a chemical fume hood. If aerosols may be generated, use a NIOSH-approved respirator.[2]
Conducting Reactions and Purifications Chemical splash goggles and face shieldDouble-gloving with nitrile rubber glovesFlame-retardant antistatic protective clothing[3]Operations must be conducted in a certified chemical fume hood.
Handling Spills Chemical splash goggles and face shieldHeavy-duty chemical-resistant glovesChemical-resistant overalls or suitNIOSH-approved respirator with appropriate cartridges.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential for safety.

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.[2]

  • Locate the nearest safety shower and eyewash station and confirm they are operational.

  • Have a chemical spill kit readily available.

2. Handling:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[2]

  • Avoid direct contact with skin and eyes.[4]

  • Ground and bond containers and receiving equipment when transferring to prevent static discharge, given its flammability.[3]

  • Use non-sparking tools.[5]

  • Keep containers tightly closed when not in use.[3]

3. Storage:

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4]

  • Keep containers tightly closed to prevent the formation of potentially explosive peroxides over time.[3]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety.

Waste TypeDisposal Procedure
Unused this compound Dispose of as hazardous chemical waste in a designated, labeled, and sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (glassware, etc.) Rinse with a suitable solvent in a chemical fume hood. Collect the rinse as hazardous waste. The cleaned labware can then be washed normally.
Contaminated PPE (gloves, lab coats) Dispose of in a designated hazardous waste container. Do not launder contaminated clothing with other items.
Spill Cleanup Materials Collect all absorbent materials and contaminated soil in a sealed, labeled container for hazardous waste disposal.

Experimental Workflow for Handling this compound

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G prep Preparation ppe Don PPE prep->ppe Verify safety equipment fume_hood Work in Fume Hood ppe->fume_hood weigh Weighing fume_hood->weigh reaction Reaction/Purification weigh->reaction waste Waste Collection reaction->waste Collect all waste decon Decontamination reaction->decon After experiment waste->decon doff_ppe Doff PPE decon->doff_ppe end_proc End of Procedure doff_ppe->end_proc

Caption: Workflow for Safe Handling of this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。